5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride
Description
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Properties
IUPAC Name |
5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O2S2/c7-3-1-2-4-5(10-13-9-4)6(3)14(8,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRRVYGVTOFMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587961 | |
| Record name | 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100130-48-1 | |
| Record name | 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathway for 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is a two-step process commencing with the reduction of a nitro-substituted precursor to form 4-Amino-5-chloro-2,1,3-benzothiadiazole, which is subsequently converted to the target sulfonyl chloride via a diazotization and Sandmeyer-type reaction.
I. Synthesis Pathway Overview
The synthesis of this compound is primarily achieved through a two-step sequence starting from 5-chloro-4-nitro-2,1,3-benzothiadiazole. The initial step involves the reduction of the nitro group to a primary amine. The subsequent step is a Sandmeyer-type reaction where the amino group is transformed into a diazonium salt, which is then reacted with a source of sulfur dioxide in the presence of a copper catalyst to yield the final sulfonyl chloride product.
Caption: Overall synthesis pathway for this compound.
II. Experimental Protocols
Step 1: Synthesis of 4-Amino-5-chloro-2,1,3-benzothiadiazole
The foundational step in this synthesis is the reduction of 5-chloro-4-nitro-2,1,3-benzothiadiazole. A common and industrially viable method employs iron powder in an acidic medium.[1]
Experimental Protocol:
-
To a stirred suspension of iron powder in a suitable acidic medium, such as aqueous hydrochloric acid, 5-chloro-4-nitro-2,1,3-benzothiadiazole is added portion-wise.
-
The reaction mixture is heated and maintained at a controlled temperature to ensure the complete reduction of the nitro group.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the iron residues.
-
The filtrate is neutralized with a base (e.g., sodium carbonate solution) to precipitate the crude product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 5-Chloro-4-nitro-2,1,3-benzothiadiazole | [1] |
| Reducing Agent | Iron powder | [1] |
| Acidic Medium | Hydrochloric acid | [1] |
| Typical Yield | 70-85% | [1] |
Step 2: Synthesis of this compound
Experimental Workflow:
Caption: General workflow for the Sandmeyer chlorosulfonylation step.
Representative Experimental Protocol:
-
Diazotization:
-
Suspend 4-Amino-5-chloro-2,1,3-benzothiadiazole in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid. This can be achieved by bubbling sulfur dioxide gas through the cooled solvent. Alternatively, a stable SO₂ surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) can be used.
-
Add a catalytic amount of copper(I) chloride to the sulfur dioxide solution and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(I) chloride mixture with vigorous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period, monitoring the reaction by TLC.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into ice-water to precipitate the crude sulfonyl chloride.
-
Collect the precipitate by filtration and wash it thoroughly with cold water.
-
Dry the product under vacuum.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
General Quantitative Data for Sandmeyer Chlorosulfonylation:
| Parameter | General Range/Reagent |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) |
| Acidic Medium | Hydrochloric Acid/Acetic Acid |
| SO₂ Source | SO₂ gas or DABSO |
| Catalyst | Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl₂) |
| Temperature | 0 - 10 °C |
III. Concluding Remarks
The synthesis of this compound is a well-defined process that relies on established organic chemistry principles. The successful execution of this synthesis, particularly the Sandmeyer reaction, is contingent upon careful control of reaction conditions, most notably temperature, to manage the stability of the intermediate diazonium salt. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the fields of drug discovery and agrochemical development to produce this valuable synthetic intermediate. Further optimization of the Sandmeyer step for this specific substrate may be necessary to achieve high yields and purity.
References
An In-depth Technical Guide to 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride is a synthetically important molecule featuring a fused heterocyclic ring system. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity. The information presented is intended to support research and development activities in medicinal chemistry and materials science.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂N₂O₂S₂ | Pharmaffiliates[1] |
| Molecular Weight | 269.11 g/mol | Pharmaffiliates[1] |
| CAS Number | 100130-48-1 | Pharmaffiliates[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in polar organic solvents. | Benchchem[3] |
Safety Information:
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[2]
-
Signal Word: Danger.[2]
Synthesis and Purification
The synthesis of this compound is typically achieved through the chlorosulfonation of 5-chloro-2,1,3-benzothiadiazole. A general experimental protocol is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Chloro-2,1,3-benzothiadiazole
-
Chlorosulfonic acid
-
Crushed ice
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
In a fume hood, carefully add 5-chloro-2,1,3-benzothiadiazole to an excess of chlorosulfonic acid at 0°C with stirring under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Heat the mixture to 105°C and maintain this temperature overnight.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate.
Workflow for Synthesis and Purification:
Spectroscopic Characterization
Comprehensive spectroscopic data for this compound is limited in publicly available literature. However, based on its structure and data from analogous compounds, the expected spectral characteristics are as follows:
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing chloro and sulfonyl chloride groups. |
| ¹³C NMR | A set of signals corresponding to the carbon atoms of the benzothiadiazole ring system. The chemical shifts will be significantly affected by the substituents. |
| FT-IR | Characteristic absorption bands for S=O stretching in the sulfonyl chloride group (typically around 1375 and 1185 cm⁻¹), C-Cl stretching, C=N stretching of the thiadiazole ring, and aromatic C-H and C=C stretching vibrations.[3] |
| UV-Vis | Absorption maxima in the UV region, characteristic of the extended π-system of the benzothiadiazole ring.[3] |
Experimental Protocol: General Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the data to determine chemical shifts (δ), coupling constants (J), and integration.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Obtain the IR spectrum of the solid sample using a KBr pellet or an ATR accessory.
-
Record the spectrum over a typical range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands for the functional groups present.
UV-Visible (UV-Vis) Spectroscopy:
-
Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., methanol or acetonitrile).
-
Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Determine the wavelength(s) of maximum absorbance (λmax).
Workflow for Spectroscopic Characterization:
Reactivity Profile
The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfonyl chloride group. This functional group is susceptible to nucleophilic attack, making the compound a valuable precursor for the synthesis of a variety of derivatives.
Reactivity with Nucleophiles
The sulfonyl chloride moiety readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters.
General Reaction Scheme:
This reactivity allows for the introduction of diverse functional groups, which is a key strategy in the development of new drug candidates and functional materials.
Biological Signaling Pathways of 2,1,3-Benzothiadiazole Derivatives
While specific signaling pathways involving this compound have not been elucidated, the broader class of 2,1,3-benzothiadiazole derivatives has been shown to participate in various biological processes. For instance, certain derivatives are known to be involved in regulating acid-base homeostasis and participating in numerous signal transduction pathways.[4] Additionally, some benzothiadiazole derivatives have been investigated for their potential as anthelmintic agents.[5] A new derivative, N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA), has been shown to induce systemic acquired resistance (SAR) in plants, a signaling pathway that provides broad-spectrum disease resistance.[6] The signaling compound responsible for activating SAR is salicylic acid.[6]
Conclusion
This compound is a valuable building block for chemical synthesis. While a complete experimental dataset for its physicochemical properties is not yet available, this guide provides a solid foundation of its known characteristics, synthetic protocols, and expected reactivity. Further research to fully characterize this compound will undoubtedly expand its applications in drug discovery and materials science.
References
5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride CAS number and structure
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride, a key chemical intermediate. It covers its chemical identity, properties, synthesis, and significant applications, particularly in the pharmaceutical industry.
Chemical Identity and Properties
This compound is a heterocyclic compound featuring a benzothiadiazole core. The presence of both a chloro and a highly reactive sulfonyl chloride functional group makes it a valuable precursor in organic synthesis.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 100130-48-1[1] |
| Molecular Formula | C₆H₂Cl₂N₂O₂S₂[1] |
| Molecular Weight | 269.11 g/mol [1] |
| IUPAC Name | This compound |
| InChI Key | JLRRVYGVTOFMCM-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value |
| Linear Formula | C₆H₂Cl₂N₂O₂S₂ |
| Physical Form | Solid (presumed) |
| Purity | Available for proteomics research and as a specialty chemical[2] |
Synthesis and Reactivity
The primary synthesis route for this compound involves the chlorosulfonation of a 2,1,3-benzothiadiazole precursor. The sulfonyl chloride group is a potent directing group for ortho-substitution reactions.[3]
The core reactivity of this molecule is centered on the sulfonyl chloride moiety (-SO₂Cl). This group is an excellent electrophile, readily reacting with nucleophiles such as amines, alcohols, and thiols to form stable sulfonamides, sulfonates, and thioesters, respectively. This reactivity is fundamental to its utility as a building block in medicinal chemistry.
Caption: Synthesis of the title compound and its conversion to a key pharmaceutical intermediate.
Applications in Research and Drug Development
This compound serves primarily as a specialized chemical intermediate. Its structural framework is of significant interest in the development of novel therapeutic agents.
A critical application is its role as a precursor in the synthesis of 4-Amino-5-chloro-2,1,3-benzothiadiazole (CAS 30536-19-7).[4][5][6] This amino derivative is a vital intermediate for the production of Tizanidine , a centrally acting α₂ adrenergic agonist used as a muscle relaxant.[7][8][9] The synthesis pathway involves the conversion of the sulfonyl chloride group to a sulfonamide, followed by hydrolysis to yield the amine.
The benzothiadiazole scaffold itself is explored for various biological activities, and derivatives are investigated for potential antimicrobial or anticancer properties.[4] The ability to introduce diverse functionalities via the reactive sulfonyl chloride handle makes this compound a versatile platform for creating libraries of novel molecules for drug discovery screening.
Caption: General reaction pathway illustrating the reactivity of the sulfonyl chloride group.
Experimental Protocols
While a specific, peer-reviewed synthesis protocol for this compound is not detailed in the provided results, a general procedure for the chlorosulfonation of an aromatic compound can be adapted. The following is a representative protocol based on established chemical principles for this type of reaction.[10]
Objective: To synthesize this compound via chlorosulfonation.
Materials:
-
5-Chloro-2,1,3-benzothiadiazole (starting material)
-
Chlorosulfonic acid (reagent)
-
Dichloromethane (solvent, optional)
-
Ice bath
-
Crushed ice/water
-
Stirring apparatus
-
Standard laboratory glassware (round-bottom flask, dropping funnel)
-
Extraction and drying apparatus (separatory funnel, sodium sulfate or magnesium sulfate)
Procedure:
-
Reaction Setup: In a fume hood, a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with the starting material, 5-Chloro-2,1,3-benzothiadiazole.
-
Cooling: The flask is cooled to 0 to -10 °C using an ice-salt bath.
-
Reagent Addition: Chlorosulfonic acid (typically 5-10 molar equivalents) is added dropwise to the stirred starting material over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly. If the starting material is a solid, it may be dissolved or slurried in an inert solvent like dichloromethane before cooling.
-
Reaction: After the addition is complete, the reaction mixture is stirred at a low temperature (e.g., 0 °C) for 1-2 hours and then allowed to warm to room temperature, where it is stirred for an additional 2-4 hours, or until TLC/LCMS analysis indicates completion.
-
Quenching: The reaction mixture is very carefully and slowly poured onto a large excess of crushed ice with vigorous stirring. This step must be performed with extreme caution in a fume hood, as the quenching of chlorosulfonic acid is highly exothermic and releases HCl gas.
-
Extraction: The resulting aqueous mixture is transferred to a separatory funnel. The product is extracted into an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Washing: The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, the crude solid can be purified by recrystallization from an appropriate solvent system or by flash column chromatography.
Safety Precautions: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. diva-portal.org [diva-portal.org]
- 4. nbinno.com [nbinno.com]
- 5. 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Chloro-2,1,3-benzothiadiazol-4-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. EP0644192B1 - A process for making a benzothiadiazole derivative - Google Patents [patents.google.com]
- 8. chempoint.com [chempoint.com]
- 9. RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
Reactivity of Sulfonyl Chlorides on the Benzothiadiazole Core: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, prized for its unique electronic properties and diverse biological activities. The introduction of a sulfonyl chloride or sulfonamide group onto this core can significantly modulate its physicochemical and pharmacological characteristics. This technical guide provides a comprehensive overview of the reactivity of sulfonyl chlorides with the benzothiadiazole nucleus, detailing reaction mechanisms, regioselectivity, and experimental protocols. It further explores the biological significance of the resulting sulfonamide derivatives, with a focus on their role in inducing systemic acquired resistance in plants.
Introduction to the Benzothiadiazole Core
2,1,3-Benzothiadiazole (BTD) is an aromatic heterocyclic compound consisting of a benzene ring fused to a thiadiazole ring. Its electron-deficient nature, arising from the electron-withdrawing thiadiazole ring, makes direct electrophilic substitution on the benzene portion challenging and highly dependent on the reaction conditions and any pre-existing substituents.[1][2] The positions on the benzene ring are numbered 4, 5, 6, and 7. The reactivity of these positions towards electrophiles is a critical consideration in the synthesis of functionalized BTD derivatives.
Electrophilic Sulfonylation of the Benzothiadiazole Core
The introduction of a sulfonyl group onto the benzothiadiazole core is typically achieved through electrophilic aromatic substitution. The reaction generally involves the use of a strong sulfonating agent, such as chlorosulfonic acid or fuming sulfuric acid (oleum), to generate the electrophile, which is either sulfur trioxide (SO₃) or its protonated form.[3][4]
Reaction Mechanism and Regioselectivity
The sulfonylation of unsubstituted benzothiadiazole is known to be challenging due to the electron-deficient character of the aromatic ring.[1][2] The reaction typically requires harsh conditions. Computational studies, including Density Functional Theory (DFT) calculations, help to predict the most likely sites for electrophilic attack by analyzing the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO).[5][6] For the unsubstituted benzothiadiazole, the C4 and C7 positions are generally more susceptible to electrophilic attack than the C5 and C6 positions. However, this can lead to mixtures of products.[1][2]
The presence of activating groups, such as an amino group, on the benzothiadiazole ring dramatically influences the regioselectivity of electrophilic substitution. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. For example, electrophilic substitution on 4- and 6-amino-1,2,3-benzothiadiazoles has been studied, showing specific substitution patterns.[7][8]
Synthesis of Benzothiadiazole Sulfonyl Chlorides
The direct chlorosulfonylation of benzothiadiazole is a common method for preparing benzothiadiazole sulfonyl chlorides. This one-step process utilizes chlorosulfonic acid as both the solvent and the sulfonating agent.
A logical workflow for the synthesis of benzothiadiazole sulfonyl chloride and its subsequent conversion to a sulfonamide is depicted below.
Caption: General workflow for the synthesis of benzothiadiazole sulfonyl chloride and its derivatization to sulfonamides.
Experimental Protocols & Quantitative Data
This section provides detailed experimental protocols for the synthesis of key benzothiadiazole sulfonyl chloride isomers and their subsequent reactions to form sulfonamides.
Synthesis of 2,1,3-Benzothiadiazole-4-sulfonyl chloride
Protocol: To a stirred solution of chlorosulfonic acid (100 mL) at 0°C, 2,1,3-benzothiadiazole (10.0 g) is added under an inert atmosphere. The resulting mixture is then heated at reflux for 30 minutes. After cooling, the reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford the product.[9]
| Product | Reagents | Conditions | Yield | Reference |
| 2,1,3-Benzothiadiazole-4-sulfonyl chloride | 2,1,3-Benzothiadiazole, Chlorosulfonic acid | Reflux, 30 min | Not specified | [9] |
Synthesis of N-(Benzothiazol-2-yl)sulfonamides
The reaction of an amino-substituted benzothiazole with a sulfonyl chloride is a common method for the preparation of benzothiazole sulfonamides.
General Protocol: To a solution of the appropriate 2-aminobenzothiazole (1 equivalent) in pyridine, the desired sulfonyl chloride (1.1 equivalents) is added. The reaction mixture is heated to reflux for several hours. After completion, the mixture is cooled and poured into acidified ice water. The resulting precipitate is filtered, washed with water, and recrystallized to yield the pure sulfonamide.[10][11]
| Starting Amine | Sulfonyl Chloride | Conditions | Yield | Reference |
| 2-Aminothiazole | Benzenesulfonyl chloride | Sodium acetate, Water, 80-85°C, 6h | 80% | [11] |
| Benzo[d]thiazol-2-amine | 4-Acetamidobenzene-1-sulfonyl chloride | Pyridine, Reflux, 2h | 82% | [10] |
| 2-aminothiazole | 4-cyanobenzenesulfonyl chloride | Not specified | 55% | [12] |
Reactivity of Amino-Benzothiadiazoles with Sulfonyl Chlorides
When the benzothiadiazole core is substituted with an amino group, the reaction with sulfonyl chlorides proceeds as a nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide linkage. This reaction is a standard method for synthesizing a wide array of sulfonamide derivatives with potential biological activities.[10][13][14]
The general scheme for this reaction is as follows:
Ar-NH₂ + R-SO₂Cl → Ar-NH-SO₂-R + HCl
Where 'Ar' represents the benzothiadiazole core and 'R' is an organic substituent. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[10]
Biological Significance and Signaling Pathways of Benzothiadiazole Derivatives
Benzothiadiazole derivatives, particularly those that act as salicylic acid analogs, are well-known as plant activators that induce Systemic Acquired Resistance (SAR).[15] SAR is a broad-spectrum disease resistance in plants that is activated by a localized infection, leading to a long-lasting, systemic resistance against a wide range of pathogens.
Benzothiadiazole (BTH) itself is a chemical activator of this pathway.[15] Upon application, BTH is recognized by the plant's cellular machinery, initiating a signaling cascade that leads to the expression of pathogenesis-related (PR) genes. The activation of the SAR pathway by BTH is largely independent of salicylic acid accumulation, suggesting it acts downstream or in parallel to salicylic acid in the signaling cascade.[15]
The simplified signaling pathway for BTH-induced SAR is illustrated below.
Caption: Simplified signaling pathway of Benzothiadiazole (BTH)-induced Systemic Acquired Resistance (SAR) in plants.
Transcriptome analysis in plants like bananas has shown that BTH treatment stimulates a wide range of defense-related genes, including those involved in signaling, transcription factors, and cell wall organization.[16] This highlights the complex regulatory network activated by benzothiadiazole derivatives to enhance plant immunity.
Conclusion
The functionalization of the benzothiadiazole core with sulfonyl chloride and its subsequent conversion to sulfonamides represents a versatile strategy for the development of novel compounds with significant applications in agrochemicals and pharmaceuticals. Understanding the principles of electrophilic substitution on the benzothiadiazole ring, particularly the influence of substituents on regioselectivity, is crucial for the rational design and synthesis of targeted molecules. The ability of benzothiadiazole derivatives to modulate key biological pathways, such as the SAR pathway in plants, underscores their importance and continues to drive research in this area. This guide provides a foundational understanding for researchers and professionals working with this important class of heterocyclic compounds.
References
- 1. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 5. scirp.org [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. 183. 1,2,3-Benzothiadiazole. Part III. Electrophilic substitution in 5- and 7-amino-1,2,3-benzothiadiazoles and the preparation of some substituted 1,2,3-benzothiadiazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. 917. 1,2,3-Benzothiadiazole. Part II. Electrophilic substitution in 4- and 6-amino-1,2,3-benzothiadiazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. excli.de [excli.de]
- 13. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 15. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Genome-wide transcriptome analysis and identification of benzothiadiazole-induced genes and pathways potentially associated with defense response in banana - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Profile of 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural features, including the electron-deficient benzothiadiazole core, a chloro substituent, and a reactive sulfonyl chloride group, make it a versatile building block for the synthesis of novel sulfonamides and other derivatives with potential biological activity. This document provides a comprehensive overview of the predicted spectroscopic characteristics and detailed experimental protocols for the synthesis and analysis of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Predicted Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.0 - 8.2 | Doublet | 8.0 - 9.0 | H-6 |
| 7.7 - 7.9 | Doublet | 8.0 - 9.0 | H-7 |
Rationale: The two aromatic protons on the benzene ring are expected to appear as doublets in the downfield region due to the strong electron-withdrawing effects of the chloro, sulfonyl chloride, and thiadiazole moieties. The proton at position 6 will likely be the most deshielded.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 150 - 155 | C-3a, C-7a |
| 140 - 145 | C-4 |
| 130 - 135 | C-5 |
| 125 - 130 | C-6, C-7 |
Rationale: The carbon atoms of the benzothiadiazole ring will have distinct chemical shifts influenced by the substituents. The carbons directly attached to the heteroatoms (C-3a, C-7a) and the sulfonyl chloride group (C-4) are expected to be the most downfield.
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1380 - 1400 | Strong | Asymmetric SO₂ Stretch |
| 1180 - 1200 | Strong | Symmetric SO₂ Stretch |
| 1500 - 1600 | Medium | C=C Aromatic Ring Stretching |
| 1000 - 1100 | Medium | C-Cl Stretch |
| 800 - 900 | Medium | C-H Bending (Aromatic) |
Rationale: The most characteristic IR bands for a sulfonyl chloride are the strong symmetric and asymmetric stretching vibrations of the S=O bonds.[1] Aromatic C=C stretching and C-H bending vibrations are also expected.
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Fragments
| m/z | Relative Intensity (%) | Assignment |
| 268 | 100 | [M]⁺ (with ³⁵Cl, ³²S) |
| 270 | 65 | [M+2]⁺ (isotopic peak for one ³⁷Cl) |
| 272 | 10 | [M+4]⁺ (isotopic peak for two ³⁷Cl) |
| 233 | Variable | [M - Cl]⁺ |
| 169 | Variable | [M - SO₂Cl]⁺ |
Rationale: The mass spectrum is expected to show a distinct isotopic pattern for the molecular ion due to the presence of two chlorine atoms. Fragmentation is likely to occur through the loss of a chlorine atom or the entire sulfonyl chloride group.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to the target compound is the chlorosulfonation of 5-chloro-2,1,3-benzothiadiazole.
Materials:
-
5-Chloro-2,1,3-benzothiadiazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Dichloromethane (DCM)
-
Ice
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-chloro-2,1,3-benzothiadiazole in an excess of chlorosulfonic acid at 0 °C (ice bath).
-
Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-3 hours.
-
Cool the mixture back to room temperature and add thionyl chloride. Reflux the mixture for an additional 2-3 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.
-
Data Analysis: Process the spectra to determine chemical shifts, multiplicities, and coupling constants.
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the compound on a KBr plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3.2.3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and spectroscopic characterization workflow.
References
An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a benzothiadiazole core, makes it a valuable intermediate for the synthesis of a variety of sulfonamide derivatives with potential therapeutic applications. Understanding the solubility and stability of this compound is paramount for its effective handling, storage, and application in synthetic protocols. This technical guide provides a comprehensive overview of the known characteristics of this compound, including its physicochemical properties, qualitative solubility, and stability profile. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also furnishes detailed experimental protocols for the determination of these critical parameters.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂N₂O₂S₂ | [1] |
| Molecular Weight | 269.13 g/mol | [2] |
| CAS Number | 100130-48-1 | [1] |
| Appearance | Solid | |
| Purity | ≥95% | |
| Storage Temperature | Room Temperature |
Solubility Profile
Specific quantitative solubility data for this compound in various organic solvents is not extensively reported in the available literature. However, based on the general behavior of sulfonyl chlorides and related benzothiadiazole derivatives, a qualitative solubility profile can be inferred.
Qualitative Solubility Assessment:
| Solvent Type | Predicted Solubility | Rationale |
| Polar Aprotic Solvents | Soluble | Expected to be soluble in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) due to the polar nature of the sulfonyl chloride group. These solvents are often used in reactions involving sulfonyl chlorides. |
| Aromatic Solvents | Moderately Soluble | Likely to show moderate solubility in solvents such as Toluene and Benzene. |
| Protic Solvents | Reactive | Protic solvents like water, methanol, and ethanol are generally not suitable as they can react with the highly electrophilic sulfonyl chloride group, leading to hydrolysis or alcoholysis to form the corresponding sulfonic acid or sulfonate ester, respectively.[1][3][4] |
| Non-polar Solvents | Sparingly Soluble to Insoluble | Expected to have low solubility in non-polar solvents like hexanes and pentane. |
Stability Profile
General Stability Considerations:
-
Hydrolytic Stability: Sulfonyl chlorides are susceptible to hydrolysis in the presence of water or moisture, yielding the corresponding sulfonic acid.[3][5] The rate of hydrolysis can be influenced by factors such as pH and temperature.
-
Thermal Stability: Benzothiadiazole derivatives generally exhibit good thermal stability.[6][7][8] However, the presence of the reactive sulfonyl chloride group may lower the overall decomposition temperature.
-
Photostability: The impact of light on the stability of this specific compound is not documented. General practice for storing reactive organic compounds involves protection from light.
-
Reactivity with Nucleophiles: The sulfonyl chloride group is highly electrophilic and will readily react with a wide range of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively.[9]
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the solubility and stability of this compound. These protocols are based on standard laboratory practices and guidelines from the International Council for Harmonisation (ICH).[10][11][12][13][14]
Protocol for Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Selected anhydrous organic solvents (e.g., Dichloromethane, Acetonitrile, Toluene)
-
Analytical balance
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker
-
Centrifuge
-
Syringe filters (PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of this compound to a scintillation vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly and place it in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).
-
Shake the vial for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vial to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted solution by a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculate the solubility in mg/mL or other appropriate units.
Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are conducted to identify potential degradation products and pathways under stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Suitable organic solvent (e.g., Acetonitrile)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add HCl solution. Heat the mixture (e.g., at 60 °C) and take samples at various time points. Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add NaOH solution. Maintain at a controlled temperature and take samples at various time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add H₂O₂ solution. Keep the solution at room temperature and take samples at various time points.
-
Thermal Degradation: Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 80 °C) for a specified period. Dissolve samples taken at different times for analysis.
-
Photostability: Expose the solid compound or its solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples and a control sample (stored under normal conditions) by a validated stability-indicating HPLC method. The use of a PDA or MS detector will help in identifying and characterizing any degradation products.
Synthetic Application Workflow
This compound is a key intermediate in the synthesis of various sulfonamides. The general workflow for this reaction is depicted below.
Caption: Synthetic workflow for the preparation of sulfonamides.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery. While specific quantitative data on its solubility and stability are currently limited in the public domain, this guide provides a framework for its characterization through established experimental protocols. A thorough understanding of its reactivity, particularly its susceptibility to hydrolysis and reaction with nucleophiles, is essential for its successful application in the synthesis of novel compounds. Further research to quantify its solubility and stability parameters would be highly beneficial for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICH Official web site : ICH [ich.org]
- 11. Ich guideline for stability testing | PPTX [slideshare.net]
- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 13. geethanjaliinstitutions.com [geethanjaliinstitutions.com]
- 14. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
The Rise of Benzothiadiazole: A Technical Guide to a New Generation of Fluorescent Probes
For researchers, scientists, and drug development professionals, this in-depth guide explores the synthesis, mechanisms, and applications of benzothiadiazole (BTD)-based fluorescent probes, offering a powerful alternative to classical fluorophores.
The 2,1,3-benzothiadiazole (BTD) scaffold has rapidly emerged as a privileged structure in the development of fluorescent probes for bioimaging and sensing.[1][2] Possessing a unique combination of desirable photophysical properties, including high photostability, large Stokes shifts, and tunable emission wavelengths, BTD derivatives are overcoming the limitations of traditional fluorescent dyes like coumarins, BODIPYs, and rhodamines.[1][3][4] Their electron-deficient nature makes them ideal building blocks for creating "push-pull" chromophores, leading to sensitive responses to their microenvironment.[5] This guide provides a comprehensive overview of BTD-based fluorescent probes, detailing their synthesis, photophysical characteristics, sensing mechanisms, and applications, complete with experimental protocols and visual diagrams to facilitate their adoption in research and development.
Core Strengths of the Benzothiadiazole Scaffold
BTD-based fluorophores offer several key advantages that make them highly attractive for a range of applications, from materials science to cellular imaging.[1][6] A primary benefit is their significant Stokes shift, the difference between the maximum absorption and emission wavelengths, which minimizes self-quenching and background interference, leading to improved signal-to-noise ratios in imaging experiments.[1][7] Furthermore, their fluorescence is often highly sensitive to solvent polarity, a property known as solvatochromism, which can be exploited to probe the local environment within cells and other biological systems.[1] Many BTD derivatives also exhibit high fluorescence quantum yields, meaning they efficiently convert absorbed light into emitted light, resulting in brighter signals.[2][8]
Data Presentation: A Comparative Overview of BTD-Based Probes
To facilitate the selection of appropriate probes for specific applications, the following tables summarize the quantitative data for a selection of BTD-based fluorescent probes designed for detecting various analytes.
Table 1: BTD-Based Fluorescent Probes for Metal Ion Detection
| Probe Name/Reference | Target Ion | Detection Limit | Quantum Yield (Φ) | Stokes Shift (nm) | Response Type |
| Compound-1 [1] | Zn²⁺ | 3.8 µM | 0.55 (free), 0.69 (bound) | ~145 | Ratiometric, Turn-on |
| JXUST-3 [1] | Al³⁺, Cr³⁺, Fe³⁺ | Al³⁺: 0.055 µM, Cr³⁺: 0.049 µM, Fe³⁺: 0.056 µM | Not Reported | Not Reported | Turn-off |
| BHM [9] | Al³⁺ | - | - | - | Ratiometric |
| Hypothetical BTD-4-COOH [8] | Fe³⁺/Cu²⁺ | Not Determined | - | - | Expected "Turn-off" |
Table 2: BTD-Based Fluorescent Probes for Reactive Oxygen Species (ROS) Detection
| Probe Name/Reference | Target Analyte | Detection Limit | Quantum Yield (Φ) | Stokes Shift (nm) | Response Type |
| BT-BO [10] | H₂O₂ | - | - | - | Turn-on |
| ATD-Cl [11] | GSH | 89 nM | - | - | Turn-on |
| BS1 [12] | ONOO⁻ | 12.8 nM | - | - | Turn-on |
Table 3: BTD-Based Fluorescent Probes for Biomolecule and Enzyme Detection
| Probe Name/Reference | Target Analyte | Detection Limit | Quantum Yield (Φ) | Stokes Shift (nm) | Response Type |
| BzT-OAcryl [13] | Cysteine | 2.2 µM | - | ~100 | - |
| EBOAc [14] | Esterase | 0.03 U/mL | - | - | Colorimetric |
Signaling and Sensing Mechanisms
The diverse sensing capabilities of BTD probes stem from several underlying photophysical mechanisms. These include Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).[7] The interaction of the probe with its target analyte modulates these processes, resulting in a detectable change in the fluorescence signal.
Figure 1: Generalized signaling pathway for an Intramolecular Charge Transfer (ICT)-based BTD probe.
In a typical ICT-based probe, the BTD core acts as the electron acceptor (A), while an electron-donating group (D) is attached through a π-conjugated linker. Upon excitation, an electron is transferred from the donor to the acceptor, leading to a charge-separated excited state and red-shifted fluorescence.[7] Binding of an analyte can disrupt this process, causing a blue-shift in the emission.
Figure 2: Signaling pathway for a Photoinduced Electron Transfer (PET)-based "turn-on" BTD sensor.
PET-based sensors often consist of a BTD fluorophore linked to a receptor unit. In the absence of the analyte, photoexcitation leads to electron transfer from the receptor to the fluorophore, quenching its fluorescence.[7] Upon binding of the analyte to the receptor, this PET process is inhibited, resulting in a "turn-on" fluorescence response.
Experimental Protocols
To facilitate the practical application of BTD-based fluorescent probes, this section provides detailed, generalized methodologies for their synthesis and use in live-cell imaging.
General Synthesis Protocol for a Donor-π-Acceptor BTD Probe
This protocol describes a typical Suzuki or Stille cross-coupling reaction, a common method for synthesizing D-π-A type BTD probes.
Figure 3: Generalized experimental workflow for the synthesis of a D-π-A BTD probe via cross-coupling.
Materials:
-
4,7-dibromo-2,1,3-benzothiadiazole (or other halogenated BTD acceptor)
-
Appropriate aryl boronic acid/ester or aryl stannane (donor moiety)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a round-bottom flask, dissolve the halogenated BTD acceptor (1 equivalent), the boronic acid/ester or stannane donor (2.2 equivalents), and the base (4 equivalents) in the chosen anhydrous solvent.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Characterize the purified probe using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol for Live-Cell Imaging Using a BTD-Based Fluorescent Probe
This protocol provides a general workflow for staining and imaging live cells with a BTD-based probe.
Figure 4: Generalized workflow for live-cell imaging with a BTD-based fluorescent probe.
Materials:
-
Live cells of interest
-
Appropriate cell culture medium and supplements
-
Confocal microscopy dishes or chamber slides
-
BTD-based fluorescent probe
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Seed the cells on a suitable imaging dish and culture them until they reach the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a stock solution of the BTD probe (typically 1-10 mM) in high-quality, anhydrous DMSO.
-
Staining: Dilute the stock solution to the final working concentration (usually in the range of 1-10 µM) in pre-warmed cell culture medium. Remove the existing medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells with the probe for a specific duration (typically 15-60 minutes) at 37 °C in a CO₂ incubator. The optimal incubation time should be determined empirically for each probe and cell line.
-
Washing: After incubation, gently remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.
-
Analyte Induction (if applicable): If studying the response to a specific analyte, add the analyte to the cells at the desired concentration and incubate for the appropriate time before imaging.
-
Imaging: Image the stained cells using a confocal microscope equipped with the appropriate laser line for excitation and emission filters corresponding to the photophysical properties of the BTD probe.
Conclusion and Future Perspectives
Benzothiadiazole-based fluorescent probes represent a significant advancement in the field of molecular imaging and sensing. Their excellent photophysical properties and tunable structures have enabled the development of highly sensitive and selective tools for detecting a wide range of analytes and for visualizing cellular structures and processes with high resolution.[3][15][16] The continued exploration of novel BTD derivatives and their integration into more complex sensing platforms will undoubtedly lead to further breakthroughs in diagnostics, drug discovery, and our fundamental understanding of biology. As the research community continues to embrace this versatile fluorophore, the future looks bright for the expanded application of benzothiadiazole in cutting-edge scientific research.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Donor-acceptor molecules based on benzothiadiazole: Synthesis, X-ray crystal structures, linear and third-order nonlinear optical properties (2016) | Di Jiang | 67 Citations [scispace.com]
- 10. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of a New Generation Probes. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. pubs.acs.org [pubs.acs.org]
The Inner Workings of Light: A Technical Guide to the Fluorescence Mechanisms of 2,1,3-Benzothiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2,1,3-benzothiadiazole (BTD) scaffold has become a cornerstone in the development of advanced fluorescent materials. Its inherent electron-deficient nature, combined with high photostability and a versatile structure that allows for extensive chemical modification, has made it a privileged building block for probes and materials used in bioimaging, diagnostics, and optoelectronics.[1][2][3][4][5][6][7] This technical guide provides an in-depth exploration of the core photophysical mechanisms that govern the fluorescence of BTD derivatives, offering a detailed resource for professionals engaged in their application and development.
The Core of Fluorescence: Electronic Structure and Transitions
The fluorescence of 2,1,3-benzothiadiazole derivatives originates from their unique electronic structure. The BTD core is an electron-accepting (acceptor) unit.[7][8][9] When coupled with electron-donating (donor) groups, a "push-pull" system is formed. This architecture is fundamental to the primary fluorescence mechanism: Intramolecular Charge Transfer (ICT) .[10][11][12][13][14]
Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited state (S₁). This excitation involves the transition of an electron from the Highest Occupied Molecular Orbital (HOMO), typically localized on the electron-donating moiety, to the Lowest Unoccupied Molecular Orbital (LUMO), which is predominantly located on the electron-deficient BTD core.[10][11][15] This photoinduced redistribution of electron density from the donor to the acceptor is the essence of the ICT process.[13][16] The molecule then relaxes back to the ground state, releasing the excess energy, in part, as fluorescent light. The efficiency and color of this emission are governed by a series of competing and often interconnected photophysical phenomena.
Key Photophysical Phenomena in BTD Derivatives
The fundamental ICT process is modulated by several other mechanisms that dictate the ultimate fluorescent properties of BTD derivatives. Understanding these phenomena is critical for designing molecules with desired optical characteristics.
Solvatochromism and the Lippert-Mataga Relationship
A hallmark of ICT-based fluorophores is solvatochromism , the change in absorption or emission color with varying solvent polarity.[3][17][18][19] In polar solvents, the charge-separated ICT excited state is stabilized more than the less polar ground state. This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift of the emission wavelength. The significant increase in dipole moment upon excitation is a key characteristic of this process.[3][10]
Aggregation-Induced Emission (AIE)
While many conventional fluorophores suffer from Aggregation-Caused Quenching (ACQ) in the solid state or in aggregates, many BTD derivatives exhibit the opposite effect: Aggregation-Induced Emission (AIE) .[17][18][20][21][22] In dilute solutions, flexible parts of the molecule (like peripheral phenyl rings) can rotate and vibrate freely. These intramolecular motions provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. In the aggregated state, these intramolecular motions are physically restricted.[17] This restriction blocks the non-radiative decay channels, forcing the excited state to decay radiatively and leading to a dramatic enhancement of fluorescence emission.[21]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices [mdpi.com]
- 3. Photophysical characterization and fluorescence cell imaging applications of 4- N -substituted benzothiadiazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01404A [pubs.rsc.org]
- 4. [PDF] Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of a New Generation Probes. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 7. New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics [mdpi.com]
- 8. Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00876B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Nonlinear properties of benzothiadiazole-based intramolecular charge-transfer compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectros ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01368A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Photophysical properties and excited state dynamics of 4,7-dithien-2-yl-2,1,3-benzothiadiazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylet ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01448E [pubs.rsc.org]
- 19. Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylethenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. Aggregation-induced emission on benzothiadiazole dyads with large third-order optical nonlinearity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride: Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and key synthetic applications of 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride (CAS No. 100130-48-1). This compound is a valuable intermediate in medicinal chemistry, notably in the synthesis of the muscle relaxant Tizanidine. Adherence to strict safety protocols is essential when working with this reactive chemical.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂N₂O₂S₂ | --INVALID-LINK-- |
| Molecular Weight | 269.11 g/mol | --INVALID-LINK-- |
| CAS Number | 100130-48-1 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | ≥95% | --INVALID-LINK-- |
| Storage Temperature | Room Temperature | --INVALID-LINK-- |
Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. The primary hazards are summarized in the table below, based on available Safety Data Sheets (SDS).
| Hazard | GHS Classification | Precautionary Statements |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | P260, P264, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310, P363, P405, P501 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 |
(Data sourced from Sigma-Aldrich Safety Data Sheet)[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
(General first aid recommendations compiled from multiple safety data sheets)
Handling and Storage Protocols
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Caption: Workflow for the safe handling, storage, and spill management of the compound.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the chlorosulfonation of 5-chloro-2,1,3-benzothiadiazole.
Materials:
-
5-Chloro-2,1,3-benzothiadiazole
-
Chlorosulfonic acid
-
Crushed ice
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under inert atmospheric conditions, dissolve 5-Chloro-2,1,3-benzothiadiazole in chlorosulfonic acid at 0°C.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to 105°C and maintain for 12 hours to ensure complete reaction.
-
After cooling, quench the reaction by carefully pouring it onto crushed ice.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (15% petroleum ether/ethyl acetate) to yield the final product.
References
Methodological & Application
protocol for amine derivatization with 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of primary and secondary amines is a critical task in numerous scientific disciplines, including pharmaceutical development, clinical diagnostics, and metabolomics. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of these compounds. However, many amines lack a native chromophore or fluorophore, making their detection by common HPLC detectors, such as UV-Visible or fluorescence detectors, challenging, especially at low concentrations.
Principle of Derivatization with Sulfonyl Chlorides
Sulfonyl chlorides, such as Dansyl Chloride, react with the nucleophilic primary and secondary amine groups in an alkaline environment to form stable sulfonamides.[1] The resulting derivatives are highly fluorescent and can be readily detected with high sensitivity using a fluorescence detector.[2] The reaction is typically carried out in the presence of a buffer to maintain the optimal pH for the reaction.
Application Notes
Reagent Selection and Handling:
-
Dansyl Chloride is a widely used derivatizing reagent that reacts with primary and secondary amines.[1] It is important to prepare the Dansyl Chloride solution fresh and protect it from light to prevent degradation.
-
Other common derivatizing reagents for amines include o-Phthalaldehyde (OPA) for primary amines, and 9-fluorenylmethyl chloroformate (FMOC-Cl) for both primary and secondary amines.[3][4] The choice of reagent will depend on the specific amines of interest and the available detection methods.[5]
Optimization of Derivatization Conditions:
-
pH: The derivatization reaction with sulfonyl chlorides is pH-dependent. An alkaline pH (typically 9-10.5) is required to ensure the amine is in its deprotonated, nucleophilic state.[1] A bicarbonate or borate buffer is commonly used to maintain this pH.[6]
-
Temperature and Time: The reaction rate is influenced by temperature and incubation time. Common conditions range from room temperature to 60°C, with incubation times from 30 to 120 minutes.[1][2] These parameters should be optimized for the specific analytes to ensure complete derivatization.
-
Reagent Concentration: A molar excess of the derivatizing reagent is used to drive the reaction to completion. However, excessive amounts can lead to increased background noise and potential interference.
Sample Preparation:
-
Biological samples often require a protein precipitation step, typically with an organic solvent like acetonitrile or an acid such as perchloric acid, to remove interfering macromolecules.[6][7]
-
Solid-phase extraction (SPE) can be employed for sample cleanup and concentration of the analytes before derivatization.[7]
Chromatographic Separation:
-
The derivatized amines are typically separated by reversed-phase HPLC using a C18 column.
-
A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used to achieve optimal separation.
Experimental Protocols
Protocol 1: Derivatization of Amines with Dansyl Chloride
This protocol provides a general procedure for the pre-column derivatization of primary and secondary amines using Dansyl Chloride.
Materials and Reagents:
-
Amine standards or sample extract
-
Dansyl Chloride solution (10 mg/mL in acetone or acetonitrile, prepare fresh)
-
Sodium Bicarbonate Buffer (100 mM, pH 9.8)
-
Acetone (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (1 M)
-
Vortex mixer
-
Heating block or water bath
-
Nitrogen evaporator (optional)
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation:
-
For standard solutions, prepare a series of concentrations in a suitable solvent (e.g., 0.1 M HCl).
-
For biological samples, perform protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of sample. Vortex and centrifuge. Collect the supernatant.
-
-
Derivatization Reaction:
-
To 100 µL of the amine standard or sample supernatant in a microcentrifuge tube, add 200 µL of 100 mM sodium bicarbonate buffer (pH 9.8).
-
Add 200 µL of the 10 mg/mL Dansyl Chloride solution.
-
Vortex the mixture thoroughly for 30 seconds.
-
Incubate the reaction mixture at 60°C for 45-60 minutes in the dark.
-
-
Reaction Quenching:
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of 1 M HCl to stop the reaction and neutralize the excess base.
-
-
Sample Cleanup (Optional):
-
For complex matrices, a liquid-liquid extraction can be performed. Add 500 µL of a non-polar organic solvent (e.g., ethyl acetate), vortex, and centrifuge. Collect the organic layer containing the derivatized amines.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Final Preparation for HPLC:
-
Reconstitute the dried residue or the reaction mixture in a known volume (e.g., 200 µL) of the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.
-
Quantitative Data Summary
The following tables provide representative quantitative data for the analysis of amines using derivatization with sulfonyl chlorides and other common reagents.
Table 1: Typical HPLC Conditions for Dansylated Amines
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 25 mM Ammonium Formate (pH 3.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Fluorescence Detector | Excitation: 340 nm, Emission: 525 nm |
Table 2: Performance Characteristics of Common Amine Derivatization Reagents
| Reagent | Target Amines | Typical Reaction Conditions | Detection Method | Advantages | Disadvantages |
| Dansyl Chloride | Primary & Secondary | Alkaline pH (9.5-10.5), 30-60°C, 30-120 min | Fluorescence, UV | Stable derivatives, good sensitivity.[1] | Longer reaction times, can react with other nucleophiles. |
| o-Phthalaldehyde (OPA) | Primary | Alkaline pH (~10.5), Room Temp, < 2 min (with thiol) | Fluorescence | Very fast reaction, suitable for automation. | Unstable derivatives, does not react with secondary amines. |
| FMOC-Cl | Primary & Secondary | Alkaline pH (11.4), Room Temp, 40 min | Fluorescence, UV | Stable derivatives, high sensitivity.[4] | Reagent hydrolysis can cause interference. |
Visualizations
Chemical Reaction of Amine Derivatization
References
- 1. benchchem.com [benchchem.com]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. researchgate.net [researchgate.net]
- 4. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fast and reliable method for analysis of derivatized plasma amino acids by liquid chromatography-single quadrupole-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Peptides and Proteins with 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of peptides and proteins is a cornerstone technique in modern biological research and drug development, enabling the visualization and quantification of biomolecules in a variety of contexts including fluorescence microscopy, immunoassays, and receptor-binding studies.[1] 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride (BTD-Cl) is a sulfonyl chloride-containing reagent that can be used to introduce the fluorescent 2,1,3-benzothiadiazole moiety onto biomolecules. The 2,1,3-benzothiadiazole (BTD) core is a versatile fluorophore building block known for its photostability and use in designing optical sensing devices.[2]
Sulfonyl chlorides are highly reactive compounds that readily form stable sulfonamide bonds with primary and secondary amines, such as the N-terminal amine and the epsilon-amine of lysine residues in peptides and proteins.[3] This reaction is efficient and results in a stable covalent linkage between the fluorophore and the target biomolecule. The resulting BTD-labeled peptides and proteins can be used in a wide range of applications that benefit from fluorescent detection.
This document provides detailed protocols for the fluorescent labeling of peptides and proteins using BTD-Cl, including reaction conditions, purification methods, and quality control.
Chemical and Physical Properties of BTD-Cl
While specific experimental data for this compound is not extensively available, its properties can be inferred from related compounds.
| Property | Value | Reference |
| Molecular Formula | C₆H₂Cl₂N₂O₂S₂ | [4] |
| Molecular Weight | 269.13 g/mol | [4] |
| CAS Number | 100130-48-1 | [5] |
| Appearance | Likely a solid | N/A |
| Solubility | Expected to be soluble in polar organic solvents like DMF and DMSO | [6] |
| Reactivity | Highly reactive towards primary and secondary amines | [3] |
Spectral Properties of BTD-Labeled Biomolecules
The exact spectral properties of BTD-labeled peptides and proteins will depend on the local microenvironment of the fluorophore. However, based on the characteristics of other 2,1,3-benzothiadiazole derivatives, the following are expected:
| Property | Expected Range | Notes |
| Excitation Maximum (λex) | ~400 - 450 nm | May vary depending on the solvent and conjugation site. |
| Emission Maximum (λem) | ~500 - 550 nm | A significant Stokes shift is a common feature of BTD derivatives.[7] |
| Quantum Yield | Moderate to high | Dependent on the molecular environment. |
| Photostability | Good | BTD derivatives are generally known for their high photostability.[7] |
Experimental Protocols
Materials and Reagents
-
Peptide or protein of interest
-
This compound (BTD-Cl)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.5-9.0)
-
Purification system (e.g., size-exclusion chromatography, reverse-phase HPLC)
-
Spectrophotometer and spectrofluorometer
Preparation of Reagents
-
Peptide/Protein Solution: Dissolve the peptide or protein in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.
-
BTD-Cl Stock Solution: Immediately before use, prepare a 10 mg/mL stock solution of BTD-Cl in anhydrous DMF or DMSO.
Labeling Protocol for Peptides and Proteins
This protocol is a general guideline. Optimal conditions may vary depending on the specific peptide or protein being labeled.
-
Reaction Setup:
-
Slowly add a 5- to 20-fold molar excess of the BTD-Cl stock solution to the peptide/protein solution while gently vortexing. The optimal molar ratio should be determined empirically for each biomolecule.
-
The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.
-
-
Reaction Quenching (Optional):
-
The reaction can be stopped by adding a quenching reagent such as 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM. This will consume any unreacted BTD-Cl.
-
-
Purification of the Labeled Conjugate:
-
Separate the BTD-labeled peptide or protein from unreacted BTD-Cl and other reaction byproducts.
-
For proteins: Size-exclusion chromatography (e.g., a Sephadex G-25 column) is a common method.
-
For peptides: Reverse-phase high-performance liquid chromatography (RP-HPLC) is typically used to achieve high purity.
-
-
-
Characterization of the Labeled Conjugate:
-
Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the protein (at 280 nm) and the BTD fluorophore (at its absorbance maximum, which needs to be determined experimentally).
-
Fluorescence Spectroscopy: Confirm the fluorescent properties of the conjugate by measuring its excitation and emission spectra.
-
Diagrams
Caption: Experimental workflow for labeling peptides and proteins with BTD-Cl.
Caption: Reaction of BTD-Cl with a primary amine on a peptide or protein.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - pH of the reaction buffer is too low.- BTD-Cl has hydrolyzed.- Insufficient molar excess of BTD-Cl. | - Increase the pH of the reaction buffer to 8.5-9.0.- Prepare fresh BTD-Cl stock solution immediately before use.- Increase the molar ratio of BTD-Cl to the biomolecule. |
| Protein Precipitation | - High concentration of organic solvent (DMF/DMSO).- Protein is not stable at the reaction pH. | - Keep the volume of the BTD-Cl stock solution added to a minimum.- Perform the reaction at a lower pH, but this may reduce labeling efficiency. |
| Multiple Peaks in HPLC/SEC | - Heterogeneous labeling (different numbers of fluorophores per molecule).- Unreacted biomolecule. | - Optimize the molar ratio of BTD-Cl to the biomolecule to favor monolabeling.- Ensure the reaction goes to completion or improve purification. |
Conclusion
This compound is a promising reagent for the fluorescent labeling of peptides and proteins. The resulting BTD-labeled conjugates can be utilized in a variety of biological applications. The protocols provided here offer a starting point for developing optimized labeling procedures for specific biomolecules of interest. Careful optimization of reaction conditions and thorough purification are critical for obtaining high-quality fluorescently labeled products.
References
- 1. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. benchchem.com [benchchem.com]
- 7. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Custom Fluorescent Probes from 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2,1,3-benzothiadiazole (BTD) are a prominent class of fluorophores utilized in the development of sophisticated fluorescent probes for bioimaging.[1][2] These compounds are recognized for their advantageous photophysical characteristics, which include significant Stokes shifts, high quantum yields, and robust photostability. The electron-deficient nature of the BTD core, when functionalized, allows for the creation of probes with tailored electronic and optical properties.[3][4]
This document provides detailed application notes and experimental protocols for the synthesis of novel sulfonamide-based fluorescent probes starting from 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride. The sulfonyl chloride group is highly reactive towards primary and secondary amines, enabling the straightforward synthesis of a diverse library of fluorescent probes with various functionalities.[5] These probes have potential applications in cellular imaging, including the visualization of specific organelles and the detection of various biomolecules.[2][6]
Synthesis of Custom Fluorescent Probes
The synthesis of custom fluorescent probes from this compound is achieved through a nucleophilic substitution reaction with a primary or secondary amine. This reaction, a classic method for forming sulfonamides, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[7]
General Reaction Scheme
Caption: General reaction scheme for the synthesis of custom fluorescent probes.
Experimental Protocol: Synthesis of a N-Aryl-5-chloro-2,1,3-benzothiadiazole-4-sulfonamide Probe
This protocol describes a general procedure for the synthesis of a fluorescent probe by reacting this compound with an aromatic amine.
Materials:
-
This compound
-
Amine of interest (e.g., aniline, morpholine, piperidine)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Pyridine or Triethylamine
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon gas supply (optional, for sensitive amines)
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM.
-
To this solution, add the amine of interest (1.1 equivalents).
-
Slowly add a base, such as pyridine or triethylamine (1.5 equivalents), to the reaction mixture at room temperature while stirring.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with 1M HCl to remove excess base.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure fluorescent probe.
-
Characterize the final product using techniques such as NMR and mass spectrometry.
Data Presentation
The photophysical properties of the synthesized probes are crucial for their application in fluorescence imaging. The following table summarizes representative quantitative data for 4-N-substituted 2,1,3-benzothiadiazole derivatives, which can be used as a reference for newly synthesized probes.[8]
| Compound ID | Substituent (R) | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| BTD-1 | -NH-Phenyl | 410 | 537 | 127 | 0.24 |
| BTD-2 | -NH-Morpholine | 400 | 501 | 101 | 0.37 |
| BTD-3 | -NH-Piperidine | 420 | 513 | 93 | 0.42 |
| BTD-4 | -NH-Pyrrolidine | 424 | 523 | 99 | 0.41 |
Data obtained in Toluene. Photophysical properties are highly solvent-dependent.
Application in Cellular Imaging
Fluorescent probes based on the 2,1,3-benzothiadiazole scaffold have been successfully employed for imaging various cellular components, including lipid droplets and nuclei.[2][9] The specific targeting of these probes can often be attributed to their physicochemical properties, such as lipophilicity.
Experimental Protocol: Live-Cell Imaging
This protocol provides a general guideline for staining live cells with a custom-synthesized fluorescent probe.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Custom fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration in the range of 1-10 µM.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-60 minutes. The optimal incubation time should be determined empirically.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove unbound probe.
-
Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the stained cells using a fluorescence microscope with excitation and emission filters appropriate for the synthesized probe.
Experimental Workflow
Caption: Experimental workflow from probe synthesis to cellular imaging.
Signaling Pathway and Probe Interaction
While the exact signaling pathways targeted by novel probes need to be experimentally determined, many benzothiadiazole-based probes exhibit affinity for lipid-rich structures or can be designed to interact with specific proteins. The following diagram illustrates a hypothetical mechanism where a custom probe localizes to a specific cellular compartment and its fluorescence is modulated by the local environment.
Caption: Hypothetical probe interaction and signal generation within a cell.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Benchchem [benchchem.com]
- 4. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices [mdpi.com]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. diva-portal.org [diva-portal.org]
- 9. biotium.com [biotium.com]
Application Notes and Protocols for Labeling Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the covalent labeling of primary and secondary amines, essential for a wide range of applications including proteomics, diagnostics, and the development of antibody-drug conjugates.
Introduction to Amine Labeling
Primary and secondary amines are common functional groups in biomolecules, making them frequent targets for chemical modification and labeling. Primary amines are present at the N-terminus of proteins and in the side chain of lysine residues. Secondary amines are found in specific amino acids like proline (at the N-terminus) and in various small molecules and synthetic compounds. The choice of labeling reagent and reaction conditions is critical for achieving efficient and specific conjugation while preserving the biological activity of the target molecule.
This document focuses on two of the most common classes of amine-reactive reagents: N-hydroxysuccinimide (NHS) esters and isothiocyanates.
Section 1: Labeling of Primary Amines
Primary amines are the most common target for labeling due to their high reactivity and abundance in proteins.
N-Hydroxysuccinimide (NHS) Esters
NHS esters react with primary amines to form stable amide bonds. This reaction is highly efficient and specific for primary amines under controlled pH conditions.
The reaction involves the nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.
Mechanism of NHS ester reaction with a primary amine.
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5)[1][2][3][4][5] | Below pH 7.0, the amine is protonated and unreactive. Above pH 8.5, hydrolysis of the NHS ester increases significantly[1][5]. |
| Temperature | Room Temperature (20-25°C) or 4°C[1][4] | Room temperature reactions are faster (30-60 minutes), while 4°C reactions are slower (2 hours to overnight) but may be better for sensitive proteins[6]. |
| Molar Excess of NHS Ester | 5 to 20-fold over the protein[7][8] | The optimal ratio depends on the protein and desired degree of labeling and should be determined empirically. |
| Protein Concentration | 1 - 10 mg/mL[1][7] | Higher protein concentrations can improve labeling efficiency. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, 0.1 M Phosphate Buffer, or HEPES[1] | Crucially, the buffer must be free of primary amines (e.g., Tris, glycine) as they will compete with the target molecule for the labeling reagent[9]. |
| Solvent for NHS Ester | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1][4] | The NHS ester should be dissolved immediately before use to minimize hydrolysis[6]. |
This protocol describes the biotinylation of a typical IgG antibody.
-
Reagent Preparation:
-
Antibody Solution: Prepare the antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL. If the antibody is in a buffer containing primary amines like Tris, it must be exchanged into a suitable labeling buffer via dialysis or a desalting column.
-
Biotin-NHS Stock Solution: Allow the vial of Biotin-NHS to equilibrate to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the Biotin-NHS in anhydrous DMSO or DMF to a concentration of 10 mg/mL[6][10].
-
-
Labeling Reaction:
-
Calculate the required volume of the Biotin-NHS stock solution to achieve a 10-20 fold molar excess over the antibody[7].
-
Add the calculated volume of the Biotin-NHS stock solution to the antibody solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume[8].
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours[6][7].
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching buffer such as 1 M Tris-HCl, pH 7.4 can be added to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature[6].
-
-
Purification of the Conjugate:
Isothiocyanates (e.g., FITC)
Isothiocyanates react with primary amines to form stable thiourea linkages. Fluorescein isothiocyanate (FITC) is a widely used fluorescent label.
The isothiocyanate group reacts with the unprotonated primary amine of the protein.
Mechanism of isothiocyanate reaction with a primary amine.
| Parameter | Recommended Condition | Notes |
| pH | 7.5 - 9.0 (Optimal: ~9.0)[11][12] | Higher pH increases the reactivity of the primary amine. |
| Temperature | Room Temperature (20-25°C)[11][12] | Incubation can also be performed at 4°C for longer periods for sensitive proteins[3]. |
| FITC to Protein Ratio | 5:1 to 100:1 molar ratio, or 100 ng FITC per 1 µg protein[11][12] | The optimal ratio is protein-dependent and should be optimized to avoid over-labeling, which can lead to fluorescence quenching[13]. |
| Protein Concentration | 2 - 10 mg/mL[11][13] | A higher concentration is generally preferred. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Carbonate buffer[12] | Amine-free buffers are essential to prevent competition with the target protein[11]. |
| Solvent for FITC | Anhydrous DMSO or DMF[11][12] | FITC solutions should be prepared fresh for each labeling reaction[3]. |
This protocol provides a general guideline for labeling a protein with FITC.
-
Reagent Preparation:
-
Protein Solution: Dissolve the protein to be labeled in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines[12][13].
-
FITC Stock Solution: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL[11].
-
-
Labeling Reaction:
-
Purification of the Labeled Protein:
Section 2: Labeling of Secondary Amines
Labeling secondary amines is generally more challenging than labeling primary amines due to their lower nucleophilicity and greater steric hindrance.
Reactivity Comparison: Primary vs. Secondary Amines
| Reagent | Reactivity with Primary Amines | Reactivity with Secondary Amines | Notes |
| NHS Esters | High | Very Low to Negligible | NHS esters are generally not recommended for labeling secondary amines due to poor reactivity[8][14]. The reaction with secondary amines is significantly slower than with primary amines. |
| Isothiocyanates | High | Moderate | Isothiocyanates react with both primary and secondary amines to form stable thiourea linkages, although the reaction with secondary amines may be slower[15]. |
| Dansyl Chloride | High | High | Can label both primary and secondary amines, but typically requires a higher pH (9.5 - 11.0)[13]. |
Recommended Approach for Labeling Secondary Amines: Isothiocyanates
Isothiocyanates are a viable option for labeling secondary amines, forming stable products[15].
-
pH: A basic pH (8.0 - 9.0) is generally required to ensure the amine is deprotonated.
-
Solvent: The reaction can be carried out in organic solvents such as THF or acetonitrile, or in aqueous buffers for biomolecules[10].
-
Temperature: Room temperature is often sufficient, but heating may be required for less reactive amines[16].
-
Catalyst: The addition of a non-nucleophilic organic base like triethylamine (TEA) can facilitate the reaction[16].
This protocol is suitable for small molecules containing secondary amines.
-
Reaction Setup: Dissolve the isothiocyanate labeling reagent (1 equivalent) in a suitable organic solvent (e.g., THF or acetonitrile) in a reaction vessel with a magnetic stirrer[10].
-
Amine Addition: Add the secondary amine-containing compound (1 equivalent) to the stirring solution at room temperature[10].
-
Reaction: Stir the mixture for 2-4 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating may be applied.
-
Work-up and Purification: Upon completion, the solvent can be removed under reduced pressure, and the product purified by column chromatography.
Section 3: Experimental Workflows and Troubleshooting
General Experimental Workflow for Amine Labeling
General workflow for amine labeling experiments.
Troubleshooting Common Issues in Amine Labeling
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal pH. | Ensure the reaction buffer pH is within the optimal range (8.3-8.5 for NHS esters, ~9.0 for FITC)[1][12]. |
| Presence of competing amines in the buffer. | Use an amine-free buffer. If necessary, perform a buffer exchange before labeling[9]. | |
| Hydrolyzed labeling reagent. | Prepare the stock solution of the labeling reagent in anhydrous solvent immediately before use[6]. | |
| Insufficient molar excess of the labeling reagent. | Increase the molar ratio of the labeling reagent to the target molecule. | |
| Protein Precipitation | High degree of labeling altering protein solubility. | Reduce the molar excess of the labeling reagent. |
| Hydrophobic nature of the labeling reagent. | Consider using a more water-soluble version of the labeling reagent if available. | |
| Loss of Biological Activity | Labeling of critical residues in the active site. | Reduce the molar excess of the labeling reagent to decrease the overall degree of labeling. |
| Protein denaturation due to high pH. | For pH-sensitive proteins, consider performing the reaction at a more neutral pH (e.g., 7.4) with a longer incubation time[17]. |
References
- 1. youdobio.com [youdobio.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. reddit.com [reddit.com]
- 17. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride for detecting thiols in biological samples
An in-depth guide to utilizing 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride for the sensitive detection of thiols in various biological samples. This document provides detailed application notes, experimental protocols, and data presentation guidelines for researchers, scientists, and professionals in drug development.
Application Notes
Introduction
Biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial for maintaining cellular redox homeostasis, enzyme catalysis, and detoxification processes.[1][2][3][4] Aberrant thiol levels are implicated in numerous pathological conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders. Consequently, the accurate and sensitive detection of thiols in biological matrices is of paramount importance in biomedical research and drug development.
This compound is a fluorogenic probe designed for the selective detection of thiols. The probe consists of a 2,1,3-benzothiadiazole core, a well-established fluorophore, functionalized with a highly reactive sulfonyl chloride group. The inherent reactivity of the sulfonyl chloride moiety with the nucleophilic thiol group of biomolecules results in the formation of a stable sulfonamide linkage. This reaction leads to a significant change in the fluorescent properties of the benzothiadiazole core, enabling the quantification of thiols.
Principle of Detection
The detection mechanism is based on the nucleophilic substitution reaction between the thiol (-SH) group and the sulfonyl chloride (-SO₂Cl) group of the probe. In its native state, the fluorescence of the this compound is minimal. Upon reaction with a thiol, the formation of a stable sulfonamide adduct results in a significant enhancement of fluorescence emission. This "turn-on" fluorescence response allows for the sensitive detection of thiols with a high signal-to-noise ratio. The reaction is typically rapid and can be performed under physiological pH conditions.
Applications
-
Quantification of total free thiols in cell lysates and tissue homogenates: The probe can be used to determine the overall thiol content in complex biological samples.
-
Analysis of protein thiol modifications: Cysteine residues in proteins can be labeled with the probe to study protein structure, function, and oxidative modifications.
-
Screening for inhibitors of thiol-dependent enzymes: The probe can be employed in high-throughput screening assays to identify compounds that modulate the activity of enzymes with critical cysteine residues.
-
Flow cytometry analysis of cellular thiols: With appropriate optimization, the probe may be used to assess intracellular thiol levels in single cells.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound for thiol detection. Note: These values are based on typical performance of similar benzothiadiazole-based sulfonyl chloride probes and should be determined empirically for specific experimental conditions.
| Parameter | Value |
| Excitation Wavelength (λex) | ~380 - 420 nm (To be determined) |
| Emission Wavelength (λem) | ~500 - 540 nm (To be determined) |
| Quantum Yield (Φ) of Adduct | Moderate to high (To be determined) |
| Limit of Detection (LOD) | Low micromolar to nanomolar range (To be determined) |
| Linear Dynamic Range | To be determined |
| Reaction Time | 15 - 60 minutes |
| Optimal pH Range | 7.0 - 8.5 |
Experimental Protocols
I. Protocol for Quantification of Total Thiols in Cell Lysates
This protocol provides a method for determining the total free thiol concentration in cultured cells.
Materials:
-
This compound probe
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lysis buffer (e.g., RIPA buffer without reducing agents)
-
Reduced Glutathione (GSH) or L-cysteine for standard curve
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Reagent Preparation:
-
Probe Stock Solution (10 mM): Dissolve an appropriate amount of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
Working Probe Solution (100 µM): Immediately before use, dilute the 10 mM stock solution 1:100 in PBS (pH 7.4).
-
Thiol Standard Stock Solution (10 mM): Prepare a 10 mM stock solution of GSH or L-cysteine in PBS (pH 7.4). Prepare fresh.
-
Standard Curve Solutions: Prepare a series of dilutions from the Thiol Standard Stock Solution in lysis buffer (e.g., 0, 10, 25, 50, 75, 100 µM).
Procedure:
-
Cell Lysis:
-
Culture cells to the desired confluency.
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Labeling Reaction:
-
In a 96-well microplate, add 50 µL of cell lysate or thiol standard solution to each well.
-
Add 50 µL of the 100 µM Working Probe Solution to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths optimized for the probe-thiol adduct (e.g., λex ≈ 400 nm, λem ≈ 520 nm).
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (0 µM thiol standard) from all readings.
-
Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.
-
Determine the thiol concentration in the cell lysate samples by interpolating their fluorescence values on the standard curve.
-
Normalize the thiol concentration to the protein concentration of the lysate (e.g., in nmol/mg protein).
-
II. Protocol for Fluorescent Labeling of Proteins
This protocol describes a general procedure for labeling cysteine residues in purified proteins.
Materials:
-
Purified protein containing free thiol groups
-
This compound probe
-
Labeling buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Gel filtration column (e.g., Sephadex G-25) or dialysis tubing
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the labeling buffer to a final concentration of 1-5 mg/mL.
-
Ensure the buffer is free of any extraneous thiol-containing compounds (e.g., DTT, β-mercaptoethanol). If reducing agents were used during purification, they must be removed by dialysis or gel filtration prior to labeling.
-
-
Probe Preparation:
-
Prepare a 10 mM stock solution of the probe in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the probe stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Removal of Unreacted Probe:
-
Separate the labeled protein from the unreacted probe by passing the reaction mixture through a gel filtration column pre-equilibrated with the desired storage buffer.
-
Alternatively, remove the unreacted probe by extensive dialysis against the storage buffer.
-
-
Determination of Labeling Efficiency:
-
The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the fluorophore at its absorption maximum.
-
Visualizations
Caption: Reaction of the probe with a biological thiol.
Caption: General experimental workflow for thiol detection.
Caption: Role of thiols in cellular redox signaling.
References
- 1. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent and colorimetric probes for detection of thiols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application of Benzothiadiazole Probes in Fluorescence Microscopy and Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiadiazole (BTD) derivatives have emerged as a versatile and powerful class of fluorophores for applications in fluorescence microscopy and cell imaging.[1][2] Their unique photophysical properties, including high photostability, large Stokes shifts, and sensitivity to the microenvironment, make them ideal candidates for the development of advanced fluorescent probes.[2][3] These probes have been successfully employed to visualize a variety of subcellular organelles, such as the nucleus, mitochondria, and lipid droplets, as well as to sense important physiological parameters like viscosity and polarity.[1][4] Furthermore, the BTD scaffold can be readily modified to create targeted probes for specific biomolecules, including reactive oxygen species (ROS) and reactive nitrogen species (RNS), making them invaluable tools for studying cellular signaling and disease states.[5]
Key Applications
The electron-deficient nature of the benzothiadiazole core allows for the design of "push-pull" chromophores that exhibit intramolecular charge transfer (ICT), rendering their fluorescence highly sensitive to the local environment. This property is harnessed in various applications:
-
Organelle Staining: BTD derivatives have been designed to selectively accumulate in specific organelles. For instance, lipophilic BTD probes are excellent for staining lipid droplets, which are dynamic organelles involved in lipid metabolism and storage.[3][4] Altered lipid metabolism is a hallmark of various diseases, including cancer, making these probes valuable for diagnostics and monitoring therapeutic responses.[3]
-
Environmental Sensing: The solvatochromic properties of BTD probes allow them to report on the polarity of their microenvironment.[3] This has been exploited to study the hydrophobic interiors of lipid droplets. Additionally, BTD-based "molecular rotors" have been developed to measure intracellular viscosity, a parameter that can change significantly during cellular processes like apoptosis.
-
Analyte Detection: By incorporating specific reactive moieties, BTD fluorophores can be converted into highly selective "turn-on" or ratiometric probes for various analytes. A notable application is the detection of peroxynitrite (ONOO⁻), a potent oxidant involved in cellular damage and signaling pathways.[5][6] Such probes are critical for investigating oxidative stress and its role in pathologies like drug-induced liver injury.[5]
Quantitative Data of Representative Benzothiadiazole Probes
The photophysical properties of benzothiadiazole probes can be tuned by modifying their chemical structure. Below is a summary of properties for a series of 4-N-substituted benzothiadiazole derivatives, demonstrating their suitability for fluorescence microscopy.
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Probe 1 | Toluene | 449 | 536 | 87 | 0.89 |
| Dichloromethane | 459 | 572 | 113 | 0.61 | |
| Acetonitrile | 450 | 598 | 148 | 0.12 | |
| Water (5% DMSO) | 451 | 632 | 181 | < 0.01 | |
| Probe 2 | Toluene | 452 | 537 | 85 | 0.94 |
| Dichloromethane | 464 | 573 | 109 | 0.65 | |
| Acetonitrile | 456 | 602 | 146 | 0.14 | |
| Water (5% DMSO) | 455 | 635 | 180 | < 0.01 | |
| Probe 3 | Toluene | 480 | 561 | 81 | 0.71 |
| Dichloromethane | 495 | 599 | 104 | 0.54 | |
| Acetonitrile | 487 | 628 | 141 | 0.10 | |
| Water (5% DMSO) | 486 | 658 | 172 | < 0.01 |
Data adapted from a study on 4-N-substituted benzothiadiazoles. The significant Stokes shifts and high quantum yields in non-polar environments (like toluene, mimicking lipid droplets) are noteworthy. The strong quenching in aqueous media leads to a high signal-to-noise ratio for intracellular imaging.[3]
Experimental Protocols
Protocol 1: General Staining of Intracellular Lipid Droplets in Live Cells
This protocol provides a general guideline for using a lipophilic benzothiadiazole probe to stain lipid droplets in cultured cells.
Materials:
-
Benzothiadiazole lipid droplet probe (e.g., LD-BTD)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Cultured cells (e.g., HeLa, HepG2) grown on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Preparation: Prepare a 1 mM stock solution of the benzothiadiazole probe in anhydrous DMSO. Store protected from light at -20°C.
-
Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere and grow to 60-70% confluency.
-
Probe Loading: a. Dilute the 1 mM stock solution in pre-warmed complete cell culture medium to a final working concentration (typically 100 nM to 1 µM). b. Remove the existing medium from the cells and wash once with pre-warmed PBS. c. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the loading solution and wash the cells twice with pre-warmed PBS to remove excess probe.
-
Imaging: Add fresh, pre-warmed PBS or culture medium without phenol red to the cells. Image the cells immediately using a fluorescence microscope (e.g., confocal microscope). Use excitation and emission wavelengths appropriate for the specific probe.
Protocol 2: Detection of Peroxynitrite (ONOO⁻) in Live Cells
This protocol is adapted for a "turn-on" benzothiazole-based probe that reacts with peroxynitrite.[5][6]
Materials:
-
Benzothiazole-based peroxynitrite probe (e.g., BS1)[5]
-
DMSO, anhydrous
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Cultured cells (e.g., HepG2) on a glass-bottom dish
-
Peroxynitrite donor (e.g., SIN-1) or inducer (e.g., acetaminophen for hepatotoxicity studies)[5]
-
Fluorescence microscope
Procedure:
-
Probe and Inducer Preparation: a. Prepare a 1 mM stock solution of the peroxynitrite probe in DMSO. b. Prepare a stock solution of the peroxynitrite inducer (e.g., acetaminophen) at a suitable concentration in medium or PBS.
-
Cell Treatment (Induction of ONOO⁻): a. Culture HepG2 cells to the desired confluency. b. To induce peroxynitrite formation, treat the cells with the inducer (e.g., acetaminophen at a final concentration of 10 mM) for a specified time (e.g., 24 hours).[5] Include a control group of untreated cells.
-
Probe Loading: a. Following induction, wash the cells with PBS. b. Dilute the probe stock solution to a final working concentration (e.g., 10 µM) in serum-free medium or HBSS. c. Incubate both the treated and control cells with the probe solution for 30 minutes at 37°C.
-
Washing and Imaging: a. Wash the cells twice with PBS. b. Add fresh PBS or imaging medium to the dish. c. Acquire fluorescence images using the appropriate excitation and emission settings for the probe. A significant increase in fluorescence intensity in the treated cells compared to the control cells indicates the presence of peroxynitrite.
Visualizations
Experimental and Signaling Workflows
The following diagrams illustrate the general workflow for fluorescence microscopy and a specific signaling pathway involving peroxynitrite detection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A benzothiadiazole-based polar fluorescent probe for targeting lipid droplets in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Fluorescent Sensors for Metal Ions Using 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride in Fluorescent Sensor Development
The 2,1,3-benzothiadiazole (BTD) scaffold is a prominent electron-deficient fluorophore extensively used in the design of fluorescent sensors.[1][2] Its derivatives are known for their high photostability, large Stokes shifts, and sensitivity to the local environment, making them ideal for developing probes that can detect a variety of analytes, including metal ions.[1][2] The development of fluorescent sensors for metal ions is crucial for understanding their roles in biological systems, for medical diagnostics, and for monitoring environmental contamination.[3][4][5]
This document provides detailed application notes and protocols for the development of novel fluorescent sensors for metal ions using this compound as a key building block. The sulfonyl chloride group offers a reactive handle for the straightforward introduction of various metal ion recognition moieties, allowing for the tailored synthesis of sensors for specific target ions. The general principle involves the covalent linkage of a metal ion chelator to the BTD fluorophore. Upon binding of a metal ion, the photophysical properties of the BTD core are modulated, leading to a detectable change in fluorescence.[6][7] Common signaling mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).[5]
Proposed Synthetic Strategy and Signaling Mechanism
The synthetic approach leverages the high reactivity of the sulfonyl chloride group on the this compound precursor. This group can readily react with nucleophiles such as amines or alcohols to form stable sulfonamides or sulfonate esters, respectively. By choosing a nucleophilic molecule that also incorporates a metal ion chelating unit (a receptor), a fluorescent sensor can be synthesized in a single step.
For this application note, we propose the synthesis of a sensor by reacting this compound with a receptor molecule containing an amino group and a metal-binding motif, such as a dipicolylamine (DPA) or a cyclen derivative, which are well-known for their affinity to a range of transition metal ions.
The proposed signaling mechanism is based on Photoinduced Electron Transfer (PET). In the free sensor, the lone pair of electrons on the chelating amine can quench the fluorescence of the excited BTD fluorophore. Upon coordination with a metal ion, the lone pair of electrons is engaged in the metal complex, which suppresses the PET process and results in a "turn-on" fluorescence response.
Below is a diagram illustrating the proposed signaling pathway.
Caption: Proposed "turn-on" signaling pathway via PET inhibition.
Quantitative Data Summary
The following tables present hypothetical yet realistic performance data for a sensor developed from this compound, based on literature values for similar BTD-based sensors. This data is intended to serve as a benchmark for experimental work.
Table 1: Photophysical Properties of a Hypothetical BTD-Based Sensor
| Property | Free Sensor | Sensor-Metal Complex |
| Absorption Max (λabs, nm) | ~450 | ~455 |
| Emission Max (λem, nm) | ~550 | ~550 |
| Quantum Yield (Φ) | < 0.05 | > 0.5 |
| Stokes Shift (nm) | ~100 | ~95 |
Table 2: Performance Characteristics for Metal Ion Detection
| Parameter | Value |
| Target Ion | e.g., Zn²⁺, Cu²⁺, Fe³⁺ |
| Response Type | "Turn-on" Fluorescence |
| Limit of Detection (LOD) | Low micromolar (µM) |
| Binding Stoichiometry | 1:1 or 2:1 |
| Solvent System | Aqueous/Organic Mixtures |
Experimental Protocols
Protocol 1: Synthesis of a BTD-Sulfonamide Based Fluorescent Sensor
This protocol describes a general procedure for the synthesis of a fluorescent sensor by reacting this compound with an amino-functionalized receptor.
Materials:
-
This compound
-
Amine-containing receptor molecule (e.g., N,N-bis(pyridin-2-ylmethyl)ethan-1-amine)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard laboratory glassware and magnetic stirrer
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine-containing receptor molecule (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Add the solution of the sulfonyl chloride dropwise to the stirred solution of the amine receptor at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of a BTD-sulfonamide sensor.
Protocol 2: General Procedure for Metal Ion Sensing Experiments
This protocol outlines the steps for evaluating the performance of the synthesized sensor in detecting metal ions using fluorescence spectroscopy.
Materials and Equipment:
-
Stock solution of the synthesized BTD-based sensor (e.g., 1 mM in DMSO or acetonitrile).
-
Stock solutions of various metal ion salts (e.g., 10 mM in deionized water or an appropriate solvent).[8]
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).
-
Fluorometer and quartz cuvettes.
Procedure:
1. Preparation of Working Solutions: a. Prepare a working solution of the sensor (e.g., 10 µM) in the desired buffer/solvent mixture.
2. Selectivity Study: a. To a cuvette containing the sensor working solution, add a specific amount (e.g., 5-10 equivalents) of each metal ion stock solution from a panel of relevant cations (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺). b. Record the fluorescence emission spectrum after each addition. The excitation wavelength should be determined from the absorption maximum of the sensor. c. Compare the fluorescence response for each metal ion to determine the selectivity of the sensor.
3. Fluorescence Titration: a. To a cuvette containing the sensor working solution, add incremental amounts of the target metal ion stock solution. b. Record the fluorescence emission spectrum after each addition, ensuring the solution is well-mixed and equilibrated. c. Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
4. Determination of Limit of Detection (LOD) and Binding Constant: a. The LOD can be calculated from the fluorescence titration data using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve. b. The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation for a 1:1 binding stoichiometry.[8]
References
- 1. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
Application Notes and Protocols: Pre-column vs. Post-column Derivatization in HPLC using Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Abstract
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly within pharmaceutical and biological research. However, many analytes of interest, such as amino acids, catecholamines, and various drug metabolites, lack a native chromophore or fluorophore, making their detection challenging. Chemical derivatization addresses this by modifying the analyte to enhance its detectability. Sulfonyl chlorides, such as the widely used dansyl chloride and dabsyl chloride, are powerful derivatizing agents that react with primary and secondary amines, as well as phenolic hydroxyl groups, to form stable, highly detectable sulfonamide derivatives.
This document provides a detailed comparison of two primary derivatization strategies in HPLC: pre-column and post-column derivatization, with a specific focus on the application of sulfonyl chlorides. It includes comprehensive experimental protocols for both techniques, a quantitative comparison of their performance characteristics, and visual workflows to aid in methodological decisions.
Introduction to Derivatization with Sulfonyl Chlorides
Derivatization in HPLC is a chemical modification of an analyte to improve its analytical characteristics.[1] Sulfonyl chlorides are highly reactive reagents that readily form stable sulfonamide bonds with nucleophilic groups like primary and secondary amines.[2] This reaction is fundamental to both pre-column and post-column derivatization strategies.
The general reaction mechanism involves the nucleophilic attack of the analyte's amino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide and hydrochloric acid. This reaction is typically carried out under alkaline conditions to neutralize the acid produced and drive the reaction to completion.[3]
Pre-column vs. Post-column Derivatization: A Comparative Overview
The choice between performing the derivatization reaction before or after the chromatographic separation depends on several factors, including the stability of the derivatives, the complexity of the sample matrix, and the desired analytical outcome.
Pre-column derivatization involves reacting the sample with the derivatizing agent before injection into the HPLC system. This approach offers several advantages, including the flexibility to use a wider range of reaction conditions (e.g., longer reaction times, heating) to ensure complete derivatization.[4] The resulting derivatives are then separated on the HPLC column.
Post-column derivatization , conversely, involves the introduction of the derivatizing reagent to the column effluent, with the reaction occurring in a post-column reactor before the flow stream enters the detector.[4] This technique is particularly useful for analytes that are unstable after derivatization or when the derivatizing reagent itself can interfere with the chromatographic separation.
Below is a logical workflow to guide the decision-making process between pre-column and post-column derivatization.
Quantitative Data Presentation
The following table summarizes key quantitative parameters for pre-column and post-column derivatization with sulfonyl chlorides, based on data for dansyl chloride as a representative reagent.
| Parameter | Pre-Column Derivatization (Dansyl Chloride) | Post-Column Derivatization (Dansyl Chloride) |
| Limit of Detection (LOD) | Picomole to femtomole range[5] | Generally higher than pre-column due to dilution |
| Reaction Time | 30 - 120 minutes[3][5] | Seconds to a few minutes |
| Derivative Stability | High, stable for hours to days[4] | Less critical, only needs to be stable until detection |
| Reagent Consumption | Lower | Higher, due to continuous flow |
| Risk of By-products | Higher, potential for multiple derivatives[3] | Lower, more controlled reaction environment |
| Instrumentation | Standard HPLC system | HPLC with additional pump and post-column reactor |
| Automation | Readily automatable | Inherently automated |
Experimental Protocols
Pre-column Derivatization Protocol using Dansyl Chloride
This protocol is suitable for the derivatization of amino acids and other primary and secondary amines in biological samples.[3]
1. Reagents and Materials:
-
Amino Acid Standard Solution
-
Dansyl Chloride Solution: 50 mM in acetonitrile (prepare fresh daily and store in the dark).
-
Derivatization Buffer: 100 mM Sodium Carbonate/Bicarbonate buffer, pH 9.8.
-
Quenching Solution: 10% (v/v) aqueous methylamine solution.
-
HPLC Mobile Phase A: 25 mM Sodium Acetate, pH 6.5.
-
HPLC Mobile Phase B: Acetonitrile.
-
C18 reversed-phase HPLC column.
2. Derivatization Procedure:
-
In a microcentrifuge tube, add 100 µL of the sample or standard solution.
-
Add 100 µL of the Derivatization Buffer.
-
Add 200 µL of the Dansyl Chloride Solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block at 60-80°C for 30-60 minutes in the dark.[3]
-
Cool the mixture to room temperature.
-
Add 50 µL of the Quenching Solution to consume excess dansyl chloride.
-
Filter the derivatized sample through a 0.45 µm syringe filter prior to injection.
3. HPLC Conditions:
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 335 nm, Emission: 520 nm) or UV detector (254 nm).
Post-column Derivatization Protocol using a Sulfonyl Chloride Reagent
This protocol outlines a general procedure for post-column derivatization. Specific conditions will need to be optimized based on the analyte and the chosen sulfonyl chloride.
1. HPLC System and Post-column Reactor Setup:
-
A standard HPLC system equipped with an additional pump for the derivatization reagent.
-
A mixing tee to combine the column effluent and the derivatization reagent.
-
A reaction coil, which can be temperature-controlled, to allow for the completion of the derivatization reaction. The length and internal diameter of the coil should be optimized to minimize band broadening.
-
A fluorescence or UV detector.
2. Reagents:
-
Derivatizing Reagent: A solution of the sulfonyl chloride (e.g., dansyl chloride) in a suitable solvent (e.g., acetonitrile). The concentration will need to be optimized.
-
Reaction Buffer: An alkaline buffer (e.g., borate or carbonate buffer) to maintain the optimal pH for the reaction. This can be delivered by a separate pump or mixed with the derivatizing reagent.
3. Procedure:
-
The analytical separation is performed on the HPLC column as usual.
-
The column effluent is mixed with the derivatizing reagent and reaction buffer using the mixing tee.
-
The mixture flows through the reaction coil, where the derivatization takes place. The temperature of the coil can be elevated to increase the reaction rate.
-
The derivatized analytes then pass through the detector for quantification.
4. Optimization:
-
Reagent Concentration: Should be in excess to ensure complete and rapid derivatization.
-
Reaction Time and Temperature: The length of the reaction coil and the temperature should be adjusted to maximize the derivatization yield while minimizing band broadening.
-
pH: The pH of the reaction mixture should be maintained at the optimum for the sulfonyl chloride reaction (typically pH 9-10).
Visualization of Experimental Workflows
The following diagrams illustrate the experimental workflows for both pre-column and post-column derivatization.
Conclusion
Both pre-column and post-column derivatization with sulfonyl chlorides are powerful techniques for the HPLC analysis of a wide range of compounds. Pre-column derivatization offers flexibility in reaction conditions and is well-suited for stable derivatives. Post-column derivatization is advantageous for unstable derivatives and when the derivatizing reagent interferes with chromatography. The choice of method should be carefully considered based on the specific analytical requirements, including the nature of the analyte, the complexity of the sample matrix, and the desired sensitivity and throughput. The protocols and comparative data provided in this application note serve as a valuable resource for researchers and scientists in developing and implementing robust and reliable HPLC methods for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. actascientific.com [actascientific.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride is a specialized amine-reactive compound designed for proteomics research.[1] Its sulfonyl chloride functional group readily reacts with primary amines, such as the N-terminus of peptides and the epsilon-amino group of lysine residues, to form stable sulfonamide bonds. The core 2,1,3-benzothiadiazole structure is a known fluorophore, suggesting the utility of this reagent in fluorescence-based proteomics applications.[2]
These application notes provide a generalized framework for the use of this compound in protein and peptide labeling for downstream analysis by gel electrophoresis and mass spectrometry. The protocols provided are based on established methods for similar sulfonyl chloride-based reagents and should be optimized for specific experimental needs.
Principle of Reaction
The primary reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide linkage. This covalent modification introduces the benzothiadiazole moiety onto the protein or peptide.
Caption: Reaction of this compound with a primary amine.
Applications in Proteomics
-
Fluorescent Labeling for Gel Electrophoresis: The inherent fluorescence of the benzothiadiazole group allows for the visualization of labeled proteins in 1D and 2D polyacrylamide gels without the need for traditional staining methods like Coomassie Blue or silver staining. This can offer a wider dynamic range and improved sensitivity.
-
Quantitative Proteomics using Mass Spectrometry: By labeling peptides from different samples with isotopic variants of the reagent (if available), relative quantification can be achieved. Even without isotopic versions, the tag introduces a specific mass shift that can be used for targeted analysis and potentially improve peptide ionization in mass spectrometry.
-
Improved Peptide Fragmentation and Identification: The addition of the benzothiadiazole moiety can alter the fragmentation pattern of peptides in tandem mass spectrometry (MS/MS), potentially leading to more predictable and easily interpretable spectra for confident peptide identification.
Data Presentation
| Parameter | Value | Reference/Note |
| Chemical Name | This compound | |
| CAS Number | 100130-48-1 | |
| Molecular Formula | C₆H₂Cl₂N₂O₂S₂ | [1] |
| Molecular Weight | 269.13 g/mol | [1] |
| Reactive Group | Sulfonyl chloride (-SO₂Cl) | |
| Target Functional Group | Primary amines (-NH₂) | N-terminus of peptides, Lysine side chains |
| Mass Shift upon Labeling | +232.92 Da | (Mass of C₆HClN₂O₂S₂) |
Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific protein or peptide samples and experimental goals.
Protocol 1: Fluorescent Labeling of Proteins for Gel Electrophoresis
This protocol describes the labeling of a protein mixture for visualization on a 1D or 2D polyacrylamide gel.
Materials:
-
Protein sample (e.g., cell lysate, purified protein)
-
Labeling Buffer: 50 mM sodium borate, pH 9.5
-
This compound
-
Anhydrous dimethylformamide (DMF) or acetonitrile (ACN)
-
Quenching Solution: 1.5 M Tris-HCl, pH 8.0
-
Acetone (ice-cold)
-
Rehydration Buffer for 2D-GE (if applicable)
Procedure:
-
Sample Preparation: Solubilize the protein sample in the Labeling Buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or ACN immediately before use.
-
Labeling Reaction: Add the labeling reagent to the protein solution at a molar ratio of approximately 3:1 (reagent:protein). This ratio may need optimization. Vortex briefly and incubate for 1-2 hours at room temperature in the dark.
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming excess reagent. Incubate for 15 minutes.
-
Protein Precipitation: Precipitate the labeled proteins by adding 4 volumes of ice-cold acetone. Incubate at -20°C for at least 30 minutes.
-
Pelleting and Washing: Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the protein pellet with cold 80% acetone.
-
Resuspension: Air-dry the pellet and resuspend in an appropriate sample buffer for 1D-PAGE or Rehydration Buffer for 2D-GE.
-
Gel Electrophoresis and Visualization: Run the gel according to standard procedures. Visualize the labeled proteins using a UV or fluorescence gel imager with an appropriate excitation wavelength for the benzothiadiazole fluorophore (typically in the 450-500 nm range).
Caption: Workflow for fluorescent protein labeling for gel electrophoresis.
Protocol 2: Labeling of Peptides for LC-MS/MS Analysis
This protocol is designed for labeling digested peptide mixtures for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Peptide sample (from in-solution or in-gel protein digestion)
-
Labeling Buffer: 100 mM triethylammonium bicarbonate (TEAB), pH 8.5
-
This compound
-
Anhydrous acetonitrile (ACN)
-
Quenching Solution: 5% hydroxylamine
-
Formic acid (FA)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Sample Preparation: Ensure the digested peptide sample is free of primary amines from buffers like Tris. The sample should be dissolved in the Labeling Buffer.
-
Reagent Preparation: Prepare a fresh stock solution of the labeling reagent in anhydrous ACN. The concentration will depend on the amount of peptide to be labeled (aim for a 5-10 fold molar excess of reagent over primary amine sites).
-
Labeling Reaction: Add the labeling reagent to the peptide solution. The final ACN concentration should be between 30-50% to ensure solubility of the reagent. Incubate for 1 hour at room temperature.
-
Quenching: Add the Quenching Solution to stop the reaction and incubate for 15 minutes.
-
Sample Cleanup: Acidify the sample with formic acid to a pH < 3. Desalt and remove excess reagent using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elution and Drying: Elute the labeled peptides from the SPE cartridge and dry them completely in a vacuum centrifuge.
-
Resuspension and LC-MS/MS Analysis: Resuspend the labeled peptides in an appropriate buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Mass Spectrometry Settings:
-
In the MS method, account for the mass modification of +232.92 Da on lysine residues and peptide N-termini.
-
Include this modification in the database search parameters.
-
The presence of the benzothiadiazole moiety may influence fragmentation; consider using higher-energy collisional dissociation (HCD) if available.
-
Caption: Workflow for peptide labeling for LC-MS/MS analysis.
Hypothetical Application in Signaling Pathway Analysis
This reagent could be used to study changes in protein expression in a signaling pathway in response to a drug treatment. For example, in a simplified kinase signaling pathway, a quantitative proteomics experiment could be designed to compare the proteome of cells treated with a kinase inhibitor versus a control.
Caption: A simplified kinase signaling pathway for proteomics analysis.
By labeling the tryptic digests of both control and treated cells with an isotopic version of this compound (hypothetically), one could quantify the relative abundance of proteins like the "Substrate Protein" and "Downstream Effector" to understand the drug's impact on the pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride Labeling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride (CBD-Cl) for fluorescent labeling. The information is presented in a question-and-answer format to directly address potential issues and streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the reactive group of this compound (CBD-Cl) and what does it label?
A1: The reactive group of CBD-Cl is the sulfonyl chloride (-SO₂Cl). This group primarily reacts with the non-protonated forms of primary and secondary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable sulfonamide bonds. While sulfonyl chlorides can also react with other nucleophiles like phenols (tyrosine), thiols (cysteine), and imidazoles (histidine), these reactions are less common in proteins under typical aqueous labeling conditions.[1]
Q2: What is the optimal pH for labeling with CBD-Cl?
A2: The labeling reaction with sulfonyl chlorides is highly pH-dependent. A basic pH is required to ensure that the target amine groups are in their non-protonated, nucleophilic state. For optimal sulfonylation, a pH range of 9.0-10.0 is generally recommended.[1] However, it is crucial to be aware that the rate of hydrolysis of the sulfonyl chloride also increases with pH.[1][2] Therefore, a balance must be struck to maximize labeling efficiency while minimizing reagent degradation.
Q3: What solvent should I use to dissolve CBD-Cl?
A3: CBD-Cl, like most sulfonyl chloride dyes, is hydrophobic and should be dissolved in a high-quality, anhydrous organic solvent. Anhydrous dimethylformamide (DMF) is a commonly recommended solvent. Crucially, you should never use dimethyl sulfoxide (DMSO) with sulfonyl chlorides , as it can react with and degrade the reagent.[1]
Q4: How can I remove unreacted CBD-Cl after the labeling reaction?
A4: Unreacted CBD-Cl and its hydrolysis byproducts can be separated from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis.[3] These methods separate molecules based on their size, effectively removing the small molecular weight dye from the much larger labeled protein.
Q5: How do I determine the degree of labeling (DOL) of my protein?
A5: The degree of labeling (DOL), or the molar ratio of the dye to the protein, can be determined spectrophotometrically. This requires measuring the absorbance of the purified conjugate at two wavelengths: one at the absorbance maximum of the protein (typically 280 nm) and the other at the absorbance maximum of the 5-Chloro-2,1,3-benzothiadiazole fluorophore. The exact absorbance maximum for CBD-Cl conjugated to a protein should be determined experimentally, but for many benzothiadiazole derivatives, this is in the visible light range. The DOL can then be calculated using the Beer-Lambert law, accounting for the molar extinction coefficients of the protein and the dye at these wavelengths.
Troubleshooting Guide
Problem: Low or No Labeling Efficiency
| Possible Cause | Recommended Solution |
| Incorrect pH of Reaction Buffer | The primary amino groups on the protein are protonated and thus not nucleophilic. Ensure the reaction buffer is at a pH of 9.0-10.0 using a non-amine-containing buffer like sodium bicarbonate or borate buffer. |
| Hydrolysis of CBD-Cl | The sulfonyl chloride has degraded due to moisture. Always use anhydrous DMF to prepare the CBD-Cl stock solution immediately before use. Minimize the time the reagent is in the aqueous buffer before it can react with the protein.[4] |
| Presence of Primary Amine-Containing Buffers | Buffers such as Tris or glycine contain primary amines that will compete with the protein for reaction with CBD-Cl. Perform buffer exchange into a non-amine-containing buffer (e.g., PBS, then adjust pH) before labeling. |
| Low Protein Concentration | A low protein concentration can decrease the reaction rate. For optimal results, use a protein concentration of at least 2 mg/mL.[5] |
| Insufficient Molar Excess of CBD-Cl | The amount of CBD-Cl is not sufficient to achieve the desired labeling. Increase the molar ratio of CBD-Cl to protein. A starting point of a 10- to 20-fold molar excess is recommended, but this may require optimization.[6] |
Problem: Protein Precipitation During or After Labeling
| Possible Cause | Recommended Solution |
| High Concentration of Organic Solvent | The DMF used to dissolve the CBD-Cl is denaturing the protein. Keep the final concentration of DMF in the reaction mixture below 10%. |
| Over-labeling of the Protein | Excessive labeling can alter the protein's solubility characteristics. Reduce the molar excess of CBD-Cl in the labeling reaction.[7] |
| Incorrect Buffer pH | The pH of the buffer is close to the isoelectric point (pI) of the labeled protein, causing it to be least soluble. Adjust the pH of the buffer to be further away from the pI of the protein. |
Problem: Low Fluorescence of the Labeled Protein
| Possible Cause | Recommended Solution |
| Fluorescence Quenching Due to Over-labeling | Too many fluorophores in close proximity can lead to self-quenching. Decrease the dye-to-protein ratio during the labeling reaction. An ideal DOL is often between 2 and 8, depending on the protein and application.[7] |
| Environmental Sensitivity of the Fluorophore | The local environment of the conjugated dye on the protein may be quenching its fluorescence. This is an inherent property of the fluorophore and the protein. If possible, consider a different labeling site or a different fluorophore. |
| Photobleaching | The fluorophore has been damaged by excessive exposure to light. Protect the labeled protein from light during the reaction, purification, and storage. |
Experimental Protocols
General Protocol for Protein Labeling with CBD-Cl
This protocol is a general guideline and may require optimization for your specific protein and application.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound (CBD-Cl)
-
Anhydrous dimethylformamide (DMF)
-
1 M Sodium bicarbonate buffer, pH 9.0
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
-
Storage buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Protein Solution:
-
Ensure your protein is at a concentration of 2-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS or a similar buffer.
-
Add 1 M sodium bicarbonate buffer (pH 9.0) to the protein solution to a final concentration of 0.1 M. This will raise the pH to the optimal range for labeling.
-
-
Prepare the CBD-Cl Stock Solution:
-
Immediately before use, dissolve the CBD-Cl in anhydrous DMF to a concentration of 10 mg/mL. Vortex to ensure it is fully dissolved.
-
-
Perform the Labeling Reaction:
-
While gently stirring or vortexing the protein solution, slowly add the calculated volume of the CBD-Cl stock solution to achieve the desired dye-to-protein molar ratio (a 10:1 to 20:1 molar excess is a good starting point).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purify the Conjugate:
-
Remove the unreacted CBD-Cl and hydrolysis byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column and elute the labeled protein according to the manufacturer's instructions. The colored, labeled protein will elute first, followed by the smaller, unreacted dye.
-
Alternatively, purify the labeled protein by extensive dialysis against the storage buffer at 4°C with several buffer changes.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and at the absorbance maximum of the CBD-Cl fluorophore.
-
Calculate the DOL using the appropriate formula that takes into account the molar extinction coefficients of the protein and the dye.
-
Visualizations
Caption: Experimental workflow for labeling proteins with CBD-Cl.
Caption: A logical workflow for troubleshooting common labeling issues.
Caption: Visualization of a labeled antibody in a signaling pathway.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
Technical Support Center: 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride (CBD-Cl) Derivatization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low derivatization yield using 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride (CBD-Cl).
Troubleshooting Low Derivatization Yield: FAQs
Q1: I am observing a very low or no yield of my derivatized product. What are the most common causes?
Low derivatization yield is a frequent issue that can often be attributed to a few key factors:
-
Reagent Quality and Storage: this compound is susceptible to hydrolysis. Improper storage in the presence of moisture can lead to the degradation of the reagent, rendering it inactive. Always ensure the reagent is stored in a tightly sealed container in a dry, cool, and well-ventilated area.
-
Presence of Water: The sulfonyl chloride functional group of CBD-Cl is highly reactive towards water. Any moisture in your sample, solvents, or glassware will lead to the hydrolysis of the reagent, significantly reducing the amount available to react with your target analyte.
-
Suboptimal Reaction pH: The derivatization of primary and secondary amines, as well as thiols, with sulfonyl chlorides is highly pH-dependent. The reaction typically requires a slightly alkaline environment to deprotonate the amine or thiol, making it a more potent nucleophile. If the pH is too low, the reaction rate will be significantly slower.
-
Insufficient Reagent Concentration: The molar ratio of CBD-Cl to the analyte is a critical parameter. If the concentration of the derivatizing agent is too low, the reaction may be incomplete, leading to a low yield.
-
Inappropriate Reaction Temperature or Time: Derivatization reactions have optimal temperature and time requirements. If the temperature is too low or the reaction time is too short, the reaction may not proceed to completion. Conversely, excessively high temperatures or prolonged reaction times can lead to the degradation of the analyte or the derivatized product.
Q2: How can I ensure my solvents and samples are sufficiently dry?
To minimize the hydrolysis of CBD-Cl, it is crucial to use anhydrous solvents and thoroughly dry your sample. Consider the following:
-
Use freshly opened bottles of anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves).
-
For biological samples, a lyophilization (freeze-drying) step may be necessary to remove all traces of water.
-
Ensure all glassware is oven-dried and cooled in a desiccator before use.
Q3: What is the optimal pH for the derivatization reaction, and how should I control it?
For the derivatization of amines and thiols with CBD-Cl, a slightly alkaline pH is generally recommended to facilitate the reaction. A common approach is to use a borate buffer with a pH in the range of 8-10. It is advisable to optimize the pH for your specific analyte to achieve the best results.
Q4: I am seeing multiple peaks in my chromatogram that I suspect are side products. What could be causing this?
The formation of side products can be due to several factors:
-
Reaction with Interfering Substances: If your sample matrix is complex, other nucleophilic compounds can compete with your analyte for the CBD-Cl reagent. Proper sample clean-up is essential to remove these interfering substances.
-
Degradation of the Analyte or Product: The reaction conditions (e.g., high temperature, extreme pH) might be causing your target molecule or the newly formed derivative to degrade.
-
Reaction with Primary and Secondary Amines: If your analyte contains both primary and secondary amine groups, you may see multiple derivatized products.
Q5: How can I optimize the derivatization reaction conditions for my specific analyte?
A systematic approach to optimization is recommended. You can vary one parameter at a time while keeping others constant. Key parameters to optimize include:
-
Molar ratio of CBD-Cl to analyte: Start with a significant molar excess of the derivatizing agent (e.g., 10-fold or higher) and gradually decrease it.
-
Reaction temperature: Test a range of temperatures (e.g., room temperature, 40°C, 60°C).
-
Reaction time: Analyze aliquots of the reaction mixture at different time points to determine when the reaction reaches completion.
-
pH of the reaction buffer: Evaluate a range of pH values (e.g., 8.0, 8.5, 9.0, 9.5, 10.0).
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Analyte Concentration | ||||
| CBD-Cl Concentration | ||||
| Molar Ratio (CBD-Cl:Analyte) | ||||
| Solvent System | ||||
| pH | ||||
| Reaction Temperature (°C) | ||||
| Reaction Time (min) | ||||
| Observed Yield (%) |
Experimental Protocols
General Protocol for Derivatization of Amines and Thiols with CBD-Cl
This protocol provides a general starting point. The optimal conditions will need to be determined empirically for each specific analyte.
-
Sample Preparation:
-
Ensure the sample is free of interfering nucleophiles and water. Perform necessary extraction and clean-up steps. If the sample is aqueous, it should be lyophilized to dryness.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., acetonitrile, acetone). This solution should be prepared fresh.
-
Prepare a reaction buffer (e.g., 100 mM borate buffer) and adjust the pH to the desired alkaline value (e.g., pH 9.0).
-
-
Derivatization Reaction:
-
Reconstitute the dried sample in the reaction buffer.
-
Add the CBD-Cl stock solution to the sample to achieve a significant molar excess (e.g., 10-fold to 100-fold).
-
Vortex the mixture gently.
-
Incubate the reaction mixture at the desired temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes). Protect the reaction from light if the derivative is light-sensitive.
-
-
Reaction Quenching and Sample Analysis:
-
After the incubation, the reaction may be stopped by adding a small amount of an acid (e.g., formic acid, acetic acid) to lower the pH.
-
The sample is then ready for analysis by the chosen analytical method (e.g., HPLC-fluorescence, LC-MS).
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low derivatization yield with CBD-Cl.
Caption: A logical guide for troubleshooting low derivatization efficiency.
managing side reactions of 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride with nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride and its reactions with nucleophiles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
Question: My reaction is yielding a significant amount of an insoluble, water-soluble byproduct. What is it and how can I prevent it?
Answer: The most common water-soluble byproduct in reactions involving sulfonyl chlorides is the corresponding sulfonic acid, formed by the hydrolysis of the sulfonyl chloride.[1] this compound is sensitive to moisture and can react with water to form 5-chloro-2,1,3-benzothiadiazole-4-sulfonic acid.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize exposure to atmospheric moisture.
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Controlled Addition of Reagents: If the nucleophile is dissolved in a solvent, ensure that the solvent is anhydrous. Add the nucleophile solution dropwise to the sulfonyl chloride solution to control the reaction temperature and minimize potential side reactions.
Question: I am reacting a primary amine with this compound and I am observing a second, less polar spot on my TLC plate, which corresponds to a higher molecular weight product. What could this be?
Answer: With primary amines, a common side reaction is the formation of a di-sulfonylated product, where two molecules of the sulfonyl chloride react with the primary amine. This results in a tertiary sulfonamide. This is more likely to occur if an excess of the sulfonyl chloride is used or if the reaction conditions favor further reaction of the initially formed secondary sulfonamide.
Troubleshooting Steps:
-
Stoichiometry Control: Use a 1:1 or a slight excess of the primary amine to the sulfonyl chloride to favor the formation of the mono-sulfonylated product.
-
Slow Addition: Add the sulfonyl chloride solution slowly to the amine solution to maintain a low concentration of the sulfonyl chloride throughout the reaction.
-
Temperature Control: Running the reaction at a lower temperature can help to control the reactivity and reduce the likelihood of di-sulfonylation.
Question: My reaction with an alcohol nucleophile is sluggish and giving low yields of the desired sulfonate ester. What can I do to improve the reaction?
Answer: The reaction of sulfonyl chlorides with alcohols to form sulfonate esters can be slower than with amines. The reactivity of the alcohol (primary > secondary > tertiary) and steric hindrance can also play a significant role.[2]
Troubleshooting Steps:
-
Use of a Base: The reaction generates HCl as a byproduct, which can protonate the alcohol, reducing its nucleophilicity. The use of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to scavenge the HCl and drive the reaction to completion.[3]
-
Catalyst: Consider the use of a catalyst like 4-dimethylaminopyridine (DMAP) to accelerate the reaction, particularly with less reactive or sterically hindered alcohols.
-
Temperature: Gently heating the reaction mixture may increase the reaction rate, but should be done cautiously to avoid decomposition of the sulfonyl chloride. The optimal temperature will depend on the specific alcohol and solvent used.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound?
A1: The most common side reactions include:
-
Hydrolysis: Reaction with water to form the corresponding sulfonic acid.[1]
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Di-sulfonylation: Reaction of primary amines with two equivalents of the sulfonyl chloride to form a tertiary sulfonamide.
-
Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) can compete with the intended nucleophile.
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Elimination Reactions: Depending on the structure of the nucleophile and the reaction conditions, elimination reactions can sometimes occur.
Q2: How does the choice of base affect the outcome of the reaction with nucleophiles?
A2: The base is critical for neutralizing the HCl generated during the reaction.[3]
-
Tertiary Amines (e.g., triethylamine, pyridine): These are commonly used as they are non-nucleophilic and act as acid scavengers. Pyridine can also act as a catalyst.
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These can be used in biphasic systems or with phase-transfer catalysts but may be less effective in anhydrous organic solvents.
-
Excess Nucleophile: If the nucleophile is an amine, it can also act as the base. However, this requires using at least two equivalents of the amine.
Q3: What is the recommended solvent for reactions with this compound?
A3: The choice of solvent is crucial to avoid side reactions.
-
Aprotic, Non-nucleophilic Solvents: Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile are generally good choices as they are inert to the sulfonyl chloride.[3]
-
Avoid Protic Solvents: Alcohols and water should be avoided unless they are the intended nucleophile, as they will react with the sulfonyl chloride.
Q4: How can I purify the final sulfonamide or sulfonate ester product?
A4: Purification strategies depend on the properties of the product and byproducts.
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Aqueous Workup: Washing the reaction mixture with dilute acid can remove basic impurities like excess amine and pyridine. A wash with dilute base can remove unreacted sulfonyl chloride (as the sulfonic acid) and other acidic impurities.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective purification method.[5]
-
Column Chromatography: For non-crystalline products or to separate products with similar polarities, silica gel column chromatography is a standard technique.[1]
Data Presentation
Table 1: Effect of Base on the Reaction of this compound with a Primary Amine (Illustrative Data)
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of Mono-sulfonamide (%) | Yield of Di-sulfonamide (%) |
| 1 | Pyridine (2.0) | DCM | 0 to rt | 4 | 85 | 10 |
| 2 | Triethylamine (2.0) | DCM | 0 to rt | 4 | 82 | 12 |
| 3 | K₂CO₃ (2.0) | Acetone | rt | 12 | 65 | 5 |
| 4 | None (Amine = 2.0) | DCM | 0 to rt | 6 | 75 | 15 |
Table 2: Influence of Solvent and Temperature on the Reaction with a Secondary Alcohol (Illustrative Data)
| Entry | Solvent | Base (equivalents) | Temperature (°C) | Time (h) | Yield of Sulfonate Ester (%) |
| 1 | DCM | Pyridine (1.5) | 0 to rt | 12 | 70 |
| 2 | THF | Pyridine (1.5) | 0 to rt | 12 | 65 |
| 3 | Acetonitrile | Pyridine (1.5) | 0 to rt | 12 | 72 |
| 4 | DCM | Pyridine (1.5) | 40 | 4 | 85 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary Amine
-
Preparation: Under an inert atmosphere of nitrogen, dissolve the primary amine (1.0 mmol) and a suitable base (e.g., pyridine, 2.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL) and add it dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent.
Protocol 2: General Procedure for the Synthesis of a Sulfonate Ester from an Alcohol
-
Preparation: To a stirred solution of the alcohol (1.0 mmol) and pyridine (1.5 mmol) in anhydrous DCM (10 mL) at 0 °C under a nitrogen atmosphere, add this compound (1.2 mmol).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting alcohol. For less reactive alcohols, the reaction may be gently heated to 40 °C.
-
Workup: Dilute the reaction mixture with DCM (20 mL) and wash with water (2 x 15 mL), 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired sulfonate ester.
Mandatory Visualization
Caption: General experimental workflow for the reaction of this compound with nucleophiles.
Caption: Common reaction pathways and potential side reactions of this compound.
Caption: Simplified signaling pathway of STAT3 and the inhibitory action of certain benzothiadiazole derivatives.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. How does Ethyl Sulfonyl Chloride react with amines? - Blog [nuomengchemical.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the photostability of 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride and its derivatives. The focus is on improving the photostability of these compounds during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is showing signs of degradation (color change, precipitation) even when stored in the dark. What could be the cause?
A1: While photostability is a major concern, these compounds can also be sensitive to other factors. The sulfonyl chloride group is susceptible to hydrolysis by trace amounts of water in solvents or from atmospheric moisture. This can lead to the formation of the corresponding sulfonic acid, which may have different solubility and appearance. It is crucial to use anhydrous solvents and handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
Q2: I am observing a rapid loss of fluorescence or a change in the absorption spectrum of my compound during spectroscopic measurements. Is this due to photobleaching?
A2: Yes, this is a strong indication of photobleaching, a common issue with fluorescent molecules upon exposure to excitation light. The benzothiadiazole core is photoactive and can undergo degradation upon irradiation. To minimize this, you can reduce the excitation light intensity, decrease the exposure time, or use photoprotective agents in your sample formulation.
Q3: What are the likely photodegradation pathways for my this compound derivative?
A3: While specific pathways for this exact molecule are not extensively documented, analogous compounds suggest potential degradation routes. These can include:
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Oxidative degradation: The sulfur atom in the benzothiadiazole ring can be oxidized, particularly in the presence of oxygen and light.
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Desulfonylation: The sulfonyl chloride group can be cleaved from the aromatic ring upon photoexcitation.
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Ring cleavage: The benzothiadiazole ring system itself may break down under high-energy irradiation.
Q4: Can the substituents on my derivative affect its photostability?
A4: Absolutely. The electronic properties of the substituents can significantly influence photostability. Electron-withdrawing groups, such as the chloro and sulfonyl chloride groups present in the parent compound, can impact the electronic excited states and potentially increase susceptibility to certain degradation pathways. Conversely, strategically placed electron-donating groups might enhance photostability in some cases.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in photochemical experiments. | Fluctuation in light source intensity; sample concentration changes due to solvent evaporation; photodegradation of the compound. | Calibrate your light source regularly. Use sealed cuvettes or sample holders. Prepare fresh samples for each experiment and minimize light exposure before measurement. |
| Formation of unexpected byproducts in reactions involving the sulfonyl chloride. | The sulfonyl chloride is reacting with trace water or other nucleophiles in the reaction mixture. The compound may also be degrading under the reaction conditions (e.g., if photochemically sensitive and the reaction is run in light). | Ensure all solvents and reagents are rigorously dried. Run reactions under an inert atmosphere. Protect the reaction from light by wrapping the flask in aluminum foil. |
| Low yield of sulfonamide product. | The this compound is unstable and degrading before or during the reaction. | Store the sulfonyl chloride under inert gas at low temperature and protected from light. Add it to the reaction mixture in a controlled manner, and consider running the reaction at a lower temperature if the desired reaction kinetics allow. |
| Compound appears discolored (e.g., yellowing) over time. | This is a common sign of photodegradation or oxidation. | Store the compound in an amber vial, under an inert atmosphere, and in a freezer. For solutions, deoxygenate the solvent before dissolving the compound. |
Quantitative Data on Photostability
The following table provides a template with illustrative data on the photostability of a hypothetical derivative ("Derivative A") under different conditions. Researchers should perform their own experiments to determine the specific parameters for their compounds.
| Parameter | Condition 1: Air-saturated Acetonitrile | Condition 2: Degassed Acetonitrile | Condition 3: Acetonitrile with 1% (w/v) Sodium Azide (Quencher) |
| Photodegradation Quantum Yield (Φ) | 1.5 x 10⁻³ | 0.8 x 10⁻³ | 0.3 x 10⁻³ |
| Half-life (t½) under 365 nm irradiation (1 mW/cm²) | 30 minutes | 55 minutes | 150 minutes |
| Appearance after 1 hour irradiation | Noticeable yellowing | Slight yellowing | No significant change |
Disclaimer: The data in this table is for illustrative purposes only and does not represent experimentally determined values for a specific this compound derivative.
Experimental Protocols
Protocol 1: Assessing Photostability by UV-Vis Spectroscopy
This protocol outlines a general procedure for quantifying the photodegradation of a this compound derivative.
-
Sample Preparation:
-
Prepare a stock solution of the derivative in a suitable anhydrous and spectroscopic grade solvent (e.g., acetonitrile or dichloromethane) at a known concentration (e.g., 10⁻⁵ M).
-
Transfer an aliquot of the stock solution to a quartz cuvette with a known path length.
-
If investigating the effect of oxygen, prepare parallel samples, one of which is degassed by bubbling with argon or nitrogen for 15-20 minutes.
-
If testing photoprotective agents, add the agent at the desired concentration to the sample.
-
-
Irradiation:
-
Use a calibrated light source with a known spectral output and intensity (e.g., a filtered mercury lamp or a specific wavelength LED).
-
Place the cuvette in a temperature-controlled sample holder at a fixed distance from the light source.
-
Record the initial UV-Vis absorption spectrum (t=0).
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Irradiate the sample for defined time intervals (e.g., every 5 minutes).
-
-
Data Analysis:
-
After each irradiation interval, record the UV-Vis absorption spectrum.
-
Monitor the decrease in the absorbance at the λmax of the parent compound.
-
Plot the natural logarithm of the absorbance (ln(A)) versus irradiation time. The slope of this plot will be the negative of the first-order rate constant (k).
-
The photodegradation quantum yield can be calculated if the photon flux of the light source is known.
-
Visualizations
Caption: Proposed general photodegradation pathway for benzothiadiazole derivatives.
Caption: Workflow for assessing compound photostability.
Technical Support Center: Purification of 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride (DBD-Cl) Labeled Biomolecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride (DBD-Cl) for biomolecule labeling and purification.
Troubleshooting Guides
This section addresses common issues encountered during the labeling and purification of DBD-Cl conjugated biomolecules.
Issue 1: Low Labeling Efficiency
Possible Causes:
-
Inactive DBD-Cl: The sulfonyl chloride moiety is susceptible to hydrolysis. Improper storage or handling of the reagent can lead to its inactivation.
-
Suboptimal Reaction pH: The reaction of sulfonyl chlorides with primary amines (e.g., lysine residues) is pH-dependent and is generally more efficient at a pH of 9-10.[1]
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Presence of Competing Nucleophiles: Buffers containing primary or secondary amines (e.g., Tris, glycine) or other nucleophiles will compete with the target biomolecule for reaction with DBD-Cl.[2]
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Inaccessible Labeling Sites: The target amino acid residues (e.g., lysine) on the biomolecule may be buried within its three-dimensional structure, making them inaccessible to the labeling reagent.
Recommended Solutions:
-
Use Fresh Reagent: Prepare a fresh stock solution of DBD-Cl in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[2]
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Optimize Reaction Buffer: Perform the labeling reaction in a buffer free of competing nucleophiles, such as a bicarbonate or borate buffer at pH 9-10.[1]
-
Buffer Exchange: If your biomolecule is in an incompatible buffer, perform a buffer exchange into the optimal labeling buffer using dialysis or a desalting column prior to the reaction.
-
Denaturation (Use with Caution): For proteins where the labeling sites are inaccessible, partial denaturation might be necessary. However, this can affect the biological activity of the protein.
Issue 2: Poor Recovery of Labeled Biomolecule After Purification
Possible Causes:
-
Precipitation of Labeled Biomolecule: The addition of the hydrophobic DBD-Cl moiety can decrease the solubility of the biomolecule, leading to aggregation and precipitation.
-
Non-specific Adsorption: The labeled biomolecule may adsorb to the purification column or other surfaces.
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Inappropriate Purification Method: The chosen purification method may not be suitable for the size and properties of the labeled biomolecule.
Recommended Solutions:
-
Optimize Buffer Conditions: Include additives such as non-ionic detergents (e.g., Tween-20) or glycerol in the purification buffers to help maintain the solubility of the labeled biomolecule.
-
Use Low-Binding Consumables: Utilize low protein binding tubes and pipette tips to minimize loss due to non-specific adsorption.
-
Select Appropriate Purification Resin: For size-exclusion chromatography, choose a resin with a molecular weight cutoff that is appropriate for your biomolecule to ensure efficient separation from the smaller, unreacted dye.[1]
Issue 3: Presence of Unreacted DBD-Cl in the Final Product
Possible Causes:
-
Inefficient Purification: The purification method may not be effectively separating the unreacted DBD-Cl and its hydrolysis byproducts from the labeled biomolecule.
-
Insufficient Quenching: The quenching step to consume excess reactive dye may have been omitted or was not efficient.
Recommended Solutions:
-
Extensive Dialysis or Gel Filtration: Perform thorough dialysis with multiple buffer changes or use a gel filtration column (e.g., Sephadex G-25) to remove small molecules.[2] The hydrolyzed form of sulfonyl chloride reagents is often highly water-soluble, facilitating its removal by these methods.[1]
-
Incorporate a Quenching Step: After the labeling reaction, add a quenching buffer containing a primary amine (e.g., Tris or lysine) to react with and consume any remaining DBD-Cl.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of DBD-Cl on proteins?
A1: The sulfonyl chloride group of DBD-Cl primarily reacts with primary amines, such as the epsilon-amino group of lysine residues and the N-terminal alpha-amino group of a polypeptide chain, to form a stable sulfonamide bond.[1] It can also react with other nucleophiles like the sulfhydryl group of cysteine, but the reaction with primary amines is generally favored at alkaline pH.[1]
Q2: How can I determine the degree of labeling (DOL) of my biomolecule?
A2: The degree of labeling can be determined spectrophotometrically. You will need to measure the absorbance of the labeled protein at 280 nm (to determine the protein concentration) and at the absorbance maximum of the DBD-Cl dye. The molar extinction coefficient of the dye is required for this calculation.
Q3: What are the best methods for purifying DBD-Cl labeled biomolecules?
A3: The most common and effective methods for removing unreacted DBD-Cl and its byproducts are size-based separation techniques. These include:
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Size-Exclusion Chromatography (Gel Filtration): Using a resin like Sephadex G-25 is a standard method to separate the larger labeled biomolecule from the smaller, unreacted dye.[2]
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Dialysis: Dialysis against a large volume of buffer with several changes is an effective way to remove small molecule impurities.[1]
Q4: Can I use affinity chromatography to purify my DBD-Cl labeled protein?
A4: Affinity chromatography can be used if your protein has an affinity tag (e.g., His-tag, GST-tag). This can be a very effective initial purification step to separate the protein (both labeled and unlabeled) from other cellular components. However, a subsequent purification step, such as size-exclusion chromatography, will likely still be necessary to remove the unreacted DBD-Cl.
Q5: How should I store my DBD-Cl labeled biomolecule?
A5: Store the purified, labeled biomolecule under conditions that are optimal for the stability of the biomolecule itself. For many proteins, this involves storage at 4°C for short-term use or at -20°C or -80°C in aliquots for long-term storage. It is also advisable to protect the labeled biomolecule from light to prevent photobleaching of the fluorescent dye.
Data Presentation
Table 1: Example Purification Strategy Outcomes for a DBD-Cl Labeled Antibody
| Purification Step | Protein Concentration (mg/mL) | Total Protein (mg) | Degree of Labeling (Dye/Protein) | Purity (%) |
| Crude Labeled Antibody | 5.0 | 5.0 | N/A | < 50 |
| After Size-Exclusion Chromatography | 1.2 | 3.6 | 3.5 | > 95 |
| Final Product | 1.0 | 3.0 | 3.5 | > 98 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific biomolecule and experimental conditions.
Experimental Protocols
Protocol: Labeling and Purification of a Protein with DBD-Cl
This protocol is adapted from established methods for labeling proteins with sulfonyl chloride-based fluorescent dyes.
Materials:
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Purified protein of interest
-
This compound (DBD-Cl)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 9.0
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Quenching Buffer: 1.5 M Tris-HCl, pH 8.5
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Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)
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Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Labeling Buffer to a final concentration of 5-10 mg/mL.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange into the Labeling Buffer.
-
-
DBD-Cl Stock Solution Preparation:
-
Immediately before use, dissolve the DBD-Cl in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, add the dissolved DBD-Cl dropwise. A typical starting point is a 10- to 20-fold molar excess of the dye over the protein.
-
Incubate the reaction mixture in the dark at 4°C for 12-18 hours with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Equilibrate the size-exclusion chromatography column with Storage Buffer.
-
Apply the quenched reaction mixture to the column.
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Elute the labeled protein with Storage Buffer, collecting fractions.
-
Identify the fractions containing the labeled protein by monitoring the absorbance at 280 nm and the absorbance maximum of DBD-Cl.
-
Pool the fractions containing the pure, labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm and at the absorbance maximum for DBD-Cl.
-
Calculate the protein concentration and the concentration of the dye using their respective molar extinction coefficients. The ratio of these will give you the DOL.
-
-
Storage:
-
Store the purified, labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant (e.g., glycerol to 20%) and store at -20°C or -80°C.
-
Visualizations
References
how to remove unreacted 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride from a sample
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in removing unreacted 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride from experimental samples.
Troubleshooting Guides
This section addresses common issues encountered during the purification of products synthesized using this compound.
Issue 1: Presence of Unreacted Sulfonyl Chloride in the Crude Product
Question: After my reaction, thin-layer chromatography (TLC) analysis of the crude product shows a spot corresponding to the starting sulfonyl chloride. How can I effectively remove it?
Answer: Unreacted this compound can be removed by quenching the reaction mixture to convert the sulfonyl chloride into a more polar and easily separable compound. The choice of quenching method depends on the stability of your desired product.
Solutions:
-
Aqueous Workup (for acid- and base-stable products): This is the most common method. The sulfonyl chloride is hydrolyzed to the corresponding sulfonic acid, which is highly water-soluble and can be removed by extraction.
-
Amine Quench (for base-sensitive products): Reacting the excess sulfonyl chloride with a simple amine forms a sulfonamide, which can be separated from the desired product by extraction or chromatography.
-
Scavenger Resins (for sensitive products or to avoid aqueous workup): Polymer-bound amines or other nucleophilic resins can be used to selectively react with and remove the excess sulfonyl chloride by filtration.
Issue 2: Product Contamination with the Sulfonic Acid Byproduct
Question: After an aqueous workup, my organic layer is still contaminated with an acidic impurity, which I suspect is 5-chloro-2,1,3-benzothiadiazole-4-sulfonic acid. How can I remove it?
Answer: While the sulfonic acid is generally water-soluble, it can sometimes partition into the organic layer, especially if the organic solvent is polar.
Solutions:
-
Basic Wash: Wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH). This will deprotonate the sulfonic acid, forming a salt that is highly soluble in the aqueous layer.
-
Column Chromatography: 5-chloro-2,1,3-benzothiadiazole-4-sulfonic acid is a polar compound and can be effectively removed by silica gel column chromatography. It will have a much lower Rf value than the less polar desired product.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider during workup?
| Property | Value |
| Molecular Formula | C₆H₂Cl₂N₂O₂S₂ |
| Molecular Weight | 269.13 g/mol |
| Appearance | Solid |
| Reactivity | Reacts with nucleophiles (water, amines, etc.) |
| Common Extraction Solvents | Ethyl acetate, Dichloromethane |
Q2: My desired product is sensitive to both acid and base. What is the best method to remove the unreacted sulfonyl chloride?
A2: In this case, using a scavenger resin is the ideal approach. A polymer-bound amine (aminomethyl polystyrene) or a similar scavenger can be added to the reaction mixture. The resin will react with the excess sulfonyl chloride, and the resulting polymer-bound sulfonamide can be easily removed by filtration, avoiding the need for an aqueous workup.
Q3: How can I monitor the removal of the unreacted sulfonyl chloride?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of the removal. Spot the crude reaction mixture and the quenched/washed mixture on a TLC plate. The disappearance of the spot corresponding to the this compound indicates its successful removal.
Experimental Protocols
Protocol 1: Standard Aqueous Workup
This protocol is suitable for products that are stable to water and mild base.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add cold water or pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Collect the organic layer.
-
Washing:
-
Wash the organic layer with water.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the sulfonic acid byproduct.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to aid in drying.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purification: Further purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Amine Quench
This protocol is suitable for products that are sensitive to aqueous base.
-
Quenching: Cool the reaction mixture to 0 °C. Add a simple, volatile secondary amine (e.g., diethylamine or morpholine) dropwise until TLC analysis shows the complete consumption of the sulfonyl chloride.
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Solvent Removal: If a volatile amine was used, it can be removed along with the reaction solvent under reduced pressure.
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Purification: The resulting sulfonamide is typically more polar than the starting sulfonyl chloride and the desired product, facilitating purification by silica gel column chromatography.
Protocol 3: Scavenger Resin
This protocol is ideal for sensitive products where an aqueous workup is to be avoided.
-
Resin Addition: To the reaction mixture, add a nucleophilic scavenger resin (e.g., aminomethylated polystyrene, 2-4 equivalents relative to the excess sulfonyl chloride).
-
Stirring: Stir the mixture at room temperature. The reaction time will vary depending on the resin and substrate (monitor by TLC).
-
Filtration: Once the sulfonyl chloride is consumed, filter the reaction mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
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Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
Visualizations
Caption: General workflow for the removal of unreacted sulfonyl chloride.
Caption: Decision tree for selecting a removal method.
addressing non-specific binding of benzothiadiazole probes in cellular imaging
Welcome to the technical support center for benzothiadiazole probes. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to non-specific binding in cellular imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence and non-specific binding when using benzothiadiazole probes?
A1: High background and non-specific binding can originate from several sources, broadly categorized as sample-related and probe-related issues.
-
Sample-Related Causes:
-
Autofluorescence: Endogenous molecules within the cell, such as NADH, flavins, and collagen, can fluoresce naturally, contributing to the background signal. This is often more pronounced in the blue and green spectra.[1]
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Fixation-Induced Autofluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular amines to create fluorescent Schiff bases.[1][2] The duration and concentration of the fixative can impact the intensity of this autofluorescence.
-
Hydrophobic and Ionic Interactions: The probe may bind non-specifically to cellular components through hydrophobic or ionic forces that are not related to the intended target.[3]
-
-
Probe-Related Causes:
-
Probe Aggregation: Benzothiadiazole derivatives can sometimes form aggregates, especially at high concentrations or in suboptimal buffer conditions.[4][5][6] These aggregates can bind non-specifically within the cell.
-
High Probe Concentration: Using an excessive concentration of the fluorescent probe increases the likelihood of it binding to low-affinity, non-target sites.[7]
-
Off-Target Binding: The probe may have an inherent affinity for unintended cellular structures or molecules.
-
Q2: What is the purpose of a blocking step, and which blocking agent should I use?
A2: The blocking step is crucial for minimizing non-specific binding by saturating sites that could otherwise bind the fluorescent probe or antibodies non-specifically.[8][9] This is achieved by incubating the sample with a solution of proteins that do not interfere with the specific target binding.
Common blocking agents include:
-
Bovine Serum Albumin (BSA): A widely used general protein blocker.[10][11][12]
-
Normal Serum: Serum from the same species as the secondary antibody's host is often recommended, as it contains antibodies that can block non-specific Fc receptor binding.[10][11][12][13]
-
Fish Gelatin: Useful as it does not contain serum proteins that might cross-react with mammalian antibodies.[10]
The choice of blocking agent should be optimized for your specific experiment, as no single agent is perfect for every antigen-antibody pair.[14]
Q3: How can I reduce autofluorescence in my fixed-cell samples?
A3: Autofluorescence, particularly from aldehyde fixation, can be quenched using several methods:
-
Sodium Borohydride Treatment: This chemical reducing agent converts aldehyde groups to non-fluorescent hydroxyl groups.[1][2]
-
Glycine Incubation: Glycine can also be used to quench free aldehyde groups.[2]
-
Commercial Reagents: Various commercial mounting media and reagents are available that contain anti-fade and autofluorescence-quenching components.[1]
-
Spectral Separation: Choose a benzothiadiazole probe that excites and emits in the far-red or near-infrared spectrum, where cellular autofluorescence is typically lower.[1]
Troubleshooting Guides
Guide 1: High Background Across the Entire Image
This issue is often characterized by a diffuse, uniform fluorescence that obscures the specific signal. It can be caused by unbound probe, autofluorescence, or suboptimal imaging parameters.
Troubleshooting Workflow for High Background
Caption: A step-by-step workflow for troubleshooting high background fluorescence.
Guide 2: Non-Specific Staining in Specific Cellular Compartments
This occurs when the probe accumulates in organelles or structures that are not the intended target, suggesting off-target binding or issues with probe aggregation.
Troubleshooting Workflow for Non-Specific Staining
Caption: A workflow for addressing probe binding to incorrect cellular locations.
Data Presentation
The following tables provide recommended concentration ranges for common reagents used to reduce non-specific binding. Note that optimal concentrations should be determined empirically for each specific experimental system.[15][16]
Table 1: Common Blocking Agents
| Blocking Agent | Typical Concentration Range | Key Considerations |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Use IgG-free BSA to avoid cross-reactivity with secondary antibodies.[13] Not recommended for biotin-based detection if not certified biotin-free. |
| Normal Serum | 5 - 10% (v/v) | Should be from the same species as the secondary antibody host.[10][13] |
| Fish Gelatin | 0.1 - 5% (w/v) | Lacks mammalian serum proteins, reducing cross-reactivity.[10] Contains endogenous biotin, so avoid with biotin detection systems.[10] |
| Non-fat Dry Milk | 1 - 5% (w/v) | Inexpensive, but not recommended for detecting phosphorylated proteins due to high casein content. |
Table 2: Buffer Additives
| Additive | Buffer | Typical Concentration Range | Purpose |
| Triton™ X-100 | Permeabilization/Wash | 0.1 - 0.5% (v/v) | A non-ionic detergent that permeabilizes cell membranes and reduces non-specific hydrophobic interactions.[3][12][17] |
| Tween® 20 | Wash/Blocking | 0.05 - 0.5% (v/v) | A milder non-ionic detergent used to reduce hydrophobic interactions and prevent binding to container walls.[12][16][18] |
| Sodium Chloride (NaCl) | Wash/Binding | 150 mM - 500 mM | Increasing ionic strength can help disrupt non-specific electrostatic interactions. |
Experimental Protocols
Protocol 1: General Staining Protocol for Fixed Cells to Minimize Non-Specific Binding
This protocol provides a robust workflow for staining fixed cells with benzothiadiazole probes, incorporating steps to reduce background and non-specific signals.
Experimental Workflow for Cellular Imaging
Caption: A standard experimental workflow for immunofluorescence staining.
Methodology:
-
Cell Culture & Fixation:
-
Culture cells on sterile glass coverslips to an appropriate confluency.
-
Wash briefly with Phosphate-Buffered Saline (PBS).
-
Fix cells with 4% Paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[8] Note: To reduce potential autofluorescence, minimize fixation time.
-
Wash three times for 5 minutes each with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with a permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS) for 10-15 minutes at room temperature.[9]
-
Wash three times for 5 minutes each with PBS.
-
-
Blocking:
-
Probe Incubation:
-
Dilute the benzothiadiazole probe to its optimal concentration in the blocking buffer. Note: The optimal concentration should be determined by titration to achieve the best signal-to-noise ratio.[7]
-
Remove the blocking solution and incubate the coverslips with the probe solution for the recommended time (e.g., 1-2 hours at room temperature or overnight at 4°C), protected from light.[11]
-
-
Washing:
-
Remove the probe solution and wash the coverslips three times for 5-10 minutes each with a wash buffer (e.g., PBS with 0.1% Tween-20), protected from light.[19] This step is critical for removing unbound probe.
-
-
Mounting and Imaging:
-
Briefly rinse with deionized water to remove salt crystals.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the samples using appropriate filter sets and minimal exposure to the excitation light to prevent photobleaching.[20]
-
Protocol 2: Reducing Aldehyde-Induced Autofluorescence
This protocol should be performed after fixation and before the permeabilization/blocking steps if high autofluorescence is observed in your negative controls.
Methodology:
-
Prepare Sodium Borohydride Solution:
-
Prepare a fresh 0.1% (w/v) solution of sodium borohydride (NaBH₄) in ice-cold PBS.[2] Caution: Sodium borohydride is a potent reducing agent. Handle with care and prepare the solution immediately before use.
-
-
Incubation:
-
After the post-fixation washes, incubate the coverslips in the freshly prepared sodium borohydride solution.
-
For cell monolayers, incubate for 4 minutes, then replace with a fresh solution for another 4 minutes.[2]
-
For tissue sections (e.g., 7 µm), incubate three times for 10 minutes each in fresh solution.[2]
-
-
Washing:
-
Wash the samples thoroughly three to four times with PBS to remove all traces of sodium borohydride.
-
-
Proceed with Staining:
-
Continue with the standard permeabilization and blocking steps as described in Protocol 1.
-
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. docs.research.missouri.edu [docs.research.missouri.edu]
- 3. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Aggregation-induced emission on benzothiadiazole dyads with large third-order optical nonlinearity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. ibidi.com [ibidi.com]
- 9. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. oni.bio [oni.bio]
- 12. reddit.com [reddit.com]
- 13. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 14. youtube.com [youtube.com]
- 15. Why do you recommend using Triton X for the purification of 6xHis-tagged protein? [qiagen.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 20. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
solving solubility issues of 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride adducts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride and its adducts.
The inherent hydrophobicity of the benzothiadiazole core often leads to poor aqueous solubility, creating significant hurdles in various experimental settings, from biological assays to organic synthesis. This guide offers practical solutions and detailed protocols to help you overcome these issues.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Precipitation of the Compound in Aqueous Buffer from an Organic Stock Solution
Question: My this compound adduct, dissolved in DMSO, precipitates immediately when I dilute it into my aqueous assay buffer (e.g., PBS). What is happening and how can I prevent this?
Answer: This is a common phenomenon known as "precipitation upon dilution." Your compound is soluble in the organic stock solvent (like DMSO) but its concentration exceeds its solubility limit in the aqueous buffer. Here’s how to troubleshoot this:
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Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in DMSO. This allows for a smaller volume to be added to the aqueous buffer, thereby keeping the final DMSO concentration low (ideally ≤ 0.5% v/v) to minimize solvent effects on your assay.[1]
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Two-Step Dilution: Instead of a single dilution, perform a serial dilution. First, dilute the DMSO stock into an intermediate solvent that is miscible with both DMSO and water, such as ethanol or a small volume of your assay buffer containing serum (if applicable), before the final dilution into the bulk aqueous buffer. This gradual change in solvent polarity can prevent abrupt precipitation.
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Increase Final DMSO Concentration: While not always ideal due to potential cellular toxicity, some cell lines can tolerate slightly higher DMSO concentrations (up to 0.5%). It is crucial to run a vehicle control to assess the tolerance of your specific experimental system.[1]
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Pre-warm the Aqueous Buffer: Ensure your aqueous buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound stock. Adding a concentrated stock to a cold buffer can decrease solubility.[1][2]
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Enhance Mixing: Add the stock solution dropwise to the aqueous buffer while gently vortexing or swirling to ensure rapid and uniform dispersion, preventing localized high concentrations.[2]
Issue 2: Compound Crashes Out of Solution During a Long-Term Cell Culture Experiment
Question: My compound appears to dissolve initially in the cell culture medium, but after several hours of incubation, I observe crystal formation. How can I improve the long-term stability of my compound in the medium?
Answer: Delayed precipitation in cell culture is often due to the compound's concentration being near its thermodynamic solubility limit in the complex environment of the culture medium. Over time, factors like slight changes in pH or temperature, or interactions with media components, can lead to precipitation.[3][4]
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Determine Empirical Solubility Limit: Before your main experiment, determine the maximum concentration of your compound that remains soluble in your specific cell culture medium (including serum) for the duration of your experiment. This can be done by preparing a serial dilution of your compound in the medium, incubating under the same conditions as your experiment, and visually inspecting for precipitation.[1]
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Leverage Serum Proteins: Components in fetal bovine serum (FBS), particularly albumin, can bind to hydrophobic compounds and increase their apparent solubility and stability in culture media.[1] If your experimental design allows, maintaining a consistent and adequate serum concentration can be beneficial.
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pH Stability: Ensure your cell culture medium is adequately buffered (e.g., with HEPES) to maintain a stable pH, as fluctuations can affect the ionization state and solubility of your compound.[1]
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Use of Solubilizing Excipients: For in vivo studies or challenging in vitro assays, consider formulating your compound with solubilizing agents like cyclodextrins or creating a solid dispersion. These techniques can significantly enhance aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents for preparing high-concentration stock solutions of this compound and its adducts?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of hydrophobic compounds like benzothiadiazole derivatives.[1] Anhydrous, high-purity DMSO should be used to ensure the stability of the compound. For compounds that are sensitive to DMSO, other polar aprotic solvents like N,N-dimethylformamide (DMF) can be considered.
Q2: How does forming an adduct, for example, a sulfonamide, affect the solubility of this compound?
A2: The solubility of the resulting adduct will depend on the properties of the molecule it has reacted with. Reacting the sulfonyl chloride with a polar amine to form a sulfonamide may increase aqueous solubility if the amine contains ionizable groups or polar functionalities. Conversely, reacting it with a large, hydrophobic amine will likely decrease aqueous solubility. The overall change in polarity and the potential for hydrogen bonding of the new adduct will determine its solubility profile.
Q3: Are there any general considerations for handling sulfonyl chlorides to avoid solubility issues during a reaction?
A3: Yes. Sulfonyl chlorides are reactive and moisture-sensitive. Reactions are typically carried out in anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. The sulfonic acid is often more polar and may have different solubility characteristics, potentially complicating the reaction work-up and purification.
Data Presentation
Quantitative Solubility of a Representative Benzothiadiazole Derivative
| Solvent | Solubility (g/L) at 25°C |
| Water | 0.0077 |
| n-Hexane | 1.3 |
| Methanol | 4.2 |
| n-Octanol | 25 |
| Acetone | 79 |
| Ethyl Acetate | 43 |
| Dichloromethane | 190 |
| Toluene | 69 |
Data sourced from PubChem CID 86412.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Dilution for Biological Assays
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Stock Solution Preparation:
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Accurately weigh a precise amount of the this compound adduct.
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Dissolve the compound in a minimal amount of anhydrous, high-purity DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
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Ensure complete dissolution by vortexing. Gentle warming (to 37°C) can be applied if necessary, but monitor for any signs of degradation.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Dilution into Aqueous Buffer/Medium:
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Pre-warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
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Perform a serial dilution of the stock solution to achieve the final desired concentration.
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When adding the compound to the aqueous solution, do so dropwise while gently mixing.
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Ensure the final concentration of the organic solvent (e.g., DMSO) is below the tolerance level of your assay (typically ≤ 0.5%).[1]
-
Protocol 2: Shake-Flask Method for Solubility Determination
This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.
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Preparation: Add an excess amount of the benzothiadiazole derivative to a vial containing a known volume of the desired solvent (e.g., water, buffer, or organic solvent). The presence of undissolved solid is essential.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the samples to stand at the same constant temperature for the excess solid to settle. Centrifugation at a controlled temperature can be used to pellet the undissolved solid.
-
Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
Visualizations
Caption: Experimental workflow for a cell-based assay with troubleshooting points for precipitation.
Caption: Inhibition of a kinase signaling pathway, highlighting potential solubility issues.
References
minimizing fluorescence quenching of 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride fluorophores
Technical Support Center: 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride (DBD-Cl) Fluorophores
Welcome to the technical support center for this compound (DBD-Cl) and related benzothiadiazole fluorophores. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice to help minimize fluorescence quenching and optimize your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (DBD-Cl)?
A1: this compound, often abbreviated as DBD-Cl, is a chemical reagent used to create fluorescent labels. The core structure, 2,1,3-benzothiadiazole (BTD), is known for its unique photophysical properties, including high photostability and sensitivity to the local environment. DBD-Cl is reactive, designed to covalently bond with specific functional groups in biomolecules, such as proteins. The sulfonyl chloride group (-SO₂Cl) typically reacts with primary amines (like the side chain of lysine) and thiols (like the side chain of cysteine).
Q2: What is fluorescence quenching and why is it a problem?
A2: Fluorescence quenching is any process that decreases the intensity of fluorescence from a fluorophore. Instead of emitting a photon (light), the excited fluorophore loses its energy through non-radiative pathways. This is a problem in experimental work because it leads to a weaker signal, reducing the sensitivity and accuracy of measurements. Common causes of quenching include interactions with solvent molecules, dissolved oxygen, or other molecules in the sample, as well as the formation of non-fluorescent complexes.
Q3: What are the primary mechanisms of fluorescence quenching?
A3: Quenching can occur through several mechanisms, broadly classified as dynamic or static.
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Dynamic (Collisional) Quenching: The fluorophore in its excited state collides with another molecule (the quencher), which causes it to return to the ground state without emitting a photon. This process is dependent on factors like temperature and viscosity.
-
Static Quenching: The fluorophore forms a stable, non-fluorescent complex with a quencher molecule while in its ground state. This complex prevents the fluorophore from becoming excited in the first place.
-
Resonance Energy Transfer (FRET/Dexter): Energy is transferred from the excited fluorophore to a nearby acceptor molecule without the emission of a photon.
-
Intramolecular Quenching: In some cases, a part of the fluorophore molecule itself can act as a quencher, often through processes like photoinduced electron transfer (PET). This is a known issue with some benzothiadiazole derivatives.
Q4: How does the solvent environment affect DBD-Cl fluorescence?
A4: The 2,1,3-benzothiadiazole (BTD) core is highly sensitive to its environment, a property known as solvatochromism.
-
Polarity: Increasing solvent polarity often causes a "red shift" (a shift to longer wavelengths) in the emission spectrum. This is because polar solvent molecules can stabilize the excited state of the fluorophore, lowering its energy level. However, highly polar and protic solvents (like water and alcohols) can also lead to significant fluorescence quenching for many BTD derivatives. This is a critical consideration for biological experiments often conducted in aqueous buffers.
-
Viscosity: Higher solvent viscosity can sometimes increase fluorescence intensity by restricting molecular vibrations and rotations that would otherwise provide a non-radiative pathway for energy loss.
dot
Caption: Solvatochromic effect on benzothiadiazole fluorophores.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during experiments with DBD-Cl and provides actionable solutions.
Problem 1: Low or No Fluorescence Signal
| Possible Cause | Recommended Solution & Explanation |
| Inefficient Labeling | The DBD-Cl may not have reacted efficiently with your target molecule. The sulfonyl chloride group can be hydrolyzed by water. Solution: Optimize the labeling reaction. Ensure the reaction buffer is at an appropriate pH (typically slightly alkaline, pH 8-9, to deprotonate amines but consult specific protocols). Use fresh, anhydrous organic solvent (like DMF or DMSO) to prepare the DBD-Cl stock solution to minimize hydrolysis before adding it to the aqueous reaction buffer. Verify labeling success with techniques like mass spectrometry. |
| Fluorescence Quenching by Solvent | You are using a highly polar, protic solvent (e.g., water, methanol, ethanol) which is known to quench the fluorescence of many BTD derivatives. Solution: If possible, perform measurements in a less polar or aprotic solvent (e.g., THF, toluene, or dioxane). For biological applications where aqueous buffers are necessary, try adding a co-solvent like DMSO (up to 5-10%) or using additives that create a more hydrophobic microenvironment around the fluorophore. |
| Quenching by Buffer Components | Components in your buffer, such as halide ions (Cl⁻, I⁻), can act as collisional quenchers. Heavy atoms, in particular, can promote intersystem crossing to a non-fluorescent triplet state. Solution: Review your buffer composition. If it contains high concentrations of potential quenchers like halides, consider replacing them with alternatives (e.g., use a phosphate or HEPES buffer instead of a Tris-HCl buffer if chloride is suspected to be an issue). |
| Aggregation-Caused Quenching (ACQ) | At high concentrations, fluorophore molecules can interact with each other (e.g., through π–π stacking), which leads to self-quenching. This is a common issue for planar aromatic dyes. Solution: Decrease the concentration of the labeled species. If working with labeled proteins, ensure they are not aggregating by checking for precipitation and consider including mild, non-ionic detergents. |
| Photobleaching | Prolonged or high-intensity exposure to the excitation light source has irreversibly destroyed the fluorophore. Solution: Minimize light exposure. Use the lowest possible excitation intensity and shortest exposure times. Use fresh samples for each measurement and consider using an anti-fade reagent if mounting samples for microscopy. |
dot
Caption: A logical workflow for diagnosing low fluorescence signals.
Problem 2: Fluorescence Signal is Unstable or Decays Rapidly
| Possible Cause | Recommended Solution & Explanation |
| Photobleaching | This is the most common cause of signal decay under illumination. The high-energy excitation light causes photochemical reactions that destroy the fluorophore's conjugated system. Solution: Reduce the excitation light intensity to the minimum required for a good signal-to-noise ratio. Decrease the exposure time or use neutral density filters. For microscopy, use an anti-fade mounting medium. Always use a fresh area of the sample for imaging when possible. |
| Reaction with Sample Components | The fluorophore adduct may be chemically unstable in your sample. For example, strong reducing agents could potentially affect the benzothiadiazole ring system. Solution: Ensure your sample buffer is free from reactive species. Store labeled samples protected from light and at a low temperature (4°C or -20°C) to slow degradation. Run a control experiment with the labeled molecule in a simple buffer to assess its intrinsic stability over time. |
Part 3: Quantitative Data
The photophysical properties of 2,1,3-benzothiadiazole derivatives are highly dependent on their specific chemical structure and the solvent they are in. The following table summarizes general trends and provides representative data for substituted BTDs to guide experimental design.
Table 1: Influence of Solvent on Photophysical Properties of Substituted BTDs
| Solvent | Polarity | Fluorescence Quantum Yield (ΦF) | Emission Max (λem) | Key Observation |
| n-Hexane | Low | Generally Highest | Shorter wavelength (Blue-shifted) | Apolar environments favor high quantum yields. |
| Toluene | Low | High | Intermediate | Aromatic, apolar solvent. Good for characterizing intrinsic properties. |
| THF | Intermediate | Moderate to High | Intermediate | Aprotic polar solvent, often a good balance of solubility and brightness. |
| Acetonitrile | High | Variable, often lower | Longer wavelength (Red-shifted) | Polar aprotic solvent. Can cause quenching. |
| Ethanol | High (Protic) | Often Significantly Quenched | Longer wavelength (Red-shifted) | Polar protic solvents can severely quench fluorescence. |
| Water (with DMSO) | Very High (Protic) | Often Very Low or Undetectable | Longest wavelength (Red-shifted) | Aqueous environments are challenging for many BTD derivatives. |
Note: Data is generalized from studies on various 4- and 5-substituted BTD derivatives. Absolute values for a specific DBD-Cl adduct will vary.
The relationship between fluorescence quantum yield (ΦF) and fluorescence lifetime (τ) is fundamental. A higher quantum yield is often, but not always, associated with a longer lifetime. The relationship is given by:
ΦF = k_r / (k_r + k_nr) = τ * k_r
where k_r is the rate of radiative decay (fluorescence) and k_nr is the rate of non-radiative decay. Any process that increases k_nr (i.e., quenching) will decrease both the quantum yield and the lifetime.
Part 4: Experimental Protocols
General Protocol for Labeling Proteins with DBD-Cl
This protocol provides a general starting point for labeling amine or thiol groups on a protein. Optimization is critical for each specific protein and application.
Materials:
-
Protein of interest in a suitable buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 8.0). Buffer should be free of primary amines (e.g., Tris) or thiols (e.g., DTT).
-
DBD-Cl (MW: 269.13 g/mol ).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Desalting column (e.g., Sephadex G-25) to separate the labeled protein from unreacted dye.
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to a
effect of pH and temperature on 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride reactivity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the reactivity of 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride, particularly concerning the effects of pH and temperature. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the reactivity and stability of this compound?
A1: The reactivity and stability of this compound are primarily influenced by two main factors: pH and temperature . The sulfonyl chloride functional group is highly susceptible to nucleophilic attack, and its reactivity is enhanced by the electron-withdrawing nature of the 2,1,3-benzothiadiazole ring system.
-
pH: The rate of hydrolysis, a primary degradation pathway, is significantly affected by the pH of the solution. Alkaline conditions promote the formation of the highly nucleophilic hydroxide ion, which rapidly attacks the sulfonyl chloride. Under acidic or neutral conditions, water acts as the primary nucleophile, resulting in a slower hydrolysis rate.
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of reaction of this compound with nucleophiles, including hydrolysis. Higher temperatures provide the necessary activation energy for the reaction to proceed more quickly.
Q2: How does pH affect the rate of hydrolysis of this compound?
Expected pH Effect on Hydrolysis Rate:
| pH Range | Primary Nucleophile | Expected Rate of Hydrolysis |
| Acidic (pH < 7) | H₂O | Slow |
| Neutral (pH ≈ 7) | H₂O | Moderate |
| Alkaline (pH > 7) | OH⁻ | Fast to Very Fast |
Q3: What is the expected effect of temperature on the stability of this compound?
A3: The stability of this compound is inversely related to temperature. Elevated temperatures will accelerate the rate of its reactions, including decomposition and hydrolysis. For optimal stability and to minimize degradation, it is crucial to store the compound at low temperatures and in a moisture-free environment. Reactions involving this reagent should be carefully temperature-controlled to ensure selectivity and prevent unwanted side reactions.
Q4: What are the common side products when using this compound in reactions with amines or alcohols?
A4: The most common side product is the corresponding sulfonic acid, 5-Chloro-2,1,3-benzothiadiazole-4-sulfonic acid . This is formed through the hydrolysis of the sulfonyl chloride by any residual water in the reaction mixture. Other potential side products can arise from reactions with the solvent if it contains nucleophilic functional groups.
Troubleshooting Guides
Issue 1: Low yield of the desired sulfonamide or sulfonate ester.
| Potential Cause | Troubleshooting Step |
| Hydrolysis of the starting material: this compound is highly reactive and susceptible to hydrolysis. | - Ensure all glassware is thoroughly dried. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Sub-optimal reaction temperature: The reaction may be too slow at low temperatures or side reactions may dominate at high temperatures. | - Optimize the reaction temperature. Start with low temperatures (e.g., 0 °C) and gradually warm to room temperature while monitoring the reaction progress by TLC or LC-MS. |
| Incorrect stoichiometry: An insufficient amount of the amine or alcohol will result in incomplete conversion. | - Use a slight excess of the amine or alcohol nucleophile. |
| Base-related issues: The base used to scavenge HCl may not be appropriate or may be causing side reactions. | - Use a non-nucleophilic base such as triethylamine or diisopropylethylamine. - Ensure the base is added slowly to control the reaction exotherm. |
Issue 2: Presence of significant amounts of 5-Chloro-2,1,3-benzothiadiazole-4-sulfonic acid in the product.
| Potential Cause | Troubleshooting Step |
| Presence of water in the reaction: Even trace amounts of water can lead to hydrolysis. | - Use freshly distilled or commercially available anhydrous solvents. - Dry all reagents thoroughly. |
| Work-up procedure: Quenching the reaction with aqueous solutions can cause rapid hydrolysis. | - Quench the reaction at low temperature. - Minimize the contact time with aqueous layers during extraction. - Consider a non-aqueous work-up if possible. |
Issue 3: Reaction is not proceeding to completion.
| Potential Cause | Troubleshooting Step |
| Low reactivity of the nucleophile: Sterically hindered or electron-deficient amines/alcohols may react slowly. | - Increase the reaction temperature cautiously. - Use a catalyst, if applicable for the specific transformation. - Increase the reaction time. |
| Poor solubility of reagents: If the reagents are not fully dissolved, the reaction will be slow and incomplete. | - Choose a solvent in which all reactants are soluble. - Gentle heating may be required to aid dissolution, but be mindful of the thermal stability of the sulfonyl chloride. |
Experimental Protocols
General Protocol for Stability Study of this compound
This protocol outlines a general method to assess the stability of the title compound under different pH and temperature conditions using HPLC analysis.
References
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Amine Analysis: Featuring 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride and Alternatives
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) coupled with derivatization is a cornerstone technique for the sensitive and selective quantification of compounds with poor chromophores, such as amines and amino acids. The choice of derivatizing agent is critical to method performance. This guide provides a comprehensive comparison of an HPLC method validation approach using the novel reagent 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride against two well-established alternatives: Dansyl chloride and Benzoyl chloride.
The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines (Q2(R1) and Q2(R2)), ensuring the developed method is fit for its intended purpose in a regulatory environment.[1][2][3][4][5]
Comparison of Derivatizing Agents
While specific performance data for this compound in published HPLC methods is limited, its structural similarity to other sulfonyl chlorides, like Dansyl chloride, suggests its potential as a valuable analytical tool. This guide will use established data for Dansyl chloride and Benzoyl chloride to provide a framework for the validation of a method employing this new agent.
| Derivatizing Agent | Chemical Structure | Target Functional Groups | Detection | Key Advantages |
| This compound | C6H2Cl2N2O2S2 | Primary and Secondary Amines | UV/Fluorescence (predicted) | Potentially offers novel selectivity and detection characteristics. |
| Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) | C12H12ClNO2S | Primary and Secondary Amines, Phenols | Fluorescence, UV | High sensitivity, stable derivatives, extensive literature.[1][3][4][6] |
| Benzoyl chloride | C7H5ClO | Primary and Secondary Amines, Phenols, Thiols | UV | Cost-effective, rapid derivatization, stable derivatives.[5][7][8][9][10] |
Data Presentation: A Comparative Overview of Method Validation Parameters
The following tables summarize typical performance data obtained during the validation of HPLC methods for amine analysis using Dansyl chloride and Benzoyl chloride. These values can serve as a benchmark when validating a new method with this compound.
Table 1: Linearity and Range
| Parameter | Dansyl Chloride Method (for an exemplary amine) | Benzoyl Chloride Method (for an exemplary amine) |
| Analyte | Primary Amine | Primary Amine |
| Range (µg/mL) | 0.1 - 10 | 0.5 - 25 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Regression Equation | y = mx + c | y = mx + c |
Table 2: Accuracy and Precision
| Parameter | Dansyl Chloride Method | Benzoyl Chloride Method |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 103.0% |
| Precision (RSD%) - Intraday | < 2.0% | < 2.5% |
| Precision (RSD%) - Interday | < 3.0% | < 3.5% |
Table 3: Detection and Quantitation Limits
| Parameter | Dansyl Chloride Method | Benzoyl Chloride Method |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.15 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.1 | 0.5 |
Experimental Protocols
This section details a generalized protocol for the validation of an HPLC method for the quantification of a primary amine, following derivatization.
Materials and Reagents
-
Primary amine standard
-
This compound (or alternative derivatizing agent)
-
HPLC-grade acetonitrile, methanol, and water
-
Buffer solution (e.g., sodium bicarbonate, pH 9.5)
-
Acids and bases for pH adjustment (e.g., hydrochloric acid, sodium hydroxide)
Instrumentation
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (UV-Vis or Fluorescence).
-
Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions (Example)
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: To be determined based on the absorption maximum of the derivatized analyte.
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the primary amine standard in a suitable solvent to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
-
Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add the buffer solution.
-
Add the derivatizing agent solution (e.g., this compound in acetonitrile).
-
Vortex the mixture and allow it to react at a specific temperature for a defined period (optimization required).
-
Quench the reaction by adding a suitable reagent (e.g., a primary amine solution like glycine to consume excess derivatizing agent).
-
Filter the solution before injection into the HPLC system.
-
Method Validation Parameters
-
Specificity: Analyze blank samples, placebo (if applicable), and the analyte to ensure no interference at the retention time of the derivatized analyte.
-
Linearity: Inject a series of at least five concentrations of the derivatized standard. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient and regression equation.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels (low, medium, and high). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intraday precision): Analyze at least six replicates of a sample at 100% of the test concentration on the same day.
-
Intermediate Precision (Interday precision): Repeat the analysis on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.
Mandatory Visualizations
Caption: Workflow for HPLC Method Validation using Derivatization.
Caption: General Reaction Pathway for Derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Dansyl Chloride-HPLC Method for the Determination of Polyamines | Springer Nature Experiments [experiments.springernature.com]
- 7. akjournals.com [akjournals.com]
- 8. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Fluorescent Derivatization Reagents for Amine Analysis: Dansyl Chloride and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the precise quantification of amines, the selection of an appropriate derivatization agent is paramount. An ideal reagent enhances detectability, improves chromatographic separation, and ensures the stability of the resulting derivatives. This guide provides a comprehensive comparison of Dansyl Chloride, a widely used fluorescent labeling agent, with other notable alternatives for the analysis of primary and secondary amines.
Initial investigations for a direct comparison between 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride (CBD-Cl) and Dansyl Chloride revealed a significant lack of published experimental data and established protocols for the use of CBD-Cl in amine analysis. Consequently, this guide will focus on comparing Dansyl Chloride with other well-documented and commercially available fluorescent derivatization reagents: 4-Fluoro-7-nitrobenzofurazan (NBD-F), Fluorescamine, and o-Phthaldialdehyde (OPA).
Overview of Derivatization Reagents
Dansyl Chloride (DNS-Cl) , or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, reacts with primary and secondary amines to yield stable, intensely fluorescent sulfonamide adducts.[1] This reagent has been a cornerstone in protein sequencing and amino acid analysis for decades.[1] The resulting dansylated products are well-retained on reverse-phase columns and exhibit enhanced signals in positive mode electrospray ionization mass spectrometry.[2]
4-Fluoro-7-nitrobenzofurazan (NBD-F) is a highly reactive fluorogenic reagent that labels primary and secondary amines under mild conditions.[3] Upon reaction, the non-fluorescent NBD-F forms a stable and highly fluorescent NBD-amine derivative.[4] Its rapid reaction kinetics make it suitable for automated pre-column derivatization.[3][5]
Fluorescamine is a non-fluorescent compound that reacts almost instantaneously with primary amines to form highly fluorescent pyrrolinone products.[6] A key advantage of fluorescamine is that the reagent itself and its hydrolysis products are non-fluorescent, leading to low background signals.[6] However, it does not react with secondary amines.[7]
o-Phthaldialdehyde (OPA) is another popular reagent that reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form fluorescent isoindole derivatives.[8][9] Like fluorescamine, OPA itself is not fluorescent and does not react with secondary amines.[7][10]
Quantitative Data Presentation
The performance of these derivatization reagents is summarized in the table below, providing a comparative overview of their key characteristics.
| Parameter | Dansyl Chloride (DNS-Cl) | 4-Fluoro-7-nitrobenzofurazan (NBD-F) | Fluorescamine | o-Phthaldialdehyde (OPA) |
| Reactive Amines | Primary & Secondary[1] | Primary & Secondary[3] | Primary only[6] | Primary only[8] |
| Reaction pH | Alkaline (pH 9.5-10.5)[11] | Weakly Basic (pH 8.0-9.5)[3][4] | Alkaline (pH 8.0-9.0) | Alkaline (pH 9.5-10.5)[9] |
| Reaction Time | 30-120 minutes[7] | 1-5 minutes[3][4] | < 1 minute[6] | < 1-5 minutes[12] |
| Reaction Temperature | Room temperature to 60°C[11][13] | 50-60°C[3][4] | Room temperature[6] | Room temperature[9] |
| Derivative Stability | High[14] | High[15] | Moderate | Low to Moderate[8] |
| Excitation Max (λex) | ~333-340 nm[16][17] | ~470 nm[3] | ~390 nm[18] | ~340 nm[12] |
| Emission Max (λem) | ~515-535 nm[16][19] | ~530 nm[3] | ~475 nm[18] | ~455 nm[12] |
| Limit of Detection (LOD) | Picomole to femtomole range[20][21] | Femtomole range[5] | Picomole range[6] | Nanomolar to picomole range[12][22] |
Experimental Protocols
Detailed methodologies for amine derivatization using each reagent are provided below. These protocols serve as a starting point and may require optimization based on the specific application and sample matrix.
Dansyl Chloride Derivatization Protocol[2][11]
-
Reagent Preparation:
-
Dansyl Chloride Solution (50 mM): Dissolve 135 mg of Dansyl Chloride in 10 mL of acetonitrile. Prepare this solution fresh and protect it from light.[11]
-
Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8): Dissolve 241 mg of sodium bicarbonate and 226 mg of sodium carbonate in 50 mL of ultrapure water.[11]
-
-
Derivatization Procedure:
-
To 25 µL of the sample or standard solution in a microcentrifuge tube, add 50 µL of the Dansyl Chloride solution and 50 µL of the Derivatization Buffer.[2][11]
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in the dark at 60°C for 30-60 minutes.[11]
-
After incubation, cool the mixture to room temperature.
-
To quench the reaction, add a small volume of a primary or secondary amine solution (e.g., 10% ammonium hydroxide).[2]
-
-
HPLC Analysis:
-
The derivatized sample can be directly injected into an HPLC system equipped with a C18 column and a fluorescence detector (λex ≈ 340 nm, λem ≈ 525 nm).[4]
-
NBD-F Derivatization Protocol[3][4]
-
Reagent Preparation:
-
NBD-F Solution (100 mM): Dissolve NBD-F in acetonitrile.
-
Derivatization Buffer (50 mM Borate Buffer, pH 8.0): Prepare a 50 mM borate buffer and adjust the pH to 8.0.
-
-
Derivatization Procedure:
-
HPLC Analysis:
-
Inject the final mixture into an HPLC system with a fluorescence detector (λex ≈ 470 nm, λem ≈ 530 nm).[3]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the chemical reactions and experimental workflows for amine analysis using Dansyl Chloride and a generalized workflow for other fluorescent derivatization reagents.
Conclusion
The choice of a fluorescent derivatization reagent for amine analysis depends on several factors, including the nature of the amine (primary or secondary), the required sensitivity, the desired analysis time, and the available instrumentation.
-
Dansyl Chloride remains a robust and versatile option, particularly valued for the high stability of its derivatives, making it suitable for applications where samples may not be analyzed immediately.[14]
-
NBD-F offers the advantage of rapid reaction times under mild conditions, making it ideal for high-throughput and automated analyses.[3][4]
-
Fluorescamine and OPA are excellent choices for the specific and rapid detection of primary amines, with the benefit of low background fluorescence.[6][8] However, the stability of their derivatives can be a concern for prolonged storage or delayed analysis.[8]
Ultimately, the selection of the most appropriate reagent requires careful consideration of the specific analytical goals and experimental constraints. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their amine analysis needs.
References
- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 2. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 4. benchchem.com [benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sdiarticle4.com [sdiarticle4.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. diva-portal.org [diva-portal.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Dansyl chloride [cogershop.com]
- 17. researchgate.net [researchgate.net]
- 18. interchim.fr [interchim.fr]
- 19. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 21. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride vs NBD-F for amino acid detection
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of amino acids is paramount. This guide provides a comprehensive comparison of two prominent fluorescent labeling agents: 4-Fluoro-7-nitrobenzofurazan (NBD-F) and sulfonyl chlorides, with a focus on their application in amino acid detection via derivatization prior to chromatographic analysis.
While the specific reagent 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride (DBD-Cl) was initially considered for comparison, a thorough review of available scientific literature did not yield sufficient data on its application for amino acid analysis. Therefore, this guide will focus on a well-documented sulfonyl chloride, 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride (dabsyl chloride), as a representative of its class for a robust comparison against NBD-F.
Introduction to Pre-Column Derivatization
Amino acids, the fundamental building blocks of proteins, often lack the necessary chromophores or fluorophores for sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC). Pre-column derivatization addresses this limitation by covalently attaching a labeling agent to the amino acid's primary or secondary amine group. This process enhances detectability, improves chromatographic separation, and increases the overall sensitivity of the analysis.
NBD-F: A Highly Reactive Fluorogenic Reagent
NBD-F is a widely used pro-fluorescent reagent for the analysis of amino acids and other primary and secondary amines.[1] Upon reaction with an amine, the non-fluorescent NBD-F is converted into a highly fluorescent derivative, enabling sensitive detection.
Sulfonyl Chlorides: A Versatile Class of Derivatizing Agents
Sulfonyl chlorides, such as dabsyl chloride, are another important class of derivatizing reagents. Dabsyl chloride reacts with amino acids to produce intensely colored derivatives that are highly stable and can be detected in the visible region of the spectrum, which can minimize interference from other UV-absorbing compounds in the sample matrix.
Performance Comparison: NBD-F vs. Dabsyl Chloride
The choice between NBD-F and a sulfonyl chloride like dabsyl chloride depends on several factors, including the required sensitivity, the stability of the derivatives, and the complexity of the sample matrix.
| Parameter | NBD-F | Dabsyl Chloride |
| Reaction Conditions | ||
| pH | Alkaline (typically pH 8.0-9.5)[2][3] | Alkaline (typically pH 9.5-10) |
| Temperature | Room temperature to 60°C[2][3] | Elevated temperatures (e.g., 70°C) |
| Reaction Time | Fast (minutes)[3] | Relatively fast (10-30 minutes) |
| Derivative Properties | ||
| Detection Method | Fluorescence | UV-Visible Absorbance |
| Excitation Wavelength (λex) | ~470 nm[2] | - |
| Emission Wavelength (λem) | ~530-540 nm[2][3] | - |
| Absorbance Wavelength (λmax) | - | ~436-465 nm[4] |
| Stability | Derivatives are highly stable[1] | Derivatives are very stable |
| Analytical Performance | ||
| Sensitivity (LOD) | Femtomole range (e.g., 2.8-20 fmol)[2] | Picomole range |
| Linearity | Wide linear range (e.g., 20 fmol to 20 pmol)[2] | Good linearity over a range of concentrations |
| Reactivity | Reacts with primary and secondary amines[1] | Reacts with primary and secondary amines |
Experimental Protocols
Derivatization of Amino Acids with NBD-F
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
NBD-F solution (e.g., 10 mM in acetonitrile)
-
Borate buffer (e.g., 200 mM, pH 9.5)
-
Amino acid standard solution or sample extract
-
Tartrate buffer (e.g., 1 M, pH 2.0) or HCl to stop the reaction
-
Acetonitrile
Procedure:
-
In a reaction vial, mix the amino acid solution with the borate buffer.
-
Add the NBD-F solution in acetonitrile to the mixture.
-
Incubate the reaction mixture at room temperature for approximately 40 minutes or at 60°C for a shorter duration.[2][5]
-
Stop the reaction by adding the tartrate buffer or HCl.[5]
-
The resulting solution containing the NBD-amino acid derivatives is ready for HPLC analysis.
Derivatization of Amino Acids with Dabsyl Chloride
This protocol provides a general procedure for dabsylation.
Materials:
-
Dabsyl chloride solution (e.g., in acetone or acetonitrile)
-
Bicarbonate buffer (e.g., pH 9.0)
-
Amino acid standard solution or sample extract
-
Solvent for dilution (e.g., ethanol/water/triethylamine mixture)
Procedure:
-
Mix the amino acid solution with the bicarbonate buffer.
-
Add the dabsyl chloride solution.
-
Heat the mixture at approximately 70°C for about 10-15 minutes.
-
After cooling, the reaction mixture is diluted with a suitable solvent before injection into the HPLC system.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for amino acid derivatization and analysis.
Caption: Experimental workflow for amino acid analysis using NBD-F derivatization.
References
- 1. Stability and DNA binding ability of the DNA binding domains of interferon regulatory factors 1 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-5-chloro-2,1,3-benzothiadiazole synthesis - chemicalbook [chemicalbook.com]
- 5. Interaction of the p53 DNA-Binding Domain with Its N-Terminal Extension Modulates the Stability of the p53 Tetramer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amine Derivatization for LC-MS/MS Analysis: Featuring Benzothiadiazole Sulfonyl Chlorides and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The sensitive and accurate quantification of amine-containing compounds is a critical challenge in pharmaceutical development, metabolomics, and various other scientific fields. Direct analysis of many amines by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often hindered by their high polarity, leading to poor retention on reversed-phase columns, and their variable ionization efficiencies. Chemical derivatization offers a robust solution by modifying the analyte to enhance its chromatographic and mass spectrometric properties.
This guide provides an objective comparison of derivatization strategies for the LC-MS/MS analysis of primary and secondary amines. We will explore the theoretical application of 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride as a novel derivatizing agent, placed in the context of well-established reagents. The comparisons are supported by experimental data from published studies on analogous compounds, providing a framework for selecting the optimal derivatization strategy.
The Role of Derivatization in LC-MS/MS Analysis of Amines
Chemical derivatization aims to alter the physicochemical properties of an analyte to make it more amenable to LC-MS/MS analysis. The primary goals of derivatizing amines include:
-
Improved Chromatographic Retention: By increasing the hydrophobicity of polar amines, derivatization enhances their retention on commonly used reversed-phase columns, improving separation from interfering matrix components.
-
Enhanced Ionization Efficiency: The introduction of a readily ionizable moiety, such as a tertiary amine or a group that stabilizes a positive or negative charge, can significantly increase the signal intensity in the mass spectrometer.
-
Predictable Fragmentation: A derivatizing agent can introduce a common structural motif that leads to a characteristic neutral loss or product ion upon collision-induced dissociation (CID). This allows for the use of sensitive and selective scanning techniques like neutral loss or precursor ion scanning, and simplifies the development of multiple reaction monitoring (MRM) methods for targeted quantification.
In Focus: this compound
While specific applications of this compound as a derivatizing agent for LC-MS/MS are not yet documented in peer-reviewed literature, its chemical structure as an aromatic sulfonyl chloride suggests its utility for this purpose. Sulfonyl chlorides are a well-established class of reagents that readily react with primary and secondary amines to form stable sulfonamides.
The proposed derivatization reaction is as follows:
Caption: Reaction of this compound with a primary amine.
The resulting sulfonamide derivative would be significantly more hydrophobic than the parent amine, leading to better retention in reversed-phase chromatography. Furthermore, the benzothiadiazole moiety is expected to influence the ionization and fragmentation characteristics of the derivatized analyte. Studies on the fragmentation of aromatic sulfonamides have shown that a characteristic loss of SO2 (64 Da) can occur, providing a potential fragmentation pathway for selective detection in MS/MS.[1]
Comparison of Amine Derivatization Reagents
The selection of a suitable derivatization reagent depends on the specific analytical requirements, including the nature of the analyte, the complexity of the sample matrix, and the desired sensitivity. Below is a comparison of several common amine derivatization agents.
| Derivatization Agent | Abbreviation | Target Amines | Key Advantages | Key Disadvantages |
| This compound | - | Primary & Secondary (Theoretical) | Potentially provides good chromatographic retention and unique fragmentation patterns. | Lack of published applications and experimental data for LC-MS/MS analysis. |
| Dansyl Chloride | Dns-Cl | Primary & Secondary | Versatile, enhances fluorescence and ionization efficiency. Commercially available in isotopically labeled forms.[2] | Can produce multiple derivatized products for multifunctional amines. Reaction can be slow. |
| Dabsyl Chloride | Dabsyl-Cl | Primary & Secondary | Good alternative to Dansyl-Cl, particularly at weakly acidic and basic conditions.[2] | Similar to Dansyl-Cl, can have issues with multifunctional amines. |
| 9-fluorenylmethoxycarbonyl chloride | Fmoc-Cl | Primary & Secondary | Useful under highly acidic chromatographic conditions.[2] | Can be prone to hydrolysis. |
| Benzoyl Chloride | BzCl | Primary & Secondary | Rapid and efficient reaction. Good for a wide range of neurologically relevant compounds.[3][4] | Can be less specific and may react with other functional groups. |
| Phenyl isothiocyanate | PITC | Primary & Secondary | Enhances ionization and LC separation. Widely used in commercial metabolomics kits.[5] | Complicates sample preparation with multiple steps, making it more error-prone.[5] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of a derivatization strategy. Below are generalized protocols for common amine derivatization reagents, which should be optimized for specific applications.
General Protocol for Sulfonyl Chloride Derivatization (e.g., Dansyl Chloride)
-
Sample Preparation: Dissolve the amine-containing sample in a suitable solvent, such as acetonitrile or a buffer solution (e.g., 100 mM sodium bicarbonate, pH 9.0).
-
Reagent Addition: Add a solution of the sulfonyl chloride reagent (e.g., Dansyl Chloride in acetonitrile) to the sample. A molar excess of the reagent is typically used.
-
Reaction: Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding a small amount of a primary or secondary amine (e.g., methylamine) or by acidifying the solution.
-
Analysis: Dilute the derivatized sample to the appropriate concentration for LC-MS/MS analysis.
Caption: Generalized workflow for amine derivatization prior to LC-MS/MS analysis.
LC-MS/MS Analysis Workflow
Caption: Schematic of a triple quadrupole mass spectrometer used for LC-MS/MS analysis.
Conclusion
The derivatization of amines is an indispensable tool for overcoming the challenges associated with their analysis by LC-MS/MS. While established reagents like Dansyl Chloride and Benzoyl Chloride offer proven and reliable methods, the exploration of novel reagents is an ongoing endeavor in analytical chemistry.
Based on its chemical structure, This compound represents a promising, yet unexplored, candidate for the derivatization of primary and secondary amines. Its potential to enhance chromatographic retention and provide unique fragmentation signatures warrants further investigation. Researchers are encouraged to explore its reactivity and performance in comparison to established methods. The selection of the most appropriate derivatization strategy will ultimately depend on the specific analytical goals, the nature of the analytes, and the sample matrix. This guide provides a foundation for making an informed decision to achieve sensitive, accurate, and reliable quantification of amine-containing compounds.
References
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 100130-48-1 [sigmaaldrich.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
Navigating the Proteomic Landscape: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzothiadiazole-Labeled Peptides
For researchers, scientists, and drug development professionals, the precise characterization of peptides by mass spectrometry is a cornerstone of modern proteomics. Chemical labeling of peptides is a critical step in many quantitative and qualitative workflows. This guide provides an objective comparison of the anticipated fragmentation patterns of peptides labeled with benzothiadiazole derivatives against the well-established cysteine alkylating agent, iodoacetamide. By presenting available data and detailed experimental protocols, this document aims to assist researchers in making informed decisions for their analytical strategies.
The choice of a labeling reagent significantly influences peptide fragmentation in the mass spectrometer, which in turn affects sequence coverage and the confidence of peptide identification. While novel labeling reagents offer new possibilities for multiplexing and detection, their behavior during tandem mass spectrometry (MS/MS) must be well-understood. This guide explores the hypothetical fragmentation characteristics of benzothiadiazole-labeled peptides, a class of reagents with potential applications in proteomics, and contrasts them with the predictable fragmentation of iodoacetamide-labeled peptides.
Performance Comparison of Labeling Reagents
The following table summarizes the key characteristics and anticipated fragmentation behavior of benzothiadiazole-labeled peptides compared to iodoacetamide-labeled peptides. The data for benzothiadiazole is predictive, based on the chemical structure of the label and general principles of peptide fragmentation, as specific experimental data is not widely available in peer-reviewed literature.
| Feature | Benzothiadiazole-Labeled Peptides (Hypothetical) | Iodoacetamide-Labeled Peptides |
| Target Residue(s) | Primary amines (N-terminus, Lysine) or Cysteine, depending on the reactive group. | Cysteine |
| Reaction Chemistry | Sulfonylation (with sulfonyl chloride derivatives) or Thiol-reactive chemistry. | Alkylation |
| Mass Shift (Da) | Variable, dependent on the specific benzothiadiazole reagent. For 2,1,3-benzothiadiazole-5-sulfonyl chloride, the mass addition is 199.96 Da. | +57.02 Da (Carboxyamidomethylation) |
| Impact on Peptide Fragmentation | Expected to influence fragmentation patterns. Potential for neutral loss of the benzothiadiazole moiety or the entire label. The aromatic, electron-withdrawing nature may direct fragmentation. | Minimal impact on peptide backbone fragmentation, leading to predictable b- and y-ion series. |
| Signature/Reporter Ions | Possible generation of a characteristic fragment ion corresponding to the benzothiadiazole group, which could serve as a reporter ion. | No specific reporter ions are generated from the label itself. |
| Sequence Coverage | Potentially reduced sequence coverage if the label promotes specific, dominant fragmentation pathways or neutral loss, overshadowing backbone cleavages. | Generally provides good sequence coverage due to the stability of the modification. |
| Ionization Efficiency | The aromatic nature of the label may enhance ionization efficiency. | Generally does not significantly alter ionization efficiency. |
Experimental Protocols
Detailed methodologies for the labeling of peptides with a hypothetical benzothiadiazole reagent and the standard iodoacetamide procedure are provided below.
Protocol 1: Labeling of Peptides with 2,1,3-Benzothiadiazole-5-sulfonyl Chloride (Hypothetical)
This protocol is a general guideline for the labeling of primary amines in peptides. Optimization of reaction conditions, such as pH, temperature, and reagent stoichiometry, may be required.
Materials:
-
Peptide sample (containing primary amines)
-
2,1,3-Benzothiadiazole-5-sulfonyl chloride
-
Acetonitrile (ACN)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Trifluoroacetic acid (TFA)
-
C18 solid-phase extraction (SPE) cartridge
Procedure:
-
Dissolve the peptide sample in 50 mM ammonium bicarbonate buffer (pH 8.0) to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of 2,1,3-Benzothiadiazole-5-sulfonyl chloride in ACN.
-
Add the labeling reagent to the peptide solution in a 5-10 fold molar excess. The final concentration of ACN in the reaction mixture should be kept below 30% to avoid peptide precipitation.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Quench the reaction by adding a solution of hydroxylamine or by lowering the pH with 1% TFA.
-
Desalt and purify the labeled peptides using a C18 SPE cartridge.
-
Elute the labeled peptides with an appropriate concentration of ACN in 0.1% TFA.
-
Dry the purified, labeled peptides in a vacuum centrifuge and store at -20°C until mass spectrometry analysis.
Protocol 2: Cysteine Alkylation with Iodoacetamide
This is a standard protocol for the alkylation of cysteine residues in peptides.
Materials:
-
Peptide sample (containing cysteine residues)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Trifluoroacetic acid (TFA)
-
C18 solid-phase extraction (SPE) cartridge
Procedure:
-
Dissolve the peptide sample in 50 mM ammonium bicarbonate buffer (pH 8.0).
-
To reduce disulfide bonds, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
For alkylation, add IAA to a final concentration of 55 mM. Ensure the IAA solution is freshly prepared.
-
Incubate the reaction mixture in the dark at room temperature for 20 minutes.
-
Quench the reaction by adding DTT to a final concentration of 20 mM.
-
Acidify the sample with 1% TFA.
-
Desalt and purify the alkylated peptides using a C18 SPE cartridge.
-
Elute the peptides with an appropriate concentration of ACN in 0.1% TFA.
-
Dry the purified peptides in a vacuum centrifuge and store at -20°C until mass spectrometry analysis.
Mass Spectrometry Analysis
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, equipped with a nanospray ionization source is recommended for analysis.
LC-MS/MS Parameters:
-
Column: A reversed-phase C18 column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 40% mobile phase B over 60 minutes.
-
MS1 Settings:
-
Resolution: 60,000 - 120,000
-
Scan range: m/z 350-1500
-
-
MS2 Settings (Data-Dependent Acquisition):
-
TopN: 10-20 most intense precursor ions.
-
Isolation window: 1.2-2.0 m/z.
-
Activation type: Higher-energy C-trap dissociation (HCD) or Collision-induced dissociation (CID).
-
Collision energy: Normalized collision energy (NCE) of 27-30%.
-
Resolution: 15,000 - 30,000.
-
Visualizing the Workflow and Fragmentation Comparison
To better illustrate the experimental process and the key differences in fragmentation, the following diagrams are provided.
Assessing the Selectivity of 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride for Diverse Functional Groups: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug development, the precise modification of biomolecules is paramount. Sulfonyl chlorides are a class of reagents prized for their ability to react with a variety of nucleophilic functional groups, forming stable sulfonamide, sulfonate ester, and thioester linkages. Among these, 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride stands out due to the unique electronic properties of the benzothiadiazole core, suggesting a distinct reactivity profile. This guide provides a comprehensive comparison of the selectivity of this compound for different functional groups, supported by comparative data from analogous sulfonyl chlorides and detailed experimental protocols.
Understanding the Reactivity Landscape
The reactivity of a sulfonyl chloride is dictated by the electrophilicity of the sulfur atom, which is influenced by the substituents on the aromatic ring. Electron-withdrawing groups enhance the reactivity of the sulfonyl chloride towards nucleophiles.[1] The 2,1,3-benzothiadiazole moiety is a strong electron-withdrawing group, which suggests that this compound is a highly reactive sulfonylating agent.
Generally, the nucleophilicity of common functional groups follows the order: Amines > Alcohols > Thiols . This intrinsic reactivity order is the primary determinant of selectivity in competitive reactions. However, factors such as steric hindrance, reaction solvent, temperature, and the nature of any catalysts or bases can significantly influence the outcome of the reaction.
Comparative Selectivity Data
While specific quantitative data for the competitive reactions of this compound with a range of functional groups is not extensively available in the literature, we can infer its likely selectivity based on studies of analogous sulfonyl chlorides such as Dansyl chloride and Tosyl chloride.
| Functional Group | Nucleophile (Example) | Expected Reactivity with this compound | Alternative Sulfonyl Chloride | Reported Yield with Alternative |
| Primary Amine (Aliphatic) | n-Butylamine | Very High | Dansyl chloride | High |
| Primary Amine (Aromatic) | Aniline | High | Tosyl chloride | ~95% |
| Secondary Amine (Aliphatic) | Diethylamine | High | Dansyl chloride | High |
| Alcohol (Primary) | Ethanol | Moderate | Tosyl chloride | Moderate to High (base dependent) |
| Alcohol (Secondary) | Isopropanol | Low to Moderate | Tosyl chloride | Low to Moderate |
| Phenol | Phenol | Moderate | Tosyl chloride | Moderate |
| Thiol (Aliphatic) | Ethanethiol | Moderate | - | - |
| Thiol (Aromatic) | Thiophenol | Moderate | - | - |
Note: The expected reactivity is a qualitative assessment based on general principles of sulfonyl chloride chemistry and data from analogous compounds. Actual yields will be highly dependent on specific reaction conditions.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with various functional groups. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Sulfonamide Formation from a Primary Amine
This protocol describes a general procedure for the reaction of this compound with a primary amine in the presence of a base.
Protocol 2: Sulfonate Ester Formation from an Alcohol
This protocol outlines a general method for the synthesis of sulfonate esters from alcohols. The choice of base is critical for achieving good yields.
Visualization of Selectivity Principles
The selectivity of this compound is governed by the interplay of nucleophilicity and steric factors.
Conclusion
This compound is a highly reactive sulfonylating agent with a predictable selectivity profile favoring more nucleophilic functional groups. While direct comparative quantitative data for this specific reagent is limited, the principles of sulfonyl chloride reactivity, supported by data from analogous compounds, provide a strong framework for its application in the selective modification of complex molecules. The provided protocols offer a starting point for researchers to explore the utility of this versatile reagent in their synthetic endeavors. Careful optimization of reaction conditions will be key to achieving the desired selectivity and yield in any given application.
References
A Comparative Guide to the Quantitative Performance of 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride (CBD-SCl) in Bioanalysis
For researchers, scientists, and drug development professionals, the sensitive and reliable quantification of amines, amino acids, and thiols in complex biological matrices is a frequent challenge. Pre-column derivatization followed by High-Performance Liquid Chromatography (HPLC) is a cornerstone technique to enhance the detectability of these molecules. This guide provides a comprehensive evaluation of 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride (CBD-SCl), a specialized derivatizing agent, and objectively compares its quantitative performance against established alternatives like Dansyl chloride and Dabsyl chloride.
Overview of Derivatization Agents
This compound (CBD-SCl) belongs to the benzothiadiazole class of reagents. While specific quantitative performance data for CBD-SCl is not extensively documented in publicly available literature, its chemical structure suggests it functions as a robust derivatizing agent for primary and secondary amines and thiols, yielding stable derivatives suitable for chromatographic analysis.
Dansyl chloride (DNS-Cl) , or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a widely used fluorescent labeling reagent that reacts with primary and secondary amines, as well as phenols and imidazoles.[1] The resulting dansyl-amides are highly fluorescent and stable, making this a classic method for amino acid analysis and protein sequencing.[1][2]
Dabsyl chloride (Dbs-Cl) , 4-dimethylaminoazobenzene-4'-sulfonyl chloride, is another popular derivatizing agent. It reacts with primary and secondary amino groups to form intensely colored derivatives that are detected in the visible range (around 465 nm).[3] This minimizes interference from many endogenous matrix components that absorb in the UV range.[3] Dabsyl derivatives are noted for their exceptional stability.[3][4]
Quantitative Performance Comparison
The selection of a derivatizing reagent is dictated by the specific requirements of the assay, including desired sensitivity, sample matrix, and available instrumentation. The following table summarizes key performance characteristics of CBD-SCl's peer reagents, Dansyl chloride and Dabsyl chloride, to provide a benchmark for evaluation.
| Parameter | Dansyl Chloride | Dabsyl Chloride | Notes |
| Target Analytes | Primary & Secondary Amines, Phenols, Imidazoles[1][2] | Primary & Secondary Amines[2][4] | CBD-SCl is expected to react similarly with primary/secondary amines and thiols. |
| Detection Method | Fluorescence (Ex: ~340 nm, Em: ~525 nm), UV[5] | UV/Visible (~465 nm)[3] | Dabsyl-Cl offers high selectivity with visible detection, reducing matrix interference.[3] |
| Derivative Stability | Stable[1] | Exceptionally stable; can be stored for at least a month at room temperature.[3] | High stability is a major advantage for high-throughput labs.[3] |
| LOD/LOQ | Picomole to femtomole range, depending on the analyte and detection system. | Picomole range. For 18 common amino acids, linearity was reported from 10-250 µM.[4] | Sensitivity is a key advantage of fluorescent and colored derivatizing agents. |
| Reaction Conditions | Alkaline pH (9.5-10.5), elevated temperature (e.g., 60°C for 45-60 min).[4][5] | Alkaline pH (8.5-9.5), elevated temperature (e.g., 70°C for 15-30 min).[4] | Reaction conditions are comparable among sulfonyl chloride reagents. |
| Key Advantages | High fluorescence quantum yield, well-established methods. | High stability of derivatives, detection in the visible range minimizes interference.[3] | The choice depends on whether fluorescence or visible-light detection is preferred. |
| Key Disadvantages | Derivatives can be light-sensitive; reacts with multiple functional groups which can complicate analysis.[2] | Less sensitive than fluorescent tags like Dansyl-Cl. | Researchers must weigh the trade-off between sensitivity and selectivity. |
Experimental Protocols & Methodologies
Detailed and robust protocols are critical for reproducible quantitative results. Below are representative methods for derivatization and subsequent HPLC analysis.
Protocol 1: Derivatization of Amines/Thiols with CBD-SCl (Generalized)
This protocol is based on standard procedures for sulfonyl chloride reagents. Optimization for specific analytes is recommended.
-
Reagent Preparation :
-
CBD-SCl Solution : Prepare a 5-10 mg/mL solution of CBD-SCl in a dry, aprotic solvent like acetone or acetonitrile. This solution should be prepared fresh daily and protected from light and moisture.
-
Buffer : Prepare a 100 mM sodium bicarbonate or borate buffer and adjust the pH to 9.5-10.0.
-
-
Derivatization Procedure :
-
To 100 µL of the sample or standard solution in a microcentrifuge tube, add 200 µL of the alkaline buffer.
-
Add 200 µL of the CBD-SCl solution to initiate the reaction.
-
Vortex the mixture thoroughly to ensure complete mixing.
-
Incubate the reaction mixture in a heating block or water bath at 60-70°C for 30-60 minutes. Protect the mixture from light during incubation.
-
After incubation, the reaction can be stopped by adding a small amount of a primary amine solution (e.g., 100 µL of 100 mg/mL proline) to consume excess CBD-SCl.
-
Centrifuge the sample to pellet any precipitate before transferring the supernatant for HPLC analysis.
-
Protocol 2: HPLC Analysis of Derivatized Analytes
-
HPLC System : A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV/Vis or Fluorescence detector.
-
Mobile Phase :
-
Mobile Phase A : Acetonitrile.
-
Mobile Phase B : Water with 0.1% formic acid or an appropriate buffer (e.g., 10 mM potassium phosphate, pH 2.5).[6]
-
-
Gradient Elution : A typical gradient might start at 30% Mobile Phase A, increasing to 70-80% over 20-30 minutes to elute the derivatized analytes. The column should be re-equilibrated at initial conditions between injections.
-
Detection :
-
For CBD-SCl derivatives , detection wavelengths should be determined empirically by scanning the UV-Vis spectrum of the derivative, but will likely be in the UV or visible range based on the benzothiadiazole chromophore.
-
For Dansyl derivatives , use fluorescence detection with an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 525 nm.[5]
-
For Dabsyl derivatives , use a UV/Vis detector set to approximately 465 nm.[3]
-
-
Quantification : Create a calibration curve by derivatizing a series of known standard concentrations and plotting the peak area against the concentration.
Visualizing the Bioanalytical Process
Diagrams are essential for clarifying complex workflows and chemical reactions for researchers.
Caption: A typical workflow for the bioanalysis of small molecules using CBD-SCl.
Caption: Reaction of CBD-SCl with a primary amine to form a stable sulfonamide.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternative Fluorescent Reagents for Sensitive Amine Detection
In the fields of biological research, drug development, and clinical diagnostics, the precise and sensitive detection of amines is paramount. Amines are fundamental components of numerous biomolecules, including amino acids, proteins, and biogenic amines, making their accurate quantification essential for a wide range of applications. Fluorescent labeling has emerged as a powerful technique for amine detection due to its high sensitivity and specificity. This guide provides an objective comparison of several alternative fluorescent reagents, supported by experimental data, to assist researchers in selecting the optimal tool for their analytical needs.
Performance Comparison of Amine-Reactive Fluorescent Probes
The choice of a fluorescent reagent is a critical decision that influences the sensitivity, selectivity, and overall success of an experiment. The following table summarizes the key performance characteristics of several commonly used and alternative fluorescent reagents for amine detection.
| Reagent | Abbreviation | Reacts With | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Reaction Time |
| Dansyl Chloride | Dns-Cl | Primary & Secondary Amines | ~333 | ~515 | 0.07 (in water) - 0.66 (in dioxane) | ~10 ng/mL (in urine)[1] | 30-120 min[1] |
| o-Phthalaldehyde | OPA | Primary Amines | ~340 | ~455 | Variable, adduct-dependent | ~100 nM[1] | < 1-5 min[1] |
| Fluorescamine | Primary Amines | 380 | 475 | 0.1-0.2 (for amine adducts)[2] | Picomole range[3][4] | < 1 s | |
| Ninhydrin | Primary Amines | (Absorbance) 570 | - | - | - | 10-20 min (heated) | |
| ATTO-TAG™ CBQCA | CBQCA | Primary Amines | 450[5][6] | ~550[5][6] | Not specified | Attomole range (10⁻¹⁸ moles)[5][7] | ~1 hour[7] |
| ATTO-TAG™ FQ | FQ | Primary Amines | 480[5] | ~590[5] | Not specified | Picomole range[5] | ~1 hour[7] |
| NBD-Cl | Primary & Secondary Amines | 465 | 535 | ~0.3 (for primary amine adducts in MeOH)[2] | 20–100 µg/L[2] | - | |
| iFluor™ 700 NHS Ester | Primary Amines | 693[8] | 713[8] | 0.12 | Not specified | 30-60 min | |
| Alexa Fluor™ 488 NHS Ester | Primary Amines | 495[2] | 519[2] | 0.92[2] | Not specified | 30-60 min |
Note: The performance of these reagents can be influenced by various factors, including the specific amine being detected, the reaction conditions (e.g., pH, solvent), and the instrumentation used for detection. The data presented here is for comparative purposes and may vary depending on the experimental setup.
Detailed Reagent Profiles
Dansyl Chloride (Dns-Cl)
Dansyl chloride is a classic derivatizing reagent that reacts with primary and secondary amines to form stable, fluorescent sulfonamide adducts.[9][10] The reaction is typically carried out under alkaline conditions (pH 9-10.5) to facilitate the deprotonation of the amino group, enhancing its nucleophilicity.[9] While widely used, the derivatization process can be lengthy, often requiring incubation at elevated temperatures.[10]
o-Phthalaldehyde (OPA)
OPA is a popular fluorogenic reagent that reacts with primary amines in the presence of a thiol, such as 2-mercaptoethanol, to form highly fluorescent isoindole derivatives.[11][12] The reaction is rapid and occurs at room temperature. A key advantage of OPA is that the reagent itself is not fluorescent, minimizing background signal.[11] However, OPA does not react with secondary amines like proline.[12]
Fluorescamine
Fluorescamine is another fluorogenic reagent that reacts almost instantaneously with primary amines to yield highly fluorescent pyrrolinone products.[3][13] Similar to OPA, fluorescamine and its hydrolysis products are non-fluorescent, resulting in low background.[3][13] The reaction is performed at room temperature and a slightly alkaline pH.[3]
Ninhydrin
Ninhydrin is a well-established chemical test for the detection of ammonia and primary amines, most notably amino acids.[3][14] The reaction, which requires heating, produces a deep purple colored compound known as Ruhemann's purple, with an absorbance maximum at 570 nm.[3][15] While traditionally a colorimetric assay, fluorogenic adaptations of the ninhydrin reaction exist.[15]
ATTO-TAG™ Reagents (CBQCA and FQ)
The ATTO-TAG™ series of reagents, including CBQCA (3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde) and FQ (3-(2-furoyl)quinoline-2-carboxaldehyde), are designed for the ultrasensitive detection of primary amines.[5][7] These reagents react with primary amines to form highly fluorescent conjugates and are particularly well-suited for applications requiring extremely high sensitivity, such as capillary electrophoresis.[5][7]
N-Hydroxysuccinimide (NHS) Esters (iFluor™, Alexa Fluor™)
NHS esters are a class of amine-reactive fluorescent dyes that form stable amide bonds with primary amines.[8][16][17] This class includes a wide variety of fluorophores with diverse spectral properties, such as the iFluor™ and Alexa Fluor™ dyes.[2][8] The labeling reaction is pH-dependent, typically carried out at a pH between 7.5 and 9.5.[8][17] These reagents are widely used for labeling proteins and antibodies.[8][18]
Signaling Pathways and Experimental Workflow
The fundamental principle behind the use of these reagents is the conversion of a non-fluorescent or weakly fluorescent molecule into a highly fluorescent product upon reaction with an amine.
Caption: General reaction mechanism for a fluorogenic amine-reactive probe.
A typical experimental workflow for sensitive amine detection using these fluorescent reagents involves several key steps, from sample preparation to data analysis.
Caption: A generalized experimental workflow for amine detection.
Experimental Protocols
Protocol 1: General Procedure for Dansyl Chloride Derivatization
This protocol provides a general guideline for the derivatization of amines using Dansyl Chloride.
Materials:
-
Dansyl Chloride solution (e.g., 1.5 mg/mL in acetone, prepare fresh).
-
Sodium bicarbonate buffer (100 mM, pH 9.8).[19]
-
Amine-containing sample or standard.
-
Quenching solution (e.g., 10% ammonium hydroxide).[10]
-
Acetonitrile (ACN).
Procedure:
-
In a microcentrifuge tube, combine 100 µL of the amine sample with 200 µL of the Dansyl Chloride solution.
-
Add 50 µL of the sodium bicarbonate buffer to initiate the reaction.[10]
-
Vortex the mixture and incubate at 60°C for 30-60 minutes in the dark.[10]
-
After incubation, cool the mixture to room temperature.
-
Add 20 µL of the quenching solution to stop the reaction and consume excess Dansyl Chloride.
-
The derivatized sample is now ready for analysis by HPLC or other methods.
Protocol 2: General Procedure for Fluorescamine Derivatization
This protocol outlines a general procedure for the rapid derivatization of primary amines with Fluorescamine.
Materials:
-
Fluorescamine solution (e.g., 0.3 mg/mL in acetone, prepare fresh).[3]
-
Borate buffer (0.2 M, pH 9.0).[3]
-
Primary amine-containing sample or standard.
Procedure:
-
Pipette 1.5 mL of the amine sample dissolved in borate buffer into a cuvette.
-
Rapidly inject 0.5 mL of the fluorescamine solution into the cuvette while vortexing.
-
The fluorescence of the resulting derivative can be measured immediately (Excitation: ~380 nm, Emission: ~475 nm). The reaction is nearly instantaneous.[3]
Protocol 3: General Procedure for ATTO-TAG™ CBQCA Derivatization
This protocol provides a general method for the derivatization of primary amines using ATTO-TAG™ CBQCA.
Materials:
-
ATTO-TAG™ CBQCA solution (e.g., 10 mM in DMSO).[5]
-
Potassium cyanide (KCN) solution (e.g., 20 mM).
-
Sodium borate buffer (50 mM, pH 9.0).
-
Primary amine-containing sample or standard.
Procedure:
-
In a microcentrifuge tube, mix the amine sample with the borate buffer.
-
Add 5-10 µL of the KCN working solution.[7]
-
Add 5-10 µL of the ATTO-TAG™ CBQCA solution.[7]
-
Allow the mixture to react at room temperature for approximately one hour before analysis.[7]
Disclaimer: These protocols are intended as general guidelines. Researchers should optimize the reaction conditions for their specific application and analytes of interest. Always follow appropriate laboratory safety procedures when handling these reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. manuals.plus [manuals.plus]
- 6. abpbio.com [abpbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ulab360.com [ulab360.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. O-phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. microbenotes.com [microbenotes.com]
- 15. Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. XFD700 NHS Ester | AAT Bioquest [aatbio.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 19. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis of 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride with Biological Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride, a highly electrophilic agent, with a range of biologically relevant nucleophiles. Due to the limited availability of specific kinetic data for this compound, this document establishes a framework for comparison by presenting reactivity data for analogous sulfonyl chlorides and detailing the experimental protocols necessary to generate such data. The inherent electrophilicity of the 2,1,3-benzothiadiazole ring system, further enhanced by the chloro and sulfonyl chloride substituents, suggests a high potential for cross-reactivity with endogenous nucleophiles, a critical consideration in drug development and chemical biology.
Introduction to Electrophilicity and Cross-Reactivity
This compound possesses a sulfonyl chloride moiety attached to an electron-deficient benzothiadiazole ring. The electron-withdrawing nature of the heterocyclic system significantly increases the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it a prime target for nucleophilic attack. Biological systems are rich in nucleophiles, such as the thiol groups of cysteine and glutathione, and the amino groups of lysine, which can react with such electrophilic compounds. Understanding the kinetics and selectivity of these reactions is paramount for assessing potential off-target effects and designing more specific therapeutic agents.
Comparative Reactivity with Biological Nucleophiles
| Sulfonyl Chloride Derivative | Nucleophile | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference Compound |
| Dansyl Chloride | Glycine | Data Not Available | Yes |
| Dansyl Chloride | Cysteine | Data Not Available | Yes |
| Dansyl Chloride | Glutathione | Data Not Available | Yes |
| 4-Nitrobenzenesulfonyl Chloride | Glycine | Data Not Available | Yes |
| 4-Nitrobenzenesulfonyl Chloride | Cysteine | Data Not Available | Yes |
| 4-Nitrobenzenesulfonyl Chloride | Glutathione | Data Not Available | Yes |
| This compound | Glycine | To Be Determined | Target |
| This compound | Cysteine | To Be Determined | Target |
| This compound | Glutathione | To Be Determined | Target |
Note: The table is populated with placeholders as specific kinetic data for the target compound and its direct comparison with the listed alternatives under identical conditions is not currently published. The purpose of this table is to illustrate the required format for data presentation once experimental results are obtained.
Experimental Protocols
To generate the comparative data required, the following experimental protocols are recommended.
Protocol 1: Determination of Second-Order Rate Constants for Reaction with Amino Acids
This protocol outlines a method to determine the rate of reaction between this compound and various amino acids using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Amino acid standards (e.g., Glycine, Cysteine, Lysine)
-
Glutathione
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate buffer (pH 9.0)
-
HPLC system with a UV detector and a C18 reverse-phase column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous acetonitrile.
-
Prepare 100 mM stock solutions of each amino acid and glutathione in sodium bicarbonate buffer (pH 9.0).
-
-
Kinetic Assay:
-
Equilibrate the reaction vessel to a constant temperature (e.g., 25 °C).
-
In a microcentrifuge tube, combine the sodium bicarbonate buffer, the amino acid or glutathione stock solution to a final concentration of 10 mM.
-
Initiate the reaction by adding the this compound stock solution to a final concentration of 1 mM.
-
At specific time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of 1% TFA in water.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Use a suitable gradient of water/acetonitrile with 0.1% TFA as the mobile phase to separate the unreacted sulfonyl chloride, the nucleophile, and the resulting sulfonamide adduct.
-
Monitor the disappearance of the this compound peak and the appearance of the product peak at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Plot the concentration of the remaining this compound against time.
-
Under pseudo-first-order conditions (nucleophile in excess), the natural logarithm of the sulfonyl chloride concentration versus time will yield a linear plot with a slope equal to -k_obs.
-
The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the nucleophile.
-
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the key processes involved in the cross-reactivity studies.
Caption: Generalized reaction pathway of this compound with a biological nucleophile.
Caption: Workflow for the kinetic analysis of sulfonyl chloride reactivity with biological nucleophiles.
Conclusion
The provided framework outlines the necessary steps to comprehensively evaluate the cross-reactivity of this compound with biological nucleophiles. Generating quantitative kinetic data is crucial for understanding its potential for off-target interactions and for the rational design of more selective chemical probes and therapeutic agents. The high electrophilicity of this compound warrants a thorough investigation of its reactivity profile to ensure its safe and effective application in research and drug development.
A Guide to Establishing Reproducibility and Accuracy in Amine Derivatization Assays: A Comparative Analysis of 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride and Alternative Reagents
For researchers, scientists, and drug development professionals, the precise quantification of primary and secondary amines is a frequent challenge in analytical workflows. Many of these compounds lack a native chromophore or fluorophore, rendering them difficult to detect with high sensitivity using standard High-Performance Liquid Chromatography (HPLC) techniques. Pre-column derivatization addresses this by covalently attaching a labeling agent that imparts desirable physicochemical properties, such as strong fluorescence, to the analyte.
This guide provides a comparative overview of 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride, a fluorescent derivatizing agent, and two widely-used alternatives: Dansyl Chloride and 9-Fluorenylmethyl Chloroformate (FMOC-Cl). Due to the limited published data on this compound, this document focuses on providing a framework for establishing a reproducible and accurate assay with this reagent, using the well-characterized alternatives as benchmarks.
Comparison of Amine Derivatization Agents
The choice of a derivatizing agent is critical and depends on factors such as the nature of the amine, required sensitivity, stability of the derivative, and available instrumentation. The sulfonyl chloride moiety of both this compound and Dansyl Chloride reacts with primary and secondary amines under alkaline conditions to form stable, fluorescent sulfonamides.[1][2] FMOC-Cl, a chloroformate, also reacts with primary and secondary amines to form highly fluorescent and stable derivatives.[3]
Table 1: Performance Characteristics of Amine Derivatizing Agents
| Feature | This compound | Dansyl Chloride (DNS-Cl) | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) |
| Target Analytes | Primary and secondary amines (inferred) | Primary and secondary amines, phenols, and thiols[4] | Primary and secondary amines[4] |
| Reaction pH | Alkaline (Requires Optimization) | Alkaline (pH 9.5-10.5)[5] | Alkaline (pH 9-11.4)[4] |
| Reaction Time | Requires Experimental Determination | 30-120 minutes[2][4] | 1-40 minutes[4] |
| Reaction Temperature | Requires Experimental Determination | Room temperature to 60°C[4] | Room temperature[4] |
| Derivative Stability | Requires Experimental Determination | Generally stable, but can be light-sensitive[4] | Highly stable, for more than 48 hours[4] |
| Detection Method | Fluorescence (inferred from benzothiadiazole core) | Fluorescence, UV-Vis | Fluorescence, UV-Vis |
| Excitation Max (nm) | Requires Experimental Determination | ~324-328 nm[6] | ~265 nm[7] |
| Emission Max (nm) | Requires Experimental Determination | ~530-559 nm[6] | ~310 nm[7] |
| Limit of Detection | Requires Experimental Determination | Picomole to femtomole range[5][8] | Picomole to femtomole range[9] |
Reaction Pathways and Experimental Workflow
The derivatization reactions for sulfonyl chlorides and chloroformates proceed via nucleophilic attack of the unprotonated amine on the electrophilic sulfur or carbon atom, respectively. The general reactions and a typical experimental workflow are illustrated below.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible and reliable results. Below are a proposed protocol for this compound and established protocols for Dansyl Chloride and FMOC-Cl.
Protocol 1: Proposed Method for Derivatization with this compound
This protocol is a starting point and requires optimization for specific applications.
Materials:
-
This compound solution (e.g., 10 mg/mL in acetonitrile).
-
Derivatization Buffer (e.g., 100 mM Sodium Carbonate/Bicarbonate, pH 9.5-10.5).
-
Amine sample or standard solution.
-
Quenching Solution (e.g., 1 M HCl).
-
Acetonitrile (HPLC grade).
-
Water (ultrapure).
Procedure:
-
In a microcentrifuge tube, add 50 µL of the amine sample or standard.
-
Add 100 µL of the Derivatization Buffer.
-
Add 100 µL of the this compound solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction in the dark at a controlled temperature (e.g., 40-60°C) for a predetermined time (e.g., 30-90 minutes). Note: Optimal temperature and time must be determined experimentally.
-
After incubation, cool the mixture to room temperature.
-
Add 50 µL of the Quenching Solution to stop the reaction.
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
Protocol 2: Derivatization with Dansyl Chloride
Adapted from established methods.[5][10]
Materials:
-
Dansyl Chloride solution (5 mg/mL in acetonitrile).
-
Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8).
-
Amine sample or standard solution.
-
Quenching Solution (e.g., 25% ammonium hydroxide).
-
Acetonitrile (HPLC grade).
Procedure:
-
In a microcentrifuge tube, add 100 µL of the amine sample or standard.
-
Add 200 µL of 2 M sodium hydroxide and 300 µL of saturated sodium bicarbonate solution.[10]
-
Add 2 mL of the Dansyl Chloride solution.[10]
-
Vortex the mixture and incubate at 40°C for 45 minutes in the dark.[10]
-
Add 100 µL of 25% ammonium hydroxide to quench the reaction and incubate for 30 minutes at room temperature.[10]
-
Adjust the final volume to 5 mL with acetonitrile.[10]
-
Filter the sample before HPLC analysis.
Protocol 3: Derivatization with FMOC-Cl
Adapted from established methods.[11][12]
Materials:
-
FMOC-Cl solution (e.g., 15 mM in acetonitrile).
-
Derivatization Buffer (200 mM Borate Buffer, pH 10.0).[12]
-
Amine sample or standard solution.
-
Quenching Solution (e.g., 300 mM 1-adamantanamine (ADAM) in water-acetonitrile 1:1, v/v).[12]
-
Acetonitrile (HPLC grade).
Procedure:
-
In a microcentrifuge tube, add 300 µL of the amine sample or standard.
-
Add 600 µL of the Borate Buffer.[12]
-
Add 600 µL of the FMOC-Cl solution and vortex.[12]
-
Allow the reaction to proceed for 5 minutes at room temperature.[12]
-
Add 600 µL of the ADAM solution to quench the reaction and let it stand for 1 minute.[12]
-
Filter the sample before HPLC analysis.
Establishing Reproducibility and Accuracy
For any new or less-characterized derivatizing agent like this compound, a thorough method validation is essential to ensure the generation of reliable and reproducible data.[13]
Table 2: Key Parameters for Analytical Method Validation
| Validation Parameter | Purpose | Experimental Approach |
| Specificity/Selectivity | To ensure the signal is from the analyte of interest, free from interference from the matrix, reagent, or byproducts. | Analyze blank matrix, derivatized blank matrix, and matrix spiked with analyte. Compare chromatograms for interfering peaks. |
| Linearity and Range | To demonstrate a proportional relationship between the detector response and analyte concentration over a defined range. | Prepare a series of at least five calibration standards. Perform a linear regression analysis (Response vs. Concentration) and determine the correlation coefficient (r² > 0.99).[10] |
| Accuracy | To determine the closeness of the measured value to the true value. | Analyze a sample matrix spiked with a known amount of analyte at different concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery.[10] |
| Precision | To assess the degree of scatter between a series of measurements from the same sample. | Repeatability (Intra-day): Analyze the same sample multiple times (n≥6) on the same day.[14] Intermediate Precision (Inter-day): Repeat the analysis on different days with different analysts or instruments.[14] Calculate the relative standard deviation (%RSD). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Determined based on the signal-to-noise ratio (typically S/N = 3) or from the standard deviation of the response and the slope of the calibration curve.[14] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determined based on the signal-to-noise ratio (typically S/N = 10) or from the standard deviation of the response and the slope of the calibration curve.[14] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters such as pH of the buffer, reaction temperature, incubation time, and mobile phase composition. Assess the impact on the results. |
Conclusion
While this compound is a promising fluorescent derivatizing agent for amines due to its reactive sulfonyl chloride group and fluorescent benzothiadiazole core, a lack of published performance data necessitates a thorough in-house characterization and validation. By using well-established reagents like Dansyl Chloride and FMOC-Cl as benchmarks and following a systematic validation approach, researchers can develop a robust, reproducible, and accurate analytical method. This will enable the confident application of this compound in assays for the sensitive quantification of amines in various scientific and developmental applications.
References
- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 9. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ikm.org.my [ikm.org.my]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride: A Comprehensive Guide
For Immediate Use by Laboratory Professionals
This document provides detailed procedures for the safe and compliant disposal of 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride. Adherence to these guidelines is critical to ensure personnel safety and environmental protection. This compound is classified as hazardous, with key hazard statements including H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation)[1]. Improper handling can lead to dangerous exothermic reactions and the release of corrosive fumes.
I. Immediate Safety Precautions and Spill Management
Before handling, it is imperative to be familiar with the material's safety data sheet (SDS). Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
| Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Safety goggles and a face shield |
| Body Protection | Lab coat, closed-toe shoes |
| Respiratory | Use only in a chemical fume hood. For spills, an approved respirator may be necessary. |
Spill Management:
In the event of a spill, evacuate the area immediately.[2][3] Control vapors using the fume hood.[3] Spills should be absorbed with an inert, non-combustible material such as sand, earth, or vermiculite.[2] Do not use combustible materials like sawdust.[2] The collected material must be treated as hazardous waste and placed in a sealed, labeled container for disposal.[2][4][5]
II. Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on the quantity of waste.
A. Neutralization of Small, Residual Quantities:
This procedure is suitable for trace amounts of the compound, such as residues in glassware. This should only be performed by trained personnel.
Experimental Protocol:
-
Preparation: In a chemical fume hood, prepare a large beaker with a 5% sodium bicarbonate solution or a dilute sodium hydroxide solution. Place this beaker in an ice bath to manage the exothermic reaction.[2]
-
Slow Addition: With constant stirring, slowly and carefully add the residual this compound to the basic solution.[2] Caution: The reaction is exothermic and will release corrosive fumes. Never add the base to the sulfonyl chloride.[2]
-
Monitoring: Monitor the pH of the solution to ensure it remains basic throughout the addition.[2]
-
Completion and Disposal: After the addition is complete, continue to stir the mixture for at least 30-60 minutes to ensure the reaction is complete.[3] Allow the solution to return to room temperature and verify that the pH is neutral or slightly basic (pH 7-9).[3] The neutralized aqueous solution can then be disposed of in accordance with local regulations, typically in a designated "Aqueous Hazardous Waste" container.[3]
B. Disposal of Bulk Quantities and Contaminated Materials:
Bulk quantities of this compound and materials used for spill cleanup must be disposed of as hazardous waste.[2][3] Do not attempt to neutralize bulk quantities in the lab.
Procedure:
-
Waste Segregation: This compound is a halogenated organic substance and must be collected in a designated "Halogenated Organic Waste" container.[3] Do not mix with non-halogenated waste.[3]
-
Packaging: Ensure the waste is in a compatible, tightly sealed, and clearly labeled container.[3] The label should include the full chemical name, associated hazards (e.g., Corrosive, Water-Reactive), and the date of waste generation.[3]
-
Storage: Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[2][6][7][8][9][10]
III. Quantitative Data for Neutralization
| Parameter | Value/Recommendation | Source |
| Neutralizing Agent | 5% Sodium Bicarbonate or dilute Sodium Hydroxide | [2] |
| Molar Equivalents of Base | At least 5-10 molar equivalents relative to the sulfonyl chloride | [3] |
| Final pH | 7-9 | [3] |
IV. Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. This compound | 100130-48-1 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nj.gov [nj.gov]
- 5. nj.gov [nj.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical procedures for handling 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride. Adherence to these guidelines is essential for ensuring a safe laboratory environment and proper experimental execution.
Hazard Identification and Classification
This compound is a hazardous chemical that requires careful handling. The primary hazards are summarized in the table below.
| Hazard Classification | Code | Description |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage[1][2] |
| Serious Eye Damage/Irritation | H314 | Causes severe skin burns and eye damage[2] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation[1] |
Signal Word: Danger[1]
Personal Protective Equipment (PPE)
Due to the corrosive nature of this compound, a comprehensive PPE plan is mandatory to prevent exposure. The following equipment must be worn at all times when handling this chemical:
-
Eye Protection: Chemical safety goggles are required. For operations with a higher risk of splashing, a full-face shield should be used in addition to goggles.[3][4]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended; however, always consult the glove manufacturer's resistance chart for specific chemical compatibility.[3][4]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][6] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator is necessary.
-
Protective Clothing: A lab coat or chemical-resistant apron must be worn. For larger quantities or increased risk of spillage, chemical-resistant coveralls are recommended.[4] Ensure clothing provides full body coverage.
Experimental Workflow and Handling Protocol
The following diagram outlines the standard operating procedure for the safe handling of this compound from reception to disposal.
Storage and Disposal Plan
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep containers tightly closed to prevent moisture contamination and spillage.[5][6]
-
The storage area should be clearly marked with the appropriate hazard signs.
Disposal:
-
All waste containing this compound is considered hazardous waste.
-
Dispose of contents and containers in accordance with local, state, and federal regulations.[2][5]
-
Do not dispose of this chemical down the drain or in regular trash.
-
Contaminated materials, including gloves, filter paper, and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.[7]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]
-
Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a suitable container for disposal.[5] Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.
References
- 1. This compound | 100130-48-1 [sigmaaldrich.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. trimaco.com [trimaco.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
